tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSWAZRVGXDNQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251013-26-9 | |
| Record name | tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS number
An In-Depth Technical Guide to tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of This compound (CAS Number: 1251013-26-9) , a valuable building block in modern medicinal chemistry. We will delve into its physicochemical properties, strategic importance as a conformationally restricted piperidine isostere, and its role in developing novel therapeutics by navigating beyond "flat" chemical space. This document includes a detailed, representative synthetic protocol, analytical characterization guidelines, and explores its applications in drug discovery, providing researchers with the foundational knowledge to effectively utilize this versatile scaffold.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory compliance. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.
Primary Identifier:
This bicyclic ketone is a conformationally rigid scaffold featuring a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for its application in multi-step organic synthesis.
Table 1: Core Compound Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 3-Boc-6-oxo-3-aza-bicyclo[3.1.1]heptane, N-Boc-6-oxo-3-azabicyclo[3.1.1]heptane | [1][2][4] |
| Molecular Formula | C₁₁H₁₇NO₃ | [1] |
| Molecular Weight | 211.26 g/mol | [1][4] |
| Physical Form | Solid | [3] |
| InChI Key | HYSWAZRVGXDNQF-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(C1)C2=O | [1][4] |
Table 2: Computed Physicochemical Data for Drug Discovery
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [1][4] |
| LogP (Octanol-Water Partition Coefficient) | 1.44 | [1] |
| Hydrogen Bond Acceptors | 3 | [1][4] |
| Hydrogen Bond Donors | 0 | [1][4] |
Strategic Importance in Medicinal Chemistry: A 3D Piperidine Isostere
The 3-azabicyclo[3.1.1]heptane core represents a "privileged scaffold" in drug discovery. Its significance stems from its function as a three-dimensional, conformationally restricted bioisostere of commonly used fragments like piperidine, pyridine, and meta-substituted benzene rings.
The "Escape from Flatland" Principle: Modern drug discovery often seeks to move away from planar, aromatic structures to improve physicochemical properties such as solubility and metabolic stability while exploring new interactions with biological targets. The rigid, sp³-rich structure of this bicyclic heptane is a prime example of this strategy. It presents substituents in well-defined vectors in 3D space, which can lead to enhanced target affinity and selectivity compared to more flexible analogues.
Piperidine and Pyridine Surrogacy: The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. The 3-azabicyclo[3.1.1]heptane scaffold mimics the spatial arrangement of substituents on a piperidine ring but locks them into a specific conformation. This rigidity can be advantageous for several reasons:
-
Reduced Entropy Loss: Upon binding to a target, a rigid molecule loses less conformational entropy, which can translate to a more favorable binding affinity (ΔG).
-
Improved Selectivity: The fixed orientation of functional groups can favor binding to a specific target receptor or enzyme active site over off-targets.
-
Novel Intellectual Property: Replacing a common scaffold like piperidine with this bicyclic analogue can open new avenues for patentable chemical matter.
Recent studies have highlighted the use of the related bicyclo[3.1.1]heptane core as a saturated isostere of meta-substituted benzenes, noting that it preserves key geometric parameters like exit vector angles and distances. This principle extends to the aza-analogue, making it a viable surrogate for meta-substituted pyridines as well.
Caption: Isosteric replacement of common flat scaffolds with the rigid 3-azabicyclo[3.1.1]heptane core.
Representative Synthesis Protocol
While the target compound (CAS 1251013-26-9) is commercially available from various suppliers, a direct, peer-reviewed synthesis is not readily found in the literature. However, a robust and scalable two-step synthesis for the core intermediate, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been published.[5][6] This protocol can be adapted to produce the desired N-Boc protected final product.
The presented methodology is a logical, three-stage adaptation:
-
Stage 1: Synthesis of the N-benzyl protected bicyclic ketone via a double Mannich reaction.[5][6]
-
Stage 2: Removal of the benzyl protecting group via catalytic hydrogenation.
-
Stage 3: Protection of the resulting secondary amine with a Boc group.
Expertise & Causality:
-
The double Mannich reaction is an efficient method for constructing bicyclic amine frameworks. Cyclobutanone is chosen as a readily available four-carbon starting material.
-
The benzyl group serves as a robust protecting group during the Mannich reaction and is readily removed under standard hydrogenolysis conditions, which are typically clean and high-yielding.
-
The Boc group is installed last as it is acid-labile and would not survive the conditions of the initial Mannich cyclization. It is the ideal protecting group for subsequent synthetic steps, such as peptide couplings, as it can be removed orthogonally to many other groups.
Caption: Representative three-stage synthetic workflow to the target compound.
Experimental Protocol: Representative Synthesis
Stage 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one [5][6]
-
Reaction Setup: To a stirred solution of cyclobutanone (1.0 equiv) and benzylamine hydrochloride (1.0 equiv) in acetonitrile, add paraformaldehyde (2.5 equiv).
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.
Stage 2: Debenzylation to 3-Azabicyclo[3.1.1]heptan-6-one
-
Reaction Setup: Dissolve the product from Stage 1 (1.0 equiv) in methanol or ethanol. Add palladium on carbon (10 wt%, 0.05 equiv) to the solution.
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 16-24 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude secondary amine is often used directly in the next step without further purification.
Stage 3: N-Boc Protection
-
Reaction Setup: Dissolve the crude amine from Stage 2 (1.0 equiv) in a suitable solvent such as dichloromethane or THF. Add triethylamine (1.5 equiv) or another non-nucleophilic base.
-
Reagent Addition: Cool the solution to 0°C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Concentrate the reaction mixture. Redissolve in ethyl acetate and wash sequentially with 1M HCl (aq), saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization to yield this compound.
Analytical Characterization
Full characterization is essential to confirm the structure and purity of the synthesized compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific, published spectra for this compound are not available, the expected ¹H NMR signals can be predicted based on its rigid structure.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
tert-Butyl Group: A sharp singlet integrating to 9 protons (9H) around δ 1.4-1.5 ppm.
-
Bridgehead Protons (C1, C5): Two complex multiplets, each integrating to 1 proton (2H total), expected further downfield due to proximity to the ketone and nitrogen.
-
Methylene Protons adjacent to Nitrogen (C2, C4): Due to the rigid bicyclic system, these protons are diastereotopic and will appear as complex multiplets, likely as distinct sets of signals, integrating to 4 protons (4H total).
-
Methylene Proton adjacent to Ketone (C7): A multiplet integrating to 2 protons (2H total), likely showing complex splitting patterns due to coupling with the bridgehead protons.
Mass Spectrometry:
-
Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z 212.1, and a sodium adduct [M+Na]⁺ at m/z 234.1.
Applications and Future Outlook
This compound is primarily used as a versatile building block for the synthesis of more complex drug candidates. The ketone functionality serves as a handle for further chemical modifications, such as:
-
Reductive Amination: To install diverse substituents at the 6-position.
-
Wittig Olefination: To introduce carbon-carbon double bonds.
-
Grignard/Organolithium Addition: To create tertiary alcohols and introduce new chiral centers.
After these modifications, the Boc group can be easily removed under acidic conditions to reveal the secondary amine, which can then be functionalized through amide bond formation, alkylation, or urea formation. This two-pronged reactivity makes it a powerful tool for building libraries of novel compounds for high-throughput screening.
The future for this scaffold is bright, particularly in the design of molecules targeting complex protein-protein interactions and in the development of next-generation therapeutics like PROTACs (Proteolysis Targeting Chimeras), where rigid linkers are often required to correctly orient the target-binding and E3 ligase-binding moieties.
References
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375. [Link][5]
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed. [Link][6]
-
Kuujia. (n.d.). Cas no 1251013-26-9 (this compound). Retrieved January 10, 2026, from [Link][2]
-
PubChem. (n.d.). Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate. Retrieved January 10, 2026, from [Link][4]
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- 2. 1251013-26-9(this compound) | Kuujia.com [kuujia.com]
- 3. 3-Boc-6-oxo-3-aza-bicyclo[3.1.1]heptane | 1251013-26-9 [sigmaaldrich.com]
- 4. Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate | C11H17NO3 | CID 57415910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Boc-6-oxo-3-aza-bicyclo[3.1.1]heptane properties
An In-depth Technical Guide to 3-Boc-6-oxo-3-aza-bicyclo[3.1.1]heptane: A Core Scaffold for Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological profiles is perpetual. The strategic use of conformationally restricted analogues of common motifs, such as piperidine, has proven to be a powerful tool for optimizing drug candidates.[1][2] 3-Boc-6-oxo-3-aza-bicyclo[3.1.1]heptane emerges as a pivotal building block in this context. This bicyclic ketone, featuring a tert-butyloxycarbonyl (Boc) protected nitrogen within a rigid [3.1.1]heptane framework, serves as a versatile precursor to a new class of three-dimensional piperidine isosteres.[3][4][5]
The inherent rigidity of the 3-azabicyclo[3.1.1]heptane core locks the piperidine-like structure into a specific conformation. This pre-organization can lead to significant improvements in binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, its sp³-rich character often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, when used to replace traditional flat aromatic rings.[6][7] This guide provides a comprehensive overview of the properties, synthesis, analysis, and applications of 3-Boc-6-oxo-3-aza-bicyclo[3.1.1]heptane for researchers and professionals in drug development.
Physicochemical and Safety Profile
The compound is a stable, solid material under standard laboratory conditions, though refrigeration is recommended for long-term storage. Its key identifiers and properties are summarized below.
Table 1: Core Properties of 3-Boc-6-oxo-3-aza-bicyclo[3.1.1]heptane
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | [8] |
| CAS Number | 1251013-26-9 | [9] |
| Molecular Formula | C₁₁H₁₇NO₃ | [8] |
| Molecular Weight | 211.26 g/mol | [8] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| InChI Key | HYSWAZRVGXDNQF-UHFFFAOYSA-N | |
| Storage | Refrigerator |
Safety & Handling
As a chemical intermediate, 3-Boc-6-oxo-3-aza-bicyclo[3.1.1]heptane requires careful handling in a well-ventilated area, preferably a fume hood.[10] It is classified with a "Warning" signal word and is associated with the following hazards.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Protocol for Safe Handling:
-
Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile).
-
Wear protective clothing (lab coat).
-
Wear eye and face protection (safety glasses with side shields or goggles).[10]
-
-
Handling Procedures: Avoid breathing dust. Wash hands thoroughly after handling.[10]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[10]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]
-
-
Storage: Store in a tightly-sealed container in a cool, dry place, such as a refrigerator.[10]
Synthesis and Mechanistic Considerations
While direct synthesis routes for the title compound are proprietary to chemical suppliers, a robust pathway can be designed based on established methodologies for the 3-azabicyclo[3.1.1]heptane core. An efficient and scalable approach involves a Mannich-type cyclization followed by deprotection and subsequent Boc protection.[1][2]
A common precursor is the N-benzyl protected ketone, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. Its synthesis is achieved via a [3+3] annulation reaction between cyclobutanone and N,N-bis(methoxymethyl)benzylamine.[1] The benzyl group is a convenient protecting group that can be removed via catalytic hydrogenation, after which the secondary amine can be protected with a Boc group.
Proposed Synthetic Workflow
Sources
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- 2. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate | C11H17NO3 | CID 57415910 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. aksci.com [aksci.com]
An In-Depth Technical Guide to the Spectroscopic Data of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic data for tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in medicinal chemistry. Its rigid bicyclic structure serves as a valuable scaffold in the design of novel therapeutics. Understanding its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation in complex synthetic schemes.
The unique bridged framework of this azabicyclo[3.1.1]heptane derivative introduces significant conformational rigidity, which is of great interest in drug design for creating molecules with well-defined three-dimensional shapes to interact with biological targets.[1]
Below is a comprehensive examination of its characteristic spectroscopic data, presented with the insight of an experienced application scientist to explain the "why" behind the observations.
Molecular Structure and Isomeric Considerations
The compound of interest is this compound, with the Chemical Abstracts Service (CAS) number 1251013-26-9 .[2][3][4][5][6][7] Its molecular formula is C₁₁H₁₇NO₃, corresponding to a molecular weight of 211.26 g/mol .[2][3][5][7]
It is crucial to distinguish this molecule from its isomer, tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate (CAS 1246281-86-6). While both share the same molecular formula and weight, the positions of the nitrogen and the carbonyl group are swapped, leading to distinct spectroscopic properties. For instance, the ¹H NMR of the 3-oxo isomer has been reported, providing a useful comparison.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Bicyclic Core
NMR spectroscopy is the most powerful tool for elucidating the intricate proton and carbon framework of this molecule. The rigid, bicyclic nature of the azabicyclo[3.1.1]heptane system leads to a well-resolved and informative spectrum.
Proton (¹H) NMR Spectroscopy
While the complete experimental spectrum for the title compound is not publicly available in peer-reviewed journals, data from closely related structures and patent literature allow for a detailed prediction of the expected ¹H NMR spectrum. For example, a patent discloses LCMS data for a derivative of this compound.[2] Furthermore, the ¹H NMR spectrum of the isomeric tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate has been documented.[8]
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~ 4.50 | m | 2H | H-2, H-4 (axial/equatorial) | These protons are adjacent to the nitrogen atom and are expected to be deshielded. The multiplicity will be complex due to coupling with each other and the adjacent bridgehead protons. |
| ~ 3.20 | s | 2H | H-7 (syn/anti) | These methylene protons are part of the four-membered ring and are adjacent to the carbonyl group, leading to a downfield shift. Their equivalence will depend on the conformational dynamics of the ring system. |
| ~ 2.90 | m | 1H | H-1 or H-5 | These are the bridgehead protons. Their chemical shift and multiplicity will be influenced by the strain of the bicyclic system and coupling to multiple neighboring protons. |
| ~ 2.50 | m | 4H | H-2, H-4 (equatorial/axial), H-1, H-5 | This region likely contains the remaining protons of the six-membered ring, exhibiting complex coupling patterns. |
| 1.48 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signature of the Boc protecting group. |
Experimental Protocol for ¹H NMR Acquisition:
A robust protocol for acquiring a high-quality ¹H NMR spectrum would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent peaks that would obscure the analyte signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the bicyclic protons.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Employ a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Use a standard pulse sequence, such as a 30° or 45° pulse, with a relaxation delay of 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Visualization of the Molecular Structure and Proton Environment:
Caption: Molecular structure of the target compound.
Carbon-¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment | Rationale & Key Insights |
| ~ 208.0 | C=O (Ketone) | The carbonyl carbon of the ketone is highly deshielded and appears far downfield. |
| ~ 154.0 | C=O (Carbamate) | The carbonyl carbon of the Boc protecting group is also deshielded but appears upfield from the ketone carbonyl. |
| ~ 80.0 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 50-60 | C-2, C-4, C-7 | Carbons adjacent to the nitrogen and the carbonyl group. |
| ~ 30-40 | C-1, C-5 | The bridgehead carbons. |
| 28.4 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol for ¹³C NMR Acquisition:
The protocol is similar to that for ¹H NMR, with a few key differences:
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets, with each peak corresponding to a unique carbon atom.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the full range of carbon chemical shifts.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.
Expected IR Data (KBr or ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Key Insights |
| ~ 2975 | Medium | C-H stretch (alkane) | Corresponds to the stretching vibrations of the sp³ C-H bonds in the bicyclic framework and the tert-butyl group. |
| ~ 1750 | Strong | C=O stretch (ketone) | A strong, sharp absorption characteristic of a ketone carbonyl. The exact position can be influenced by ring strain. |
| ~ 1690 | Strong | C=O stretch (carbamate) | The carbonyl of the Boc protecting group typically absorbs at a lower frequency than the ketone. |
| ~ 1160 | Strong | C-N stretch | Corresponds to the stretching of the carbon-nitrogen bonds in the azabicycloheptane ring. |
Experimental Protocol for IR Acquisition (ATR):
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Sample Preparation: A small amount of the solid compound is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pathways of the molecule upon ionization.
Expected Mass Spectrometry Data (ESI+):
| m/z | Assignment | Rationale & Key Insights |
| 212.1 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the compound. |
| 156.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected compounds. |
| 112.1 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 amu). |
Experimental Protocol for Mass Spectrometry Acquisition (LC-MS):
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing the purity and identity of a compound.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Chromatography: The sample is injected onto an LC column (e.g., a C18 column) to separate it from any impurities.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of the Mass Spectrometry Fragmentation Workflow:
Caption: Proposed ESI-MS fragmentation pathway.
Conclusion: A Cohesive Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data, based on the analysis of related structures and fundamental spectroscopic principles, offers a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and development.
References
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An In-depth Technical Guide to the Solubility of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in modern medicinal chemistry. As a crucial intermediate, understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating for downstream applications. This document synthesizes known physicochemical properties with expert analysis of its expected behavior in various solvent systems and provides detailed protocols for empirical solubility determination.
Introduction to a Versatile Building Block
This compound (CAS 1251013-26-9) is a constrained bicyclic amine derivative. Its rigid scaffold and the presence of a synthetically versatile ketone make it an attractive component in drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group provides stability and modulates the compound's reactivity and physical properties.[1][2] The 3-azabicyclo[3.1.1]heptane core is recognized as a nonclassical isostere for piperidine, a ubiquitous motif in pharmaceuticals, offering a unique three-dimensional chemical space for novel molecular designs.[1][2] A thorough understanding of its solubility is the first step in unlocking its full synthetic potential.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known and computationally predicted characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₃ | [3][4] |
| Molecular Weight | 211.26 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid | [5] |
| Calculated LogP | 1.44 | [4] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
The calculated LogP of 1.44 suggests a moderate degree of lipophilicity. The presence of three hydrogen bond acceptors (the two carbonyl oxygens and the ester oxygen) and a polar surface area of 46.61 Ų indicates that the molecule has the capacity for interactions with polar solvents. However, the lack of hydrogen bond donors and the bulky, nonpolar tert-butyl group will significantly influence its solubility profile.[6]
Solubility Profile: An Expert Assessment
The Boc group generally increases the lipophilicity of a molecule, enhancing its solubility in a range of organic solvents.[6] The bicyclic core and the ketone functionality add a degree of polarity. This combination suggests versatile solubility in many common laboratory solvents, with limited solubility in highly polar or nonpolar extremes.
Table 2: Estimated Solubility of this compound at Ambient Temperature
| Solvent Class | Solvent | Estimated Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | The moderate polarity of these solvents is well-suited to dissolve molecules with a balance of polar and nonpolar features. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF is a versatile solvent for many Boc-protected amines. Solubility in diethyl ether may be slightly lower due to its reduced polarity. |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate's polarity is generally sufficient to dissolve Boc-protected amines and ketones. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | These strong, polar aprotic solvents are expected to readily solvate the compound. |
| Alcohols | Methanol, Ethanol | Soluble | These protic solvents can interact with the carbonyl groups, leading to good solubility.[8] |
| Aqueous | Water | Sparingly to Poorly Soluble | The molecule lacks hydrogen bond donors and possesses a significant nonpolar surface area from the Boc group and hydrocarbon scaffold, which will limit aqueous solubility.[9] |
| Nonpolar | Hexanes, Heptane | Poorly Soluble | The polarity of the ketone and carbamate functionalities will prevent significant dissolution in nonpolar aliphatic solvents.[10] |
Factors Influencing Solubility
The solubility of this compound is not a static property but is influenced by several environmental factors. An understanding of these is critical for experimental design.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be leveraged when preparing concentrated stock solutions or during recrystallization procedures.
-
pH: The N-Boc group is stable under basic and neutral conditions. However, it is labile to strong acids.[2] At low pH, cleavage of the Boc group would occur, yielding the protonated amine salt of the bicyclic ketone. This salt would be expected to have significantly higher aqueous solubility.
-
Purity and Solid-State Form: The presence of impurities can affect solubility measurements. Furthermore, different crystalline forms (polymorphs) or an amorphous state of the solid can exhibit different solubilities.
The interplay of these factors can be visualized in the following logical diagram:
Caption: Key factors affecting the solubility of the target compound.
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise, quantitative solubility data, an empirical determination is necessary. The Shake-Flask method is a gold-standard technique for measuring thermodynamic (equilibrium) solubility.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Dichloromethane, Ethyl Acetate)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or agitator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The excess should be clearly visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient period to reach equilibrium. A 24-hour period is standard, but 48-72 hours may be necessary to ensure equilibrium is reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least one hour to let the excess solid settle.
-
Carefully draw the supernatant into a syringe, avoiding any solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticulates.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent.
-
Analyze the diluted sample by a validated analytical method, such as HPLC-UV.
-
Determine the concentration of the compound in the filtrate by comparing the analytical response to a pre-established calibration curve.
-
-
Calculation:
-
Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for thermodynamic solubility determination.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is known to cause skin and eye irritation and may cause respiratory irritation.[3] Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.[5]
Conclusion
While specific published solubility data for this compound remains elusive, a robust understanding of its likely behavior can be derived from its molecular structure and comparison with analogous N-Boc protected heterocycles. It is anticipated to be highly soluble in common polar aprotic and chlorinated organic solvents, moderately soluble in alcohols and esters, and poorly soluble in water and nonpolar hydrocarbons. For researchers and drug development professionals, this guide provides a strong predictive framework and a detailed, actionable protocol to empirically determine precise solubility values, thereby enabling the effective and efficient use of this valuable synthetic building block.
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The Chemical Stability of the 3-Azabicyclo[3.1.1]heptane Core: An In-depth Technical Guide for Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, frequently employed as a saturated bioisostere for pyridine and piperidine rings.[1][2] Its rigid, three-dimensional architecture can confer significant improvements in the physicochemical and pharmacokinetic properties of drug candidates, including enhanced solubility and metabolic stability.[3][4] This guide provides a comprehensive technical overview of the chemical stability of the 3-azabicyclo[3.1.1]heptane core. We will delve into the intrinsic factors governing its stability, explore potential degradation pathways under various stress conditions, and present detailed, field-proven protocols for assessing the stability of drug candidates incorporating this valuable scaffold.
Introduction: The Rise of the 3-Azabicyclo[3.1.1]heptane Core in Drug Discovery
The "escape from flatland" in drug design has underscored the importance of three-dimensional molecular architectures to access novel chemical space and improve drug-like properties.[5] In this context, the 3-azabicyclo[3.1.1]heptane core has garnered considerable attention.[1][6] Its unique bridged bicyclic structure offers a rigid framework that can orient substituents in well-defined vectors, potentially enhancing binding affinity to biological targets. Moreover, its saturated nature often leads to improved metabolic stability compared to aromatic precursors.[7][8] The successful incorporation of this core into drug candidates, leading to dramatic improvements in physicochemical properties, highlights its significance for researchers, scientists, and drug development professionals.[3]
Inherent Chemical Stability: A Balance of Ring Strain and Electronic Effects
The chemical stability of the 3-azabicyclo[3.1.1]heptane core is a product of its unique structural and electronic features. While the bicyclic system possesses inherent ring strain, it is generally considered to be a chemically stable entity under normal storage conditions.[9][10][11]
The Influence of Ring Strain
The bicyclo[3.1.1]heptane skeleton, composed of a cyclobutane and a piperidine ring sharing two bridgehead carbons, exhibits considerable ring strain.[10][11] This strain can, in principle, render the molecule more susceptible to ring-opening reactions under harsh conditions.[12] However, empirical evidence suggests that many derivatives of this core are stable for extended periods. For instance, various 3-oxabicyclo[3.1.1]heptane derivatives, close structural analogs, have been shown to be stable for at least six months at room temperature.[9] This suggests that while the ring is strained, it does not readily undergo spontaneous degradation.
The Role of the Nitrogen Atom
The presence of the nitrogen atom at the 3-position significantly influences the core's reactivity and stability. As a secondary amine, it can act as a nucleophile and a base. Protonation of the nitrogen under acidic conditions can activate the ring system towards nucleophilic attack, potentially leading to ring-opening. Conversely, the lone pair of electrons on the nitrogen can participate in oxidative degradation pathways.[13][14] The specific substitution on the nitrogen will also play a crucial role in modulating the core's stability. Electron-withdrawing groups can decrease the nucleophilicity and basicity of the nitrogen, potentially enhancing stability towards acid-catalyzed degradation.
Potential Degradation Pathways: A Predictive Overview
While specific degradation studies on the unsubstituted 3-azabicyclo[3.1.1]heptane core are not extensively reported in the literature, we can predict potential degradation pathways based on the known reactivity of bicyclic amines and strained ring systems under forced degradation conditions.[15][16][17][18] Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[4][16]
Hydrolytic Degradation (Acidic and Basic Conditions)
Under acidic conditions, protonation of the bridgehead nitrogen could facilitate a ring-opening reaction initiated by a nucleophile, such as water.[19][20][21] This could lead to the formation of substituted cyclobutane or piperidine derivatives. The regioselectivity of the ring opening would likely be influenced by the substitution pattern on the core. In basic conditions, the core is expected to be more stable, though degradation could be initiated if adjacent functional groups are susceptible to base-catalyzed hydrolysis or elimination reactions.
Caption: Hypothetical Acid-Catalyzed Hydrolytic Degradation Pathway.
Oxidative Degradation
Saturated amines are susceptible to oxidation.[13][14] The nitrogen atom in the 3-azabicyclo[3.1.1]heptane core could be oxidized to an N-oxide or undergo more extensive degradation leading to ring cleavage. Oxidative degradation can be initiated by various oxidizing agents, including peroxides and atmospheric oxygen, and can be catalyzed by metal ions.[22][23]
Caption: Potential Oxidative Degradation Pathways.
Photolytic Degradation
Bicyclic amines can undergo photodegradation through direct absorption of light or reaction with photochemically generated reactive species.[15] Common photochemical reactions for amines include N-dealkylation (if substituted) and ring cleavage. The specific degradation pathway would depend on the chromophores present in the molecule and the wavelength of light.[24][25]
Thermal Degradation
The inherent ring strain of the 3-azabicyclo[3.1.1]heptane core may make it susceptible to thermal degradation at elevated temperatures.[26][27][28] Thermal stress can induce ring-opening or fragmentation reactions. The presence of substituents and the overall molecular structure will significantly influence the thermal stability of a drug candidate containing this core.
Experimental Protocols for Stability Assessment: A Self-Validating System
A robust assessment of the chemical stability of any drug candidate containing the 3-azabicyclo[3.1.1]heptane core requires a systematic approach using forced degradation studies.[4][16][29] These studies are designed to intentionally degrade the molecule to identify potential degradation products and validate the stability-indicating power of analytical methods.[17][30]
Caption: Experimental Workflow for Forced Degradation Studies.
Step-by-Step Methodology for Forced Degradation Studies
-
Solution Preparation: Prepare a stock solution of the drug candidate in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol). The final concentration should be appropriate for the analytical method being used.[15]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: Treat the drug solution with 0.1 M to 1 M NaOH at room temperature and elevated temperatures.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to elevated temperatures (e.g., 60-80 °C).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[24]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection and coupled with Mass Spectrometry (MS) for identification of degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent drug.
-
Identify and quantify the major degradation products.
-
Propose degradation pathways based on the identified structures.
-
Ensure mass balance is achieved to account for all degradation products.
-
Data Presentation and Interpretation
The quantitative data from forced degradation studies should be summarized in a clear and concise table to facilitate comparison of the drug candidate's stability under different stress conditions.
Table 1: Illustrative Data Summary from Forced Degradation Studies
| Stress Condition | Temperature (°C) | Duration (hours) | Parent Drug Remaining (%) | Major Degradants (Relative % Area) |
| 0.1 M HCl | 60 | 24 | 85.2 | Degradant A (8.5%), Degradant B (4.1%) |
| 0.1 M NaOH | 60 | 24 | 98.5 | Minor peaks < 0.5% |
| 3% H₂O₂ | 25 | 24 | 76.9 | Degradant C (15.3%), Degradant D (5.2%) |
| Heat (Solid) | 80 | 48 | 99.1 | Minor peaks < 0.5% |
| Photolytic (ICH Q1B) | 25 | - | 92.7 | Degradant E (6.8%) |
This table is for illustrative purposes only. Actual results will vary depending on the specific drug candidate.
Conclusion and Future Perspectives
The 3-azabicyclo[3.1.1]heptane core is a valuable scaffold in drug discovery, offering a pathway to novel, three-dimensional drug candidates with improved physicochemical and pharmacokinetic properties. While the core itself is generally stable, a thorough understanding of its potential degradation pathways is critical for the successful development of robust and safe drug products. The predictive models of degradation and the detailed experimental protocols provided in this guide offer a solid framework for researchers and drug development professionals to assess and ensure the chemical stability of their drug candidates containing this promising heterocyclic system. Further research into the specific degradation mechanisms of variously substituted 3-azabicyclo[3.1.1]heptanes will undoubtedly contribute to the more effective and widespread application of this important structural motif in medicine.
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A Technical Guide to the Conformational Analysis of N-Boc-3-azabicyclo[3.1.1]heptane Derivatives
Abstract: The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical structural motif in modern drug discovery, valued for its role as a saturated, three-dimensional bioisostere for common aromatic and heterocyclic rings like pyridine and piperidine.[1][2][3] Its rigid bicyclic structure allows for precise positioning of functional groups in three-dimensional space, offering a powerful strategy to enhance ligand-target interactions and improve physicochemical properties.[1] This guide provides an in-depth exploration of the conformational analysis of N-Boc-protected 3-azabicyclo[3.1.1]heptane derivatives, synthesizing insights from experimental and computational methodologies. We will examine the causality behind experimental choices, detail self-validating protocols, and present an integrated approach for a comprehensive understanding of this scaffold's conformational landscape, empowering researchers in rational drug design.
Introduction: The Strategic Value of a Rigid Scaffold
In the quest to "escape from flatland," medicinal chemists increasingly turn to sp³-rich, rigid bicyclic scaffolds to overcome the limitations of planar aromatic rings.[3] The 3-azabicyclo[3.1.1]heptane core is a premier example of this strategy.[2] It serves as a non-classical isostere that can mimic the spatial arrangement of substituents found in piperidines or pyridines while offering a more rigid and defined geometry.[1][4] This rigidity is paramount; it reduces the entropic penalty upon binding to a biological target and allows for the exploration of novel chemical space.
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these derivatives.[5] However, this bulky group can significantly influence the conformational equilibrium of the bicyclic system. Therefore, a thorough conformational analysis is not merely an academic exercise but a prerequisite for understanding structure-activity relationships (SAR) and designing next-generation therapeutics. This guide details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling to elucidate the preferred three-dimensional structures of these valuable building blocks.
The Conformational Landscape of Azabicyclo[3.1.1]heptanes
The 3-azabicyclo[3.1.1]heptane system consists of a six-membered ring fused with a four-membered ring. The conformation of the six-membered ring, which dictates the orientation of substituents, is of primary interest. Unlike a simple cyclohexane, the fusion to the cyclobutane ring constrains the system, leading to distorted chair-like and boat-like conformations.
Substituents on the bicyclic core, particularly at the C6 position for 6-azabicyclo[3.1.1]heptane analogues, can adopt cis or trans relationships relative to the bridging methylene group. Molecular analysis has shown that cis isomers often adopt a distorted chair-like conformation, acting as analogues to traditional 1,4-disubstituted piperidines.[4][6][7] In contrast, the trans isomers can be forced into an unusual "boat" conformation, providing access to orthogonal vector space in drug design.[4][6][7] The N-Boc group, due to its steric bulk, will preferentially occupy the equatorial position to minimize steric strain, further influencing the overall shape.
Experimental Approaches to Conformational Elucidation
A multi-faceted experimental approach is essential for a robust conformational assignment. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers invaluable insights into the solution-phase conformation and dynamics, which are often more relevant to biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the conformation of molecules in solution. Key parameters like chemical shifts (δ), scalar coupling constants (J-values), and Nuclear Overhauser Effects (NOEs) are exquisitely sensitive to the molecule's three-dimensional structure.
Expert Insight: The choice of NMR experiment is dictated by the specific question. A simple ¹H NMR can give initial clues based on chemical shifts and coupling patterns. For unambiguous assignments and spatial correlations, 2D experiments like COSY, HSQC, and particularly NOESY (or ROESY) are indispensable.
Protocol 3.1.1: A Self-Validating NMR Workflow for Conformational Analysis
This protocol outlines a comprehensive workflow. The self-validating nature arises from the convergence of data from multiple, independent NMR parameters to support a single conformational model.
-
Sample Preparation: Dissolve 5-10 mg of the N-Boc-3-azabicyclo[3.1.1]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Causality: The choice of solvent can influence conformation; using a solvent that mimics a biological environment or one in which the compound is highly soluble and stable is critical.
-
¹H and ¹³C NMR Acquisition: Acquire standard 1D proton and carbon spectra. This provides the fundamental chemical shift information.
-
2D COSY & HSQC: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin systems and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon. Trustworthiness: This step ensures unambiguous assignment of all proton and carbon signals, which is the foundation for any further analysis.
-
2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum with a mixing time of 200-500 ms. Causality: NOESY/ROESY detects through-space correlations between protons that are close to each other (< 5 Å), providing direct evidence of their spatial proximity and thus, the molecule's conformation.
-
Data Interpretation:
-
Chemical Shifts: Protons in axial positions are typically shielded (lower ppm) compared to their equatorial counterparts.
-
Coupling Constants (³JHH): Analyze the multiplicity and measure the coupling constants. Large ³JHH values (8-13 Hz) between vicinal protons often indicate a dihedral angle near 180° (anti-periplanar), typical of an axial-axial relationship in a chair-like conformer. Small values (0-5 Hz) suggest gauche relationships (e.g., axial-equatorial, equatorial-equatorial).
-
NOE Correlations: Map the observed NOE cross-peaks. For example, a strong NOE between two protons on different parts of the ring confirms they are on the same face of the molecule. The absence of an NOE can be as informative as its presence.
-
Data Summary: Representative NMR Data for a Chair-like Conformer
| Proton Type | Typical Chemical Shift (ppm) | Key NOE Correlations |
| Bridgehead Protons | 2.5 - 3.0 | To axial and equatorial protons on adjacent carbons |
| Axial Protons | 1.5 - 2.0 | Strong cross-peak to other axial protons (1,3-diaxial) |
| Equatorial Protons | 2.0 - 2.5 | To geminal axial proton and adjacent protons |
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state. This is the gold standard for determining bond lengths, bond angles, and torsional angles.
Expert Insight: While powerful, it's crucial to recognize that the solid-state conformation may not be the only or even the most populated conformation in solution. Crystal packing forces can sometimes trap a higher-energy conformer. Therefore, SCXRD data should always be used to complement, not replace, solution-phase studies.[5][8]
Computational Modeling: Exploring the Energy Landscape
Computational chemistry provides a powerful complementary tool to experimental methods. It allows for the exploration of the entire potential energy surface of a molecule, the identification of all stable low-energy conformers, and the prediction of their relative populations.
Protocol 4.1.1: Standard Computational Workflow
-
Structure Generation: Build an initial 3D model of the N-Boc-3-azabicyclo[3.1.1]heptane derivative.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). Causality: This step efficiently explores the vast conformational space to identify a pool of potential low-energy structures, ensuring no plausible conformers are missed.
-
Geometry Optimization & Energy Calculation: Take the low-energy conformers from the search and perform full geometry optimization and energy calculations using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Frequency Analysis: Perform a frequency calculation on each optimized structure. Trustworthiness: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state.
-
Population Analysis: Calculate the relative Boltzmann populations of the stable conformers based on their computed Gibbs free energies to predict their abundance at a given temperature.
Workflow Visualization
Caption: A standard workflow for computational conformational analysis.
Integrated Analysis: The Power of Synergy
The highest confidence in conformational assignment is achieved when experimental and computational data converge. This integrated approach forms a self-validating loop where each technique cross-verifies the other.
-
SCXRD validates Computation: A crystal structure provides an excellent benchmark to gauge the accuracy of the chosen computational method. If the DFT-optimized geometry closely matches the X-ray structure, it lends high confidence to the method's ability to predict other, non-crystallized conformers.
-
Computation explains NMR: When NMR data suggests the presence of multiple conformers in dynamic equilibrium, computation can identify these structures and predict their relative energies. This allows for the assignment of specific sets of NMR signals to individual conformers.
-
NMR validates Computation: Calculated NMR parameters (e.g., chemical shifts, coupling constants using methods like GIAO) for predicted conformers can be compared directly with experimental data. A strong correlation validates the computational model.
Relationship Diagram
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The Strategic Role of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that confer improved physicochemical and pharmacokinetic properties to lead compounds is paramount. tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate has emerged as a pivotal building block, offering a unique three-dimensional rigid framework that serves as a bioisosteric replacement for commonly used aromatic and saturated heterocyclic moieties. This guide provides a comprehensive overview of the synthesis, key chemical transformations, and strategic applications of this versatile scaffold in medicinal chemistry, with a particular focus on its role in enhancing drug-like properties. Through a detailed case study, this document will illustrate the tangible benefits of incorporating the 3-azabicyclo[3.1.1]heptane core into bioactive molecules, providing researchers and drug development professionals with actionable insights for their own discovery programs.
Introduction: The Imperative for Three-Dimensional Scaffolds in Drug Design
The over-reliance on flat, aromatic structures in drug discovery has often been associated with challenges such as poor solubility, metabolic instability, and off-target effects. The "escape from flatland" paradigm encourages the exploration of three-dimensional (3D) scaffolds that can provide more specific and effective interactions with biological targets while improving the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate.
The rigid bicyclic structure of this compound offers a compelling solution. Its constrained conformation reduces the entropic penalty upon binding to a target and presents substituents in well-defined spatial orientations. The presence of a Boc-protected nitrogen atom and a ketone functionality provides orthogonal handles for chemical modification, making it a highly versatile intermediate for the synthesis of diverse compound libraries.
The 3-Azabicyclo[3.1.1]heptane Core as a Bioisostere
A key application of the 3-azabicyclo[3.1.1]heptane scaffold is its use as a bioisostere for meta-substituted benzene and pyridine rings.[1][2] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a molecule while retaining its biological activity.
The geometry of the 3-azabicyclo[3.1.1]heptane core closely mimics the bond angles and distances between substituents in a meta-substituted aromatic ring.[1] This structural analogy allows for the seamless replacement of these aromatic moieties in existing drug molecules, often leading to significant improvements in their physicochemical properties.
Caption: Bioisosteric replacement of aromatic rings with the 3-azabicyclo[3.1.1]heptane scaffold.
Synthesis of the 3-Azabicyclo[3.1.1]heptane Core
While a variety of synthetic routes to the 3-azabicyclo[3.1.1]heptane core have been reported, a particularly efficient two-step multigram synthesis has been described for the N-benzyl protected analog, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.[3][4][5][6] This procedure can be adapted for the synthesis of the tert-butyl protected version. The general strategy involves the reaction of a dielectrophile with a primary amine to construct the bicyclic core.
Illustrative Synthetic Protocol (Adapted from the N-Benzyl Synthesis):
Step 1: Synthesis of 1,3-bis(bromomethyl)cyclobutane
This key intermediate can be prepared from the corresponding diol through bromination.
Step 2: Cyclization to form the 3-Azabicyclo[3.1.1]heptane Core
The reaction of 1,3-bis(bromomethyl)cyclobutane with tert-butyl carbamate under basic conditions would yield the N-Boc protected bicyclic amine. Subsequent oxidation of the appropriate position would furnish the desired ketone.
A general and scalable approach to the broader 3-azabicyclo[3.1.1]heptane scaffold involves the reduction of spirocyclic oxetanyl nitriles with lithium aluminum hydride.[7]
Caption: General synthetic workflow for the title compound.
Applications in Drug Design: A Case Study of a Rupatidine Analogue
The practical utility of the 3-azabicyclo[3.1.1]heptane scaffold is powerfully demonstrated by its incorporation into an analogue of the antihistamine drug, Rupatidine.[1][2] In this study, the pyridine ring of Rupatidine was replaced with the 3-azabicyclo[3.1.1]heptane core, leading to a dramatic improvement in key physicochemical properties.
Comparative Physicochemical Properties of Rupatidine and its Analogue:
| Property | Rupatidine | Rupatidine Analogue (with 3-azabicyclo[3.1.1]heptane) | Improvement Factor |
| Aqueous Solubility (pH 7.4) | 29 µM | 365 µM | ~12.6x |
| Calculated logP (clogP) | 5.1 | 5.2 | No significant change |
| Experimental logD (pH 7.4) | >4.5 | 3.8 | Significant Reduction |
| Metabolic Stability (t½ in HLM) | 3.2 min | 35.7 min | ~11.2x |
Data sourced from ResearchGate.[1]
These results highlight the profound impact of this bioisosteric replacement. The analogue exhibited a more than 12-fold increase in aqueous solubility and an over 11-fold increase in metabolic stability in human liver microsomes (HLM).[1] Such enhancements can translate to improved oral bioavailability and a more favorable dosing regimen in a clinical setting.
A similar strategy has been explored with the anticancer drug Sonidegib, where a 3-oxabicyclo[3.1.1]heptane scaffold, a close analogue, was used to replace a meta-substituted benzene ring, resulting in a significant improvement in water solubility (>500%) and reduced lipophilicity while maintaining nanomolar potency.[2]
Downstream Chemistry: Leveraging the Ketone Functionality
The ketone at the 6-position of this compound is a versatile handle for introducing further molecular diversity. Standard ketone chemistries can be employed to elaborate the scaffold and explore the surrounding chemical space.
Reductive Amination
Reductive amination of the ketone with a wide range of primary and secondary amines provides a straightforward method to install diverse amine substituents at the 6-position. This is a powerful tool for modulating the polarity, basicity, and target interactions of the final compound.
Wittig Reaction and Related Olefinations
The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons olefination) allow for the conversion of the ketone into an exocyclic double bond. This transformation is useful for introducing a variety of substituted vinyl groups, which can serve as handles for further functionalization or as key pharmacophoric elements.
Nucleophilic Addition
Grignard reagents, organolithium compounds, and other nucleophiles can add to the carbonyl group to generate tertiary alcohols. This introduces a new stereocenter and provides opportunities for further derivatization of the hydroxyl group.
Caption: Key derivatization reactions of the ketone moiety.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure and its ability to act as a bioisostere for meta-substituted aromatic rings make it a powerful tool for overcoming common challenges in drug discovery, particularly those related to poor physicochemical and pharmacokinetic properties. The successful application of this scaffold in improving the drug-like properties of molecules like Rupatidine underscores its potential. As the demand for novel, patentable, and effective drug candidates continues to grow, the strategic incorporation of scaffolds such as 3-azabicyclo[3.1.1]heptane will undoubtedly play an increasingly important role in the future of drug design and development.
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Mykhailiuk, P. K., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]
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Mykhailiuk, P. K., et al. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]
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Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372–4375. [Link]
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Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub. [Link]
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Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. ACS Publications. [Link]
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The Emerging Therapeutic Potential of 3-Azabicyclo[3.1.1]heptane Derivatives: A Technical Guide
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-azabicyclo[3.1.1]heptane derivatives. We will delve into their critical role as bioisosteres for common aromatic and saturated heterocycles, with a primary focus on their well-documented activity as modulators of nicotinic acetylcholine receptors (nAChRs). Furthermore, this guide will explore their potential as aromatase inhibitors and purinergic receptor P2Y14 antagonists. Detailed experimental protocols for key biological assays are provided to enable researchers to effectively evaluate these promising compounds.
The 3-Azabicyclo[3.1.1]heptane Scaffold: A Privileged Structure in Drug Discovery
The 3-azabicyclo[3.1.1]heptane core is a bicyclic amine characterized by a four-membered cyclobutane ring fused to a six-membered piperidine ring. This strained yet stable framework imparts a defined three-dimensional geometry, a feature increasingly sought after in drug design to escape the "flatland" of traditional aromatic compounds. This structural rigidity can pre-organize substituents in a favorable conformation for receptor binding, potentially leading to increased potency and reduced off-target effects.
Synthesis Strategies
The efficient and scalable synthesis of 3-azabicyclo[3.1.1]heptane derivatives is crucial for their exploration in drug discovery programs. Several synthetic routes have been developed, often leveraging the formation of the cyclobutane ring as a key step. One notable approach involves the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative. This method has been successfully applied to multigram synthesis, a critical consideration for supplying sufficient material for extensive preclinical and clinical evaluation.[1][2] Another efficient, two-step multigram synthesis has been reported for 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a versatile building block for further derivatization.
A general and modular approach to synthesizing 1,3-disubstituted 3-azabicyclo[3.1.1]heptanes has also been developed, highlighting the scaffold's utility in creating diverse chemical libraries for screening.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The most extensively studied biological activity of 3-azabicyclo[3.1.1]heptane derivatives is their interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Specifically, the 3,6-diazabicyclo[3.1.1]heptane scaffold has yielded a number of potent and selective ligands for the α4β2 nAChR subtype, which is a key target for various central nervous system (CNS) disorders.
Structure-Activity Relationships (SAR)
Extensive SAR studies have been conducted on 3,6-diazabicyclo[3.1.1]heptane derivatives, revealing key structural features that govern their affinity and selectivity for the α4β2 nAChR.
-
Substitution at the 3-position: The nature of the substituent at the 3-position of the bicyclic core is a critical determinant of activity. Aryl and heteroaryl groups are commonly found in potent ligands.
-
Pharmacophore Elements: The nitrogen atoms of the diazabicyclic core are thought to interact with key residues in the nAChR binding site. The overall shape and electrostatic potential of the molecule are crucial for high-affinity binding.
-
Selectivity: Subtle modifications to the substituents can significantly impact selectivity for the α4β2 subtype over other nAChR subtypes, such as the α7 subtype. For instance, some derivatives exhibit remarkable selectivity for α4β2 over α7, which is a desirable property for minimizing potential side effects.
| Compound ID | R-Group at Position 3 | α4β2 Ki (nM) | α7/α4β2 Selectivity | Reference |
| 4a | 6-chloropyridin-3-yl | 0.056 | >1295 | [2] |
| 4b | 6-bromopyridin-3-yl | 0.023 | 1295 | [2] |
| 4c | 6-iodopyridin-3-yl | 0.035 | >1295 | [2] |
| 4d | 5-iodopyridin-3-yl | 1.2 | >23300 | [2] |
Functional Activity: Partial Agonism and Antagonism
Beyond binding affinity, the functional activity of these compounds at the α4β2 nAChR is of paramount importance. Many 3,6-diazabicyclo[3.1.1]heptane derivatives have been characterized as partial agonists. Partial agonists elicit a submaximal response compared to the endogenous agonist acetylcholine, even at saturating concentrations. This property is highly desirable for therapeutic agents, as it can provide a "ceiling" effect, reducing the risk of overstimulation and associated side effects. Some derivatives have also been identified as antagonists, which block the action of acetylcholine.
Therapeutic Potential in CNS Disorders
The modulation of α4β2 nAChRs by partial agonists has shown therapeutic promise in a range of CNS disorders, including:
-
Smoking Cessation: Partial agonists can reduce nicotine cravings and withdrawal symptoms by providing a moderate and sustained level of dopamine release, while also blocking the rewarding effects of nicotine from smoking.
-
Cognitive Enhancement: α4β2 nAChRs are implicated in learning and memory. Partial agonists may offer a therapeutic avenue for cognitive deficits in conditions like Alzheimer's disease and schizophrenia.
-
Pain Management: Activation of α4β2 nAChRs has been shown to have analgesic effects, suggesting a potential role for these compounds in the treatment of chronic pain.
Other Potential Biological Activities
While nAChR modulation is the most prominent activity, derivatives of the 3-azabicyclo[3.1.1]heptane scaffold have shown promise against other important biological targets.
Aromatase Inhibition
Certain 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones have been synthesized and evaluated as inhibitors of aromatase, a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. [3][4]Aromatase inhibitors are a cornerstone in the treatment of hormone-receptor-positive breast cancer. The 3-azabicyclo[3.1.1]heptane scaffold in these compounds acts as a rigid core to present the 4-aminophenyl group, which is known to interact with the active site of the enzyme. Some of these derivatives have shown significantly greater potency than the clinically used drug aminoglutethimide. [3] Structure-Activity Relationship Highlights for Aromatase Inhibitors:
-
The 4-aminophenyl group is a key pharmacophore for aromatase inhibition.
-
The nature of the substituent at the 3-position of the bicyclic system influences potency. For example, a 3-cyclohexyl derivative was found to be highly potent. [3]
Purinergic Receptor P2Y14 Antagonism
Derivatives of 3-azabicyclo[3.1.1]heptane have also been identified as antagonists of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory responses. [5][6]Specifically, a (1R,5S,6r)-6-aryl-3-azabicyclo[3.1.1]heptan-6-ol derivative displayed high affinity for the P2Y14 receptor with an IC₅₀ value in the low nanomolar range. [5]Antagonism of the P2Y14 receptor is a potential therapeutic strategy for inflammatory conditions such as asthma and chronic pain. [5]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key assays used to characterize the biological activity of 3-azabicyclo[3.1.1]heptane derivatives.
Radioligand Binding Assay for α4β2 nAChR Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the α4β2 nAChR using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α4β2 nAChR.
-
Radioligand: [³H]epibatidine or [³H]cytisine.
-
Unlabeled competitor: Test compound (3-azabicyclo[3.1.1]heptane derivative).
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dilute the radioligand in the assay buffer to a final concentration at or below its Kd for the α4β2 nAChR.
-
Prepare the cell membrane suspension in the assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of the high-concentration non-specific binding control, 50 µL of radioligand, and 100 µL of cell membrane suspension to designated wells.
-
Competitive Binding: Add 50 µL of each concentration of the test compound, 50 µL of radioligand, and 100 µL of cell membrane suspension to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Release Assay
This assay measures the ability of a test compound to stimulate dopamine release from cells, providing a measure of its functional activity (agonism or partial agonism) at nAChRs.
Materials:
-
PC12 cells (a rat pheochromocytoma cell line that expresses nAChRs and releases dopamine).
-
Cell culture medium (e.g., RPMI-1640) supplemented with horse serum and fetal bovine serum.
-
Assay buffer: e.g., Krebs-Ringer-HEPES buffer.
-
Test compound (3-azabicyclo[3.1.1]heptane derivative).
-
Positive control: A known nAChR agonist (e.g., nicotine).
-
Reagents for dopamine detection (e.g., HPLC with electrochemical detection or a commercially available ELISA kit).
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate flasks or plates until they reach the desired confluency. For some applications, differentiation with nerve growth factor (NGF) may be beneficial.
-
Assay Preparation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation:
-
Remove the pre-incubation buffer and add fresh assay buffer containing various concentrations of the test compound or the positive control.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C to allow for dopamine release.
-
-
Sample Collection: Collect the supernatant (which contains the released dopamine) from each well.
-
Dopamine Quantification:
-
Analyze the dopamine concentration in the collected supernatants using a validated method such as HPLC-ECD or ELISA.
-
-
Data Analysis:
-
Plot the amount of dopamine released against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ (concentration for half-maximal response) and the Emax (maximal response).
-
Compare the Emax of the test compound to that of a full agonist (e.g., nicotine) to classify it as a full or partial agonist.
-
Human Placental Aromatase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of human placental aromatase. [7][8] Materials:
-
Human placental microsomes (source of aromatase).
-
Substrate: [1β-³H(N)]-androst-4-ene-3,17-dione.
-
Cofactor: NADPH.
-
Test compound (3-azabicyclo[3.1.1]heptane derivative).
-
Positive control: A known aromatase inhibitor (e.g., letrozole or 4-hydroxyandrostenedione).
-
Phosphate buffer (pH 7.4).
-
Chloroform.
-
Dextran-coated charcoal.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Assay Setup:
-
In test tubes, combine the phosphate buffer, human placental microsomes, and various concentrations of the test compound or positive control.
-
Pre-incubate the mixture for a short period at 37°C.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the radiolabeled substrate and NADPH.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 15-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding chloroform and vortexing to extract the steroids.
-
-
Separation of Tritiated Water:
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
Transfer an aliquot of the aqueous phase (containing the ³H₂O product) to a new tube.
-
Add dextran-coated charcoal to the aqueous aliquot to adsorb any remaining unreacted steroid substrate.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Conclusion and Future Directions
The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable and versatile platform for the design of novel therapeutic agents. Its unique three-dimensional structure and its ability to serve as a bioisostere for common ring systems have led to the discovery of potent and selective modulators of important biological targets. The well-established activity of 3,6-diazabicyclo[3.1.1]heptane derivatives as α4β2 nAChR partial agonists highlights their potential for the treatment of a range of CNS disorders. Furthermore, the emerging activities of other derivatives as aromatase inhibitors and P2Y14 receptor antagonists suggest that the full therapeutic potential of this scaffold is yet to be fully realized.
Future research in this area should focus on:
-
Expanding the SAR: Further exploration of the chemical space around the 3-azabicyclo[3.1.1]heptane core is warranted to identify new derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Exploring New Biological Targets: Screening of 3-azabicyclo[3.1.1]heptane libraries against a broader range of biological targets may uncover novel therapeutic applications.
-
In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo models of disease to validate their therapeutic efficacy and safety profiles.
The continued investigation of 3-azabicyclo[3.1.1]heptane derivatives holds great promise for the development of the next generation of innovative medicines.
References
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Stanek, J., Alder, A., Bellus, D., Bhatnagar, A. S., Hausler, A., & Schieweck, K. (1991). Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. Journal of Medicinal Chemistry, 34(4), 1329–1334. [Link]
-
U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Aromatase. [Link]
-
Rao, H. S. P. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Placental Aromatase Assay Validation: Appendix A (Battelle Memorial Institute Report). [Link]
-
Ko, H., Charest, M. G., Juncosa, J. I., Bou-Assaf, T., Goodyear, C. S., Gentry, A. R., ... & Jacobson, K. A. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 66(15), 10447–10467. [Link]
-
Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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Graphviz. (n.d.). DOT Language. [Link]
-
Stanek, J., Alder, A., Bellus, D., Bhatnagar, A. S., Hausler, A., & Schieweck, K. (1991). Synthesis and Aromatase Inhibitory Activity of Novel l-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. ElectronicsAndBooks. [Link]
-
Request PDF. (n.d.). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. [Link]
-
Request PDF. (n.d.). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]
-
Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., ... & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2019). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 21(18), 7263–7266. [Link]
-
Mykhailiuk, P. K. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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3-Azabicyclo[3.1.1]heptane: A Constrained Piperidine Surrogate for Next-Generation Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: The Strategic Imperative for Conformational Constraint in Drug Design
The Ubiquity and Challenge of the Piperidine Motif
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for presenting functional groups to biological targets.[2] However, the inherent conformational flexibility of the piperidine ring, which readily interconverts between chair and boat forms, can be a double-edged sword. This flexibility can lead to a higher entropic penalty upon binding to a target, potentially reducing potency. Furthermore, it can allow for binding to multiple, unintended targets, leading to off-target effects and toxicity.
Bioisosterism and the "Escape from Flatland"
In the quest to design more potent and selective drugs with improved pharmacokinetic profiles, medicinal chemists are increasingly turning to the strategy of "scaffold hopping" and the principle of "escaping from flatland".[4] This involves replacing planar, two-dimensional aromatic rings and flexible aliphatic scaffolds with more rigid, three-dimensional structures.[4] Such bioisosteric replacement can lead to a host of benefits, including enhanced target affinity, improved metabolic stability, and increased aqueous solubility.[2]
Introducing 3-Azabicyclo[3.1.1]heptane: A Rigid Piperidine Surrogate
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling, conformationally restricted surrogate for the piperidine ring.[4][5] This bicyclic system locks the six-membered ring into a rigid conformation, pre-organizing the substituent exit vectors in a defined three-dimensional space. This pre-organization can lead to a lower entropic penalty upon binding and a more precise interaction with the target protein, ultimately enhancing potency and selectivity.
Part 2: A Comparative Analysis: 3-Azabicyclo[3.1.1]heptane vs. Piperidine
Conformational Rigidity and Vectorial Alignment
The primary advantage of the 3-azabicyclo[3.1.1]heptane scaffold lies in its rigid bicyclic structure, which eliminates the chair-boat conformational isomerism of piperidine. This rigidity provides a fixed orientation for substituents, allowing for a more precise and predictable presentation of pharmacophoric elements to the target. Molecular modeling and X-ray crystallography have shown that the geometric parameters of 3-azabicyclo[3.1.1]heptane can closely mimic those of substituted pyridines and piperidines, making it an excellent bioisostere.[6][7] The cis and trans isomers of substituted 6-azabicyclo[3.1.1]heptanes, a related scaffold, have been shown to act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer and the less common "boat" conformation, respectively.[8][9]
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A Theoretical and Practical Guide to the 3-Azabicyclo[3.1.1]heptane Ring System
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Valued as a conformationally restricted piperidine or a saturated bioisostere of pyridine, its unique three-dimensional geometry offers a powerful tool for optimizing the physicochemical and pharmacological properties of drug candidates.[1][2][3] This guide provides an in-depth exploration of the theoretical underpinnings of the 3-azabicyclo[3.1.1]heptane system, detailing its conformational landscape, the causal factors driving its synthesis, and its strategic application in drug design. By integrating computational analysis with practical, field-proven synthetic protocols, this document serves as a comprehensive resource for researchers aiming to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Value of a Bridged Scaffold
In the quest for novel therapeutics, medicinal chemists continually seek scaffolds that impart favorable properties such as improved metabolic stability, enhanced solubility, and precise three-dimensional orientation of substituents to maximize target engagement. The 3-azabicyclo[3.1.1]heptane ring system has garnered significant attention as it addresses many of these needs.[4]
This bridged bicyclic system can be considered a rigidified analog of piperidine, one of the most ubiquitous heterocycles in approved drugs.[1][5] By locking the six-membered ring into a constrained conformation, it reduces the entropic penalty upon binding to a biological target. Furthermore, its distinct vectorial arrangement of substituents makes it an effective saturated isostere for meta-substituted pyridine and benzene rings, allowing chemists to escape flatland and explore new, patentable chemical space with improved drug-like properties.[2][6][7][8][9]
This guide will delve into the theoretical principles that govern the behavior of this scaffold, providing a foundation for its rational application in drug design.
The Conformational Landscape: A Theoretical Deep Dive
The defining feature of the 3-azabicyclo[3.1.1]heptane system is its rigid, strained framework, which severely limits its conformational flexibility.[10] Unlike the dynamic chair-boat interconversion of piperidine, this scaffold is locked into a shape dictated by the cyclobutane ring fused to a six-membered piperidine ring.
Computational studies reveal that the bicyclic framework forces the piperidine portion into a conformation that can be described as a distorted "boat" or "chair," depending on the substitution pattern.[11] The inherent strain in the cyclobutane moiety significantly influences the bond angles and dihedral angles throughout the molecule, creating a unique and predictable three-dimensional structure.
Key Conformational Features:
-
Limited Flexibility: The bicyclic nature restricts free rotation around C-C and C-N bonds, leading to a well-defined, low-energy conformation.[10]
-
Defined Exit Vectors: Substituents at the nitrogen (N-3) and carbon positions (e.g., C-1, C-5, C-6) are held in precise spatial orientations. This is critical for aligning functional groups with binding pockets in a target protein.
-
Tunable Geometry: While rigid, the precise conformation can be influenced by the nature of substituents. For instance, bulky groups on the nitrogen atom can subtly alter bond angles and the overall shape of the molecule.
The relationship between the key conformations of the 3-azabicyclo[3.1.1]heptane scaffold is visualized below.
Caption: Interplay of conformations in the 3-azabicyclo[3.1.1]heptane system.
Synthetic Strategies and Methodologies
The synthesis of the 3-azabicyclo[3.1.1]heptane core has historically been challenging. However, recent advances have led to more general and scalable routes, making this scaffold more accessible for drug discovery programs.[9] Two prominent strategies involve intramolecular cyclizations of functionalized cyclobutanes and reductive rearrangements of spirocyclic oxetanes.[1][3][12][13]
Strategy 1: Intramolecular Imide Formation
One effective method relies on the construction of a 1,3-functionalized cyclobutane derivative, which then undergoes an intramolecular cyclization to form the bicyclic imide. This intermediate serves as a versatile building block for a variety of derivatives.[1][12][13]
The general workflow for this synthetic approach is outlined below.
Caption: Synthetic workflow via intramolecular imide formation.
Detailed Protocol: Multigram Synthesis of a Bicyclic Diamine Building Block
This protocol is adapted from a published, scalable synthesis and demonstrates the practicality of the intramolecular imide formation strategy.[1]
Objective: To synthesize a monoprotected 1-amino-3-azabicyclo[3.1.1]heptane derivative, a valuable building block for medicinal chemistry.
Step 1: Synthesis of the Functionalized Cyclobutane Intermediate
-
Reaction: Diastereoselective Strecker reaction on a readily accessible 3-oxocyclobutanecarboxylate.
-
Reagents: 3-oxocyclobutanecarboxylate, benzylamine, trimethylsilyl cyanide.
-
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylate in dichloromethane (DCM) at 0 °C, add benzylamine and stir for 30 minutes.
-
Add trimethylsilyl cyanide and stir at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with DCM.
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1,3-functionalized cyclobutane.
-
Step 2: Intramolecular Cyclization to Bicyclic Imide
-
Reaction: Base-mediated intramolecular imide formation.
-
Reagents: Functionalized cyclobutane from Step 1, potassium tert-butoxide (t-BuOK), tert-butanol.
-
Procedure:
-
Dissolve the cyclobutane intermediate in tert-butanol.
-
Add a solution of t-BuOK in tert-butanol dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature, neutralize with 1M HCl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the bicyclic imide.
-
Step 3: Reduction and Deprotection
-
Reaction: Reduction of the imide and subsequent debenzylation.
-
Reagents: Bicyclic imide from Step 2, a suitable reducing agent (e.g., LiAlH₄ or B₂H₆), followed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Procedure:
-
Carefully add the bicyclic imide to a suspension of the reducing agent in an anhydrous solvent like THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform a standard aqueous workup to isolate the N-benzyl protected bicyclic amine.
-
Dissolve the amine in methanol, add Palladium on carbon (10 wt. %), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until debenzylation is complete.
-
Filter the reaction through Celite and concentrate the filtrate to obtain the final monoprotected diamine building block.
-
Case Studies in Drug Development
The theoretical advantages of the 3-azabicyclo[3.1.1]heptane scaffold translate directly into tangible benefits in drug discovery. Its use as a bioisostere for pyridine has been shown to dramatically improve physicochemical properties.[2][3][4]
Case Study: Rupatidine Analog
Rupatidine is an antihistamine drug that contains a pyridine ring. Researchers replaced this pyridine ring with a 3-azabicyclo[3.1.1]heptane core.[9] The resulting analog was compared to the parent drug, and the data is summarized below.
| Property | Rupatidine (Parent Drug) | 3-Azabicyclo[3.1.1]heptane Analog | Outcome |
| Lipophilicity (logD) | Higher | Lower | Improved |
| Aqueous Solubility | Lower | Higher | Improved |
| Metabolic Stability | Lower | Higher | Improved |
Data synthesized from findings reported in Angew. Chem. Int. Ed. 2023; e202304246.[9]
This case study powerfully illustrates the strategic value of this scaffold. The move from a flat, aromatic system to a saturated, three-dimensional bicyclic system led to a clear and significant improvement in key drug-like properties.[9]
Computational Workflow for Theoretical Analysis
For any research team looking to incorporate novel 3-azabicyclo[3.1.1]heptane derivatives into their projects, a robust computational workflow is essential for predicting their properties and behavior.
The following diagram outlines a standard workflow for performing a theoretical analysis of a new analog.
Caption: Computational chemistry workflow for analyzing new derivatives.
This process allows scientists to prioritize the synthesis of compounds with the most promising predicted conformations and electronic properties for a given biological target, saving significant time and resources.[14]
Conclusion and Future Outlook
The 3-azabicyclo[3.1.1]heptane ring system represents a mature yet continually evolving scaffold for modern drug discovery. Its unique, conformationally restricted geometry provides a robust platform for creating molecules with superior physicochemical properties compared to their traditional piperidine or aromatic counterparts. The development of scalable synthetic routes has made this valuable core more accessible than ever.
Future research will likely focus on exploring new substitution patterns, developing novel synthetic methodologies to access more complex derivatives, and applying this scaffold to a wider range of biological targets. As computational tools become more powerful, the ability to rationally design next-generation therapeutics based on the 3-azabicyclo[3.1.1]heptane framework will only increase, solidifying its place as a cornerstone of contemporary medicinal chemistry.
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Grygorenko, O. O., et al. (2025). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry. [Link]
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Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition in English, 62(39), e202304246. [Link]
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Grygorenko, O. O., et al. (2025). Front Cover: Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry, 17. [Link]
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- 13. chemrxiv.org [chemrxiv.org]
- 14. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Reductive Amination of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted 3-Azabicyclo[3.1.1]heptanes in Medicinal Chemistry
The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally rigid piperidine isostere that has garnered significant attention in modern drug discovery.[1][2][3] Its unique three-dimensional structure can offer improved metabolic stability and binding affinity for biological targets compared to more flexible acyclic or monocyclic amines. The synthesis of derivatives of this scaffold is therefore of high importance for the development of novel therapeutics. This application note provides a detailed, field-proven protocol for the synthesis of 6-amino-3-azabicyclo[3.1.1]heptane derivatives via the reductive amination of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate.
Theoretical Framework: The Mechanism of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding in a two-step, one-pot sequence. The reaction begins with the formation of a carbinolamine intermediate from the reaction of a carbonyl compound (in this case, our bicyclic ketone) and an amine. This is followed by the dehydration of the carbinolamine to form an iminium ion. The iminium ion is then reduced by a mild reducing agent to yield the final amine product.
For this protocol, we will utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a highly selective and mild reducing agent.[4][5][6] The electron-withdrawing effect of the three acetoxy groups on the boron atom moderates the reactivity of the hydride, making it less likely to reduce the starting ketone.[5][7] This selectivity allows for the reaction to be performed in a single pot, as the reducing agent will preferentially reduce the iminium ion as it is formed.[5] The presence of a stoichiometric amount of acetic acid can catalyze the imine formation and facilitate the generation of the iminium ion.[5]
Experimental Protocol: Synthesis of tert-Butyl 6-(benzylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate
This protocol details the reductive amination of this compound with benzylamine as a representative primary amine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Glacial Acetic Acid (optional, 1-2 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup.
Instrumentation:
-
Magnetic Stirrer
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column Chromatography setup
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv) and anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Amine: Add benzylamine (1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Optional: Acid Catalysis: For less reactive amines or to accelerate the reaction, glacial acetic acid (1-2 equiv) can be added at this stage.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl 6-(benzylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate.
-
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Stoichiometry |
| This compound | 211.26 | 1.0 | Limiting Reagent |
| Benzylamine | 107.15 | 1.1 | 1.1 equiv |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 1.5 equiv |
| Glacial Acetic Acid (optional) | 60.05 | 1-2 | 1-2 equiv |
Expected Yield: 75-90% (based on typical reductive amination yields).
Visualizing the Process
Reaction Mechanism
Caption: The reductive amination mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the amount of the reducing agent or the reaction time. The addition of acetic acid can also improve the rate of iminium ion formation.
-
Side Reactions: The primary side reaction is the reduction of the starting ketone. Using a milder reducing agent like sodium triacetoxyborohydride minimizes this.[4][7] Ensure the reducing agent is added after the amine to allow for initial imine formation.
-
Purification Challenges: The polarity of the product will be significantly different from the starting materials. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.
Conclusion
This application note provides a robust and reliable protocol for the reductive amination of this compound. The use of sodium triacetoxyborohydride offers a mild and efficient one-pot procedure for the synthesis of a variety of 6-amino-3-azabicyclo[3.1.1]heptane derivatives, which are valuable building blocks in the field of medicinal chemistry.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Reductive Amination - Common Conditions. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2020). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 85(15), 9679–9686. [Link]
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Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. [Link]
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PubChem. Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate. [Link]
-
ResearchGate. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. [Link]
-
ACS Publications. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]
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The Cornerstone of Constrained Scaffolds: Stereoselective Synthesis Using tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Introduction: Unlocking Three-Dimensional Chemical Space
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer improved potency, selectivity, and pharmacokinetic properties is relentless. Saturated bicyclic systems have emerged as powerful design elements, acting as bioisosteric replacements for common aromatic rings like piperidine and pyridine, thereby providing access to underexplored three-dimensional chemical space.[1][2] Among these, the 3-azabicyclo[3.1.1]heptane scaffold has garnered significant attention as a conformationally restricted building block. At the heart of its utility lies a versatile intermediate: tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective applications of this key building block, focusing on protocols for the synthesis of diastereomerically pure 6-substituted derivatives.
The rigid, bridged structure of the 3-azabicyclo[3.1.1]heptane core presents a unique stereochemical environment. The ketone at the C6 position is prochiral, and its transformation into chiral alcohols or amines allows for the precise installation of substituents in either an exo or endo orientation. This stereocontrol is paramount, as the spatial orientation of functional groups is critical for molecular recognition and biological activity, as seen in the development of novel antagonists for receptors like TRPV1 and P2Y12.[3][4]
Core Application: Diastereoselective Reduction of the C6-Ketone
The most fundamental and critical transformation of this compound is the stereoselective reduction of its ketone functionality. The inherent steric bias of the bicyclic framework allows for predictable access to either the endo or exo alcohol diastereomer by selecting an appropriate reducing agent.
Mechanistic Insight: The Principle of Steric Approach Control
The stereochemical outcome of the hydride reduction is governed by the steric accessibility of the two faces of the carbonyl group. The concave, more hindered face of the bicyclic system dictates that sterically undemanding reducing agents will preferentially attack from the less hindered exo face, leading to the endo alcohol. Conversely, bulky reducing agents are forced to approach from the less hindered face, also resulting in the endo alcohol as the major product due to the significant steric shielding of the endo face. To achieve the exo alcohol, a directing group or a specific catalytic approach would be necessary, though the predominant and more straightforward synthesis yields the endo isomer.
Protocol 1: Synthesis of endo-tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
This protocol details the diastereoselective reduction to furnish the endo-alcohol, the thermodynamically favored product. The use of a bulky hydride source like L-Selectride® ensures high diastereoselectivity.
Experimental Workflow
Caption: Workflow for the synthesis of endo-6-hydroxy-3-azabicyclo[3.1.1]heptane.
Step-by-Step Methodology
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Hydride Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the cooled solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of a 1:1 mixture of 30% hydrogen peroxide and 2 M aqueous sodium hydroxide at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield the pure endo-alcohol.
Expected Results & Characterization
The endo-alcohol is typically obtained with high diastereoselectivity. The differentiation between the endo and exo isomers can be unequivocally determined by ¹H NMR spectroscopy, particularly by observing the coupling constants and the chemical shift of the proton at C6.[5] For the endo-isomer, the C6-proton is in an exo position and typically exhibits a smaller coupling constant with the bridgehead protons compared to the exo-isomer's endo proton.
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Diastereomeric Ratio (dr) | >95:5 (endo:exo) |
| Appearance | White solid or colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic multiplet for H-6 at ~4.0-4.2 ppm |
Protocol 2: Synthesis of endo-tert-Butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Building upon the stereoselective reduction, this protocol outlines the synthesis of the corresponding endo-amine via a reductive amination procedure. This transformation provides a key building block for introducing further diversity and constructing more complex drug candidates.[6][7]
Experimental Workflow
Caption: Workflow for the synthesis of endo-6-amino-3-azabicyclo[3.1.1]heptane.
Step-by-Step Methodology
-
Imine Formation: Dissolve this compound (1.0 eq) and ammonium acetate (10.0 eq) in methanol (0.2 M). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add 1 M aqueous sodium hydroxide and extract with dichloromethane (DCM).
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a mobile phase gradient (e.g., DCM/Methanol/Ammonium Hydroxide 95:4.5:0.5) to afford the pure endo-amine.
Expected Results & Characterization
This reductive amination protocol generally favors the formation of the endo-amine due to the steric hindrance of the bicyclic system guiding the reduction of the iminium intermediate.
| Parameter | Expected Outcome |
| Yield | 60-75% |
| Diastereomeric Ratio (dr) | >90:10 (endo:exo) |
| Appearance | Off-white solid or viscous oil |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic multiplet for H-6 at ~3.3-3.5 ppm |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the stereoselective synthesis of conformationally constrained scaffolds. The protocols detailed herein provide reliable methods for accessing diastereomerically enriched endo-configured alcohols and amines, which are valuable intermediates in medicinal chemistry. The predictable stereochemical outcomes, governed by the rigid bicyclic framework, allow for the rational design of complex molecules with precise three-dimensional architectures. As the demand for novel, sp³-rich scaffolds continues to grow, the applications of this cornerstone intermediate are poised to expand, enabling the discovery of the next generation of therapeutic agents.
References
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Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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(A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Nash, M. S., McIntyre, P., Groarke, A., Lilley, E., Culshaw, A., Hallett, A., ... & Bevan, S. (2012). 7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one, a classic polymodal inhibitor of transient receptor potential vanilloid type 1 with a reduced liability for hyperthermia, is analgesic and ameliorates visceral hypersensitivity. Journal of Pharmacology and Experimental Therapeutics, 342(2), 389-398. [Link]
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(General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres). (2023). PubMed. Retrieved January 10, 2026, from [Link]
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(Diastereoselective study in reduction reaction of 4-tert-butyl-2-X-ciclohexanone (X=F and Cl) with N-Selectride). (n.d.). Universidade de São Paulo. Retrieved January 10, 2026, from [Link]
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Kim, J., Lee, J., Lim, H., Kim, M., Jo, S., Lee, C., ... & Pae, A. N. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4293. [Link]
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(Finally Endo-tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate). (n.d.). Autech. Retrieved January 10, 2026, from [Link]
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Piras, M., Pireddu, R., & Fais, A. (2012). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Current Organic Chemistry, 16(15), 1757-1793. [Link]
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Kepert, J. F., & El-Faham, A. (2017). Arguments to develop TRPV1 antagonist in neuropathic pain. Lessons for drug development. Journal of Pain & Relief, 6(2). [Link]
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Sambasivan, R., & Ball, Z. T. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 15(24), 6242-6245. [Link]
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(SUPPORTING INFORMATION 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one). (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., ... & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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(Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
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(Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Lin, H.-C., Lin, C.-H., Zuo, Z., & Chow, T. J. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their [4.3.1]- and [3.2.1]Analogues. The Journal of Organic Chemistry, 86(9), 6438-6447. [Link]
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Nevalainen, M. (2018). Synthetic Studies on 1-Azabicyclo[5.3.0]decane Alkaloids. University of Jyväskylä. [Link]
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Savchenko, T. V., Iaroshenko, V. O., Villinger, A., Langer, P., & Grygorenko, O. O. (2014). Gram-Scale Synthesis of 3,5-Methanonipecotic Acid, a Nonchiral Bicyclic β-Amino Acid. Synlett, 25(19), 2759-2762. [Link]
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Application Notes and Protocols for the Functionalization of the 3-Azabicyclo[3.1.1]heptane Core
Introduction: The Rising Prominence of the 3-Azabicyclo[3.1.1]heptane Scaffold in Drug Discovery
The 3-azabicyclo[3.1.1]heptane core has emerged as a critical structural motif in modern medicinal chemistry. Its rigid, three-dimensional framework offers a compelling alternative to traditional saturated heterocycles like piperidine and morpholine. As a bioisostere, it can mimic the spatial arrangement of a 3,5-disubstituted pyridine or a meta-substituted benzene ring, while introducing favorable physicochemical properties such as increased sp³ character, improved metabolic stability, and modulated lipophilicity.[1][2][3] These attributes can lead to enhanced drug candidates with better pharmacokinetic profiles. This guide provides an in-depth exploration of the key synthetic strategies for functionalizing this valuable scaffold, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.
Core Synthetic Strategies and Methodologies
The functionalization of the 3-azabicyclo[3.1.1]heptane core can be broadly categorized into two main approaches: de novo synthesis of substituted scaffolds and post-synthetic modification of the pre-formed bicyclic system. This section will delve into the key methodologies for each approach.
De Novo Synthesis of Functionalized 3-Azabicyclo[3.1.1]heptanes
Building the substituted core from acyclic or monocyclic precursors allows for the early introduction of desired functional groups with high stereocontrol.
A powerful method for constructing the 3-azabicyclo[3.1.1]heptane skeleton involves intramolecular cycloaddition reactions. For instance, thermal intramolecular [2+2] cycloaddition of Morita–Baylis–Hillman adduct-derived 1,3-dienes bearing a 4,4-diaryl moiety has been successfully employed to synthesize various derivatives.[4]
Another elegant approach relies on the intramolecular imide formation from a suitably 1,3-functionalized cyclobutane derivative. This method has been utilized for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including precursors for bicyclic thalidomide analogs.[1][5][6] The key starting material, a 1,3-functionalized cyclobutane, can be accessed through a diastereoselective Strecker reaction of readily available 3-oxocyclobutanecarboxylate.[1][5][6]
A general and scalable approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles.[2][7] This transformation has been shown to be scalable, offering a practical route to the core structure. The resulting scaffold can then be further functionalized.
Post-Synthetic Functionalization of the 3-Azabicyclo[3.1.1]heptane Core
Once the core is assembled, further diversification can be achieved through functionalization of the nitrogen atom or the carbon framework.
The secondary amine of the 3-azabicyclo[3.1.1]heptane core is a prime handle for introducing a wide array of substituents. Standard N-alkylation and N-arylation reactions can be readily applied. For instance, palladium-catalyzed Buchwald-Hartwig amination is a robust method for the N-arylation of this and other bicyclic amines, allowing for the introduction of diverse aromatic and heteroaromatic moieties.[8][9][10]
Direct C-H functionalization has revolutionized the synthesis of complex molecules by allowing for the late-stage introduction of functional groups without the need for pre-installed handles. Palladium-catalyzed transannular C-H functionalization has been successfully applied to azabicycloalkanes, including the 3-azabicyclo[3.1.1]heptane system.[11][12][13] This strategy enables the arylation of the bicyclic core at positions remote from the nitrogen atom, providing access to novel chemical space. The use of specific ligands, such as pyridine- and quinoline-carboxylates, has been shown to improve reaction rates, yields, and scope.[11][12]
Experimental Protocols
This section provides detailed, step-by-step protocols for key functionalization reactions.
Protocol 1: N-Arylation of 3-Azabicyclo[3.1.1]heptane via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of the 3-azabicyclo[3.1.1]heptane core.
Materials:
-
3-Azabicyclo[3.1.1]heptane hydrochloride
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst)
-
Ligand (e.g., a biarylphosphine ligand such as XPhos or SPhos)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the 3-azabicyclo[3.1.1]heptane hydrochloride and the aryl halide to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-azabicyclo[3.1.1]heptane.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Ligand: The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps.
-
Base: The base is required to deprotonate the amine and to neutralize the hydrogen halide formed during the reaction. The choice of base can significantly impact the reaction rate and yield.
Workflow for N-Arylation of 3-Azabicyclo[3.1.1]heptane:
Caption: Workflow for the N-arylation of the 3-azabicyclo[3.1.1]heptane core.
Protocol 2: Palladium-Catalyzed Transannular C-H Arylation
This protocol outlines a general procedure for the C-H arylation of a protected 3-azabicyclo[3.1.1]heptane.
Materials:
-
N-protected 3-azabicyclo[3.1.1]heptane (e.g., N-Boc or other suitable protecting group)
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., 3-aminopyridine or a quinoline-carboxylate)[11][12]
-
Oxidant/Additive (e.g., Ag₂CO₃ or CsOPiv)[13]
-
Anhydrous solvent (e.g., t-AmylOH or other high-boiling solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine the N-protected 3-azabicyclo[3.1.1]heptane, aryl iodide, palladium catalyst, ligand, and oxidant/additive under an inert atmosphere.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the required temperature (typically >140 °C).[12]
-
Stir for the specified time and monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
If necessary, deprotect the nitrogen to yield the C-H arylated 3-azabicyclo[3.1.1]heptane.
Causality Behind Experimental Choices:
-
Protecting Group: The nitrogen atom is protected to prevent coordination to the palladium center, which could inhibit the desired C-H activation pathway.
-
High Temperature: C-H activation is an energetically demanding step, often requiring high temperatures to proceed at a reasonable rate.[12]
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst at high temperatures and promoting the C-H activation step. Pyridine- and quinoline-carboxylate ligands have been shown to be particularly effective.[11][12]
-
Oxidant/Additive: The additive is often necessary to regenerate the active palladium catalyst and facilitate the catalytic cycle.
Catalytic Cycle for Transannular C-H Arylation:
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Data Summary
The following table summarizes representative yields for the functionalization of the 3-azabicyclo[3.1.1]heptane core based on literature data.
| Functionalization Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Arylation | 3-Azabicyclo[3.1.1]heptane | Aryl bromide, Pd catalyst, ligand, base | N-Aryl-3-azabicyclo[3.1.1]heptane | 60-95% | General procedure based on Buchwald-Hartwig amination principles.[8][9][10] |
| C-H Arylation | N-Boc-3-azabicyclo[3.1.1]heptane | Aryl iodide, Pd(OAc)₂, ligand, additive | N-Boc-C-aryl-3-azabicyclo[3.1.1]heptane | 40-75% | Representative yields from palladium-catalyzed C-H functionalization studies.[11][12] |
| De Novo Synthesis | 3-Oxocyclobutanecarboxylate | Multi-step sequence including Strecker reaction and intramolecular imide formation | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Good overall yield on a multigram scale | Based on the synthetic route to bicyclic thalidomide analogs.[1][5][6] |
Conclusion and Future Outlook
The 3-azabicyclo[3.1.1]heptane scaffold represents a significant tool for medicinal chemists seeking to improve the properties of drug candidates. The synthetic methodologies outlined in this guide, from de novo construction to late-stage C-H functionalization, provide a robust toolkit for accessing a wide range of novel analogs. As our understanding of C-H activation and other modern synthetic methods continues to grow, we can anticipate the development of even more efficient and selective strategies for functionalizing this important core, further expanding its impact on drug discovery.
References
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Grygorenko, O. O., et al. (2022). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link][1][5][6]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link][2][7]
-
Kae, J., et al. (2013). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. The Journal of Organic Chemistry, 78(15), 7592-7603. [Link][4]
-
Cabrera, P. J., et al. (2018). Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes. Journal of the American Chemical Society, 140(17), 5794-5804. [Link][11][12]
-
Pickford, H. D., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(4), 9311-9315. [Link][3]
-
Chen, G., et al. (2016). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Nature, 532(7598), 234-238. [Link][13]
-
Beletskaya, I. P., et al. (2012). Palladium-Catalyzed Amination in the Synthesis of Macrobicycles Incorporating Cyclen, Cyclam and Pyridine Moieties. HETEROCYCLES, 86(1), 233. [Link][8][9]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link][10]
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An Application Guide: High-Fidelity Boc-Deprotection of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate for Advanced Intermediate Synthesis
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold is a critical structural motif in modern medicinal chemistry, prized for its role as a saturated, three-dimensional bioisostere for rings like pyridine and piperidine.[1][2][3] The synthesis of advanced intermediates based on this framework often requires the precise and efficient removal of the tert-butyloxycarbonyl (Boc) protecting group. This application note provides a comprehensive guide to the acid-catalyzed Boc-deprotection of tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate. We delve into the underlying chemical mechanism, present a robust and validated experimental protocol using trifluoroacetic acid (TFA), and offer detailed insights into reaction monitoring, work-up, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable methodology for accessing the versatile 6-oxo-3-azabicyclo[3.1.1]heptane hydrochloride salt, a key building block for novel therapeutic agents.
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.1]heptane Scaffold
1.1 The Role of Bridged Scaffolds in Drug Discovery
In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties, medicinal chemists increasingly turn to sp³-rich, three-dimensional molecular frameworks.[3] Bridged bicyclic systems, such as the 3-azabicyclo[3.1.1]heptane core, are of particular interest.[4][5] These structures act as non-classical bioisosteres, mimicking the spatial arrangement of common aromatic rings like pyridine or saturated heterocycles like piperidine, while offering distinct advantages in terms of metabolic stability and lipophilicity.[6][7][8] The rigid conformation of these scaffolds allows for precise orientation of substituents, enabling optimized interactions with biological targets.
1.2 The Boc Group: A Cornerstone of Amine Protection Strategy
The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry.[9] Its popularity stems from its remarkable stability under a wide range of nucleophilic and basic conditions, while being readily and cleanly removable under acidic conditions.[10][11] This orthogonality is crucial in multi-step syntheses, allowing chemists to selectively unmask an amine functionality at the desired stage without disturbing other sensitive parts of the molecule.
1.3 The Target Molecule: A Key Intermediate
This compound serves as a valuable precursor to a variety of more complex molecules. The ketone functionality at the 6-position provides a handle for further chemical elaboration, while the protected nitrogen at the 3-position ensures stability during initial synthetic steps. The deprotection of this nitrogen is a critical step to reveal the secondary amine, 6-oxo-3-azabicyclo[3.1.1]heptane, which can then participate in nucleophilic additions, reductive aminations, or coupling reactions to build the final target compounds.
Core Principles: The Mechanism of Acid-Catalyzed Boc-Deprotection
The removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) is a classic example of an acid-catalyzed elimination reaction (acidolysis).[10] The mechanism proceeds through a well-understood, stepwise process.[10][12]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid.[10][11][12] This step activates the protecting group, making the carbonyl carbon more electrophilic.
-
Cleavage and Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the carbon-oxygen bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[10][12]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.[10][12] This step is irreversible and drives the reaction to completion.
-
Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid in the reaction medium, forming the corresponding ammonium salt (in this case, a trifluoroacetate salt).[10][12]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed system, as the evolution of CO₂ gas can lead to a dangerous pressure buildup.[10][12]
Caption: Mechanism of TFA-mediated Boc deprotection.
Protocol Selection: A Comparative Analysis
While TFA in dichloromethane (DCM) is a standard and highly effective method, other reagents can also be employed. The choice often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product.
| Reagent System | Strengths | Weaknesses | Typical Conditions | Final Salt Form |
| TFA in DCM | Highly efficient, fast, volatile (easy removal).[10] | Highly corrosive, can cleave other acid-labile groups. | 20-50% TFA/DCM, 0°C to RT, 1-4 h.[13] | Trifluoroacetate |
| HCl in Dioxane/EtOAc | Provides the hydrochloride salt directly, often crystalline. | Dioxane is a peroxide former and suspected carcinogen. Can be slower than TFA.[14] | 4M HCl in Dioxane, RT, 30 min - 4 h.[14] | Hydrochloride |
| Aqueous Phosphoric Acid | Environmentally benign, mild, and selective.[15] | Work-up can be more involved; not suitable for water-sensitive substrates. | H₃PO₄ in water, elevated temperatures. | Phosphate |
For its reliability, speed, and straightforward work-up, the TFA/DCM system is presented here as the primary validated protocol.
Detailed Experimental Protocol: TFA-Mediated Deprotection in DCM
4.1 Rationale for a Validated System
This protocol utilizes a 1:1 mixture of TFA and DCM, a robust system that ensures rapid and complete deprotection at room temperature. Dichloromethane is an excellent solvent for the starting material and the resulting amine salt, while the high concentration of TFA drives the reaction to completion quickly. The volatility of both DCM and TFA facilitates their removal under reduced pressure.[10]
4.2 Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA), reagent grade
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
4.3 Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1–0.2 M concentration).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This helps to moderate the initial reaction rate.
-
TFA Addition: Slowly add trifluoroacetic acid (10-20 eq, often a 1:1 volume ratio with DCM is used for convenience) to the stirred solution. A slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[10]
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10] To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with additional DCM or toluene two to three times.[10]
-
Product Isolation (Trituration): To the crude residue, add a sufficient amount of cold, anhydrous diethyl ether. The trifluoroacetate salt of the product is typically insoluble in ether and will precipitate as a solid.
-
Filtration and Drying: Stir the resulting slurry for 15-30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold diethyl ether to remove any soluble impurities. Dry the product under high vacuum to yield 6-oxo-3-azabicyclo[3.1.1]heptane trifluoroacetate salt.
Caption: Experimental workflow for TFA-mediated Boc removal.
Characterization and Quality Control
-
Expected Outcome: The reaction should proceed cleanly to provide the desired amine salt in high yield (>95%) as a white to off-white solid.
-
¹H NMR: The most telling sign of successful deprotection is the disappearance of the large singlet at ~1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group. The protons adjacent to the nitrogen will also show a downfield shift.
-
Mass Spectrometry: Analysis by LC-MS or direct infusion ESI-MS should show the correct molecular ion for the free amine product (M+H)⁺.
Safety and Handling Considerations
Trifluoroacetic acid is a highly corrosive and volatile substance that can cause severe chemical burns upon contact and is destructive to the respiratory tract.[16][17][18]
-
Engineering Controls: All manipulations involving TFA must be conducted in a properly functioning chemical fume hood.[16][18]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton are recommended for significant quantities), safety goggles with side shields, and a lab coat.[16][19]
-
Handling: Handle and open TFA containers with care.[18] Avoid inhaling vapors.[16] When diluting, always add acid to the solvent slowly.
-
Spills: In the event of a small spill, neutralize carefully with sodium carbonate or another suitable base, absorb onto an inert material, and dispose of as hazardous waste.[17] For larger spills, evacuate the area.[16]
-
Waste Disposal: All TFA-containing waste must be collected in a designated, properly labeled, acid-resistant container and disposed of according to institutional guidelines.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient acid, insufficient reaction time, or low temperature. | Add more TFA, allow the reaction to stir longer at room temperature, or confirm starting material quality. |
| Product is an Oil/Gummy Solid | Residual solvent (DCM/TFA) or hygroscopic nature of the salt. | Perform additional co-evaporations with toluene to azeotropically remove residual TFA. Ensure anhydrous conditions during work-up and use anhydrous diethyl ether. |
| Low Yield | Product is partially soluble in the trituration solvent; mechanical loss during filtration. | Ensure the diethyl ether is sufficiently cold before use. Increase the volume of ether to ensure complete precipitation. Be meticulous during transfer and filtration steps. |
| Undesired Side Reactions | Presence of other acid-sensitive groups. | If the substrate contains other highly acid-labile groups, consider a milder deprotection method, such as 4M HCl in dioxane.[14] |
References
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
University of Washington. Trifluoroacetic Acid SOP. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
National Research Council. LCSS: TRIFLUOROACETIC ACID. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Available from: [Link] cGRmfGUxNzY0YjE1YmYxZGI3YmYyM2U4N2U3YjU1ZDU3Y2Y2YjU5ZTRjY2I3YjM5NjM4ZDE3M2YwOWY3ZGNjYjQ0N2Y
-
Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Available from: [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Available from: [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. Available from: [Link]
-
ResearchGate. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Available from: [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available from: [Link]
-
ResearchGate. (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available from: [Link]
-
ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]
-
ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available from: [Link]
-
ResearchGate. Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C−C/C−N Bond Cross‐Exchange Reaction between Bicyclobutanes and Diaziridines. Available from: [Link]
-
NIH National Library of Medicine. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
PubMed. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available from: [Link]
-
ACS Publications. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]
- Google Patents. US20100311968A1 - Deprotection of boc-protected compounds.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
SciSpace. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
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Application Notes and Protocols: The Strategic Use of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate in PROTAC Synthesis
Abstract
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful modality for selectively eliminating disease-causing proteins. The rational design of PROTACs, particularly the linker component that connects the target protein ligand and the E3 ligase ligand, is critical for their efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of the application of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, a versatile building block for the synthesis of innovative PROTACs. We will explore its role as a rigid scaffold and a key intermediate in constructing both novel E3 ligase ligands and structurally diverse linkers. Detailed, field-proven protocols for its incorporation into PROTACs are provided to empower researchers in the development of next-generation protein degraders.
Introduction: The Quest for Superior PROTAC Scaffolds
PROTACs are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two moieties.[1] The linker is not merely a spacer but plays a crucial role in dictating the overall properties of the PROTAC, including its ability to induce a stable ternary complex between the POI and the E3 ligase, as well as its solubility, permeability, and metabolic stability.
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a valuable component in medicinal chemistry, often employed as a saturated bioisostere for pyridine and piperidine rings.[2] Its rigid, three-dimensional structure can offer advantages over more flexible linear linkers by pre-organizing the PROTAC molecule into a conformation conducive to ternary complex formation. This can lead to improved potency and selectivity. Furthermore, the incorporation of such sp³-rich scaffolds can enhance physicochemical properties like solubility and metabolic stability, which are often challenges in PROTAC design.[2]
This compound serves as a particularly useful building block due to its dual functionality. The Boc-protected amine allows for controlled elaboration of one part of the PROTAC, while the ketone functionality provides a versatile handle for introducing the linker or connecting to another component of the PROTAC molecule.
The Strategic Advantage of the 3-Azabicyclo[3.1.1]heptane Core in PROTACs
The incorporation of the 3-azabicyclo[3.1.1]heptane core, and specifically the 6-oxo derivative, into PROTAC design offers several strategic advantages:
-
Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the bicyclic nature of this scaffold reduces the number of rotatable bonds, which can decrease the entropic penalty of forming the ternary complex. This can lead to higher degradation efficiency.
-
Improved Physicochemical Properties: As a saturated bioisostere of commonly used aromatic rings, this scaffold can improve aqueous solubility and metabolic stability, key parameters for developing orally bioavailable drugs.[2]
-
Vectorial Control: The defined stereochemistry of the bicyclic system allows for precise spatial orientation of the POI and E3 ligase ligands, enabling a more rational approach to linker design.
-
Synthetic Versatility: The ketone group on the this compound is a versatile chemical handle that can be functionalized through various reactions, most notably reductive amination, to append linkers with diverse functionalities.
Application in the Synthesis of Bridged E3 Ligase Ligands
One of the powerful applications of the 3-azabicyclo[3.1.1]heptane scaffold is in the creation of novel, bridged E3 ligase ligands. Thalidomide and its analogs, which bind to the Cereblon (CRBN) E3 ligase, are frequently used in PROTAC design. By incorporating the bicyclic scaffold, it is possible to create conformationally constrained thalidomide analogs with potentially improved binding affinity and selectivity.
A recent study demonstrated the multigram synthesis of bridged thalidomide analogs utilizing a derivative of the 3-azabicyclo[3.1.1]heptane core.[3] This approach highlights the utility of this scaffold in generating novel E3 ligase recruiting elements for PROTACs.
Core Synthetic Protocols
The following protocols provide detailed, step-by-step procedures for the key transformations involving this compound in the context of PROTAC synthesis.
Protocol 1: Reductive Amination for Linker Attachment
This protocol describes the functionalization of the ketone group in this compound via reductive amination to attach a linker. This is a crucial step for incorporating the bicyclic scaffold into the PROTAC linker.
Workflow Diagram:
Caption: Workflow for Reductive Amination.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) |
| This compound | 1251013-26-9 | 211.26 | Sigma-Aldrich |
| Amine-PEG3-Azide | 134979-01-6 | 218.26 | BroadPharm |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Acros Organics |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | VWR |
| Saturated aqueous sodium bicarbonate | N/A | N/A | N/A |
| Brine | N/A | N/A | N/A |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | N/A |
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the desired amine-terminated linker (e.g., Amine-PEG3-Azide, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Causality: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing the risk of over-reduction.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired functionalized bicyclic scaffold.
Protocol 2: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine, which can then be coupled to other components of the PROTAC, such as a POI ligand or a linker.
Workflow Diagram:
Caption: Workflow for Boc Deprotection.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) |
| Boc-protected substrate | N/A | N/A | N/A |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | VWR |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Sigma-Aldrich |
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise. Causality: TFA is a strong acid that efficiently cleaves the Boc group, forming a stable tert-butyl cation. The excess TFA ensures the reaction goes to completion.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of TFA, co-evaporate the residue with DCM or toluene (2-3 times).
-
The resulting deprotected amine is typically obtained as a TFA salt and can often be used in the next step without further purification.
Representative PROTAC Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC molecule utilizing this compound. This workflow combines the previously described protocols.
Caption: Conceptual workflow for PROTAC synthesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced PROTACs. Its rigid bicyclic structure offers the potential for improved potency and selectivity, while also providing opportunities to enhance the physicochemical properties of the final PROTAC molecule. The synthetic protocols outlined in this guide provide a practical framework for researchers to incorporate this promising scaffold into their drug discovery programs, paving the way for the development of novel and effective protein degraders.
References
-
Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375. [Link]
-
PubChem. (n.d.). tert-Butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(29), e202304246. [Link]
-
Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. [Link]
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Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a privileged structural class. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to enhanced target specificity, improved metabolic stability, and better physicochemical properties such as solubility. The rigid, defined orientation of substituents on a spirocyclic core allows for precise probing of protein binding pockets, making them invaluable scaffolds in drug design.
The 3-azabicyclo[3.1.1]heptane framework is a particularly interesting bioisostere of piperidine, a ubiquitous heterocycle in pharmaceuticals.[1][2] The constrained nature of this bicyclic system can lead to improved binding affinity and selectivity for biological targets. tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate is a readily available and versatile building block that serves as an excellent starting point for the synthesis of a diverse range of spirocyclic compounds. The presence of a ketone functional group allows for a wide array of chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group provides a stable handle for the nitrogen atom, which can be removed under acidic conditions for further functionalization.
This comprehensive guide provides detailed application notes and protocols for the synthesis of various spirocyclic compounds from this compound, targeting researchers, scientists, and drug development professionals. We will explore several robust synthetic strategies, explaining the underlying chemical principles and providing step-by-step experimental procedures.
Synthetic Strategies and Protocols
The ketone functionality of this compound is the key handle for the construction of the spirocyclic core. We will focus on three well-established and versatile transformations: the synthesis of spiro-oxindoles via condensation with isatin, the Bucherer-Bergs reaction for the formation of spiro-hydantoins, and the Knoevenagel condensation to generate spiro-fused unsaturated systems.
Synthesis of Spiro-oxindoles: A Gateway to Bioactive Alkaloid Analogs
Spiro-oxindoles are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] A common and effective method for their synthesis is the condensation of a ketone with isatin (1H-indole-2,3-dione) or its derivatives. This reaction typically proceeds via an aldol-type condensation followed by cyclization.
While a direct literature precedent for the reaction of this compound with isatin was not identified, a closely related transformation has been reported for 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.[5][6] The following protocol is adapted from this work and is expected to be readily applicable to the Boc-protected analog.
Diagram 1: General Workflow for Spiro-oxindole Synthesis
Caption: Workflow for the synthesis of spiro-oxindoles.
Protocol 1: Synthesis of tert-Butyl 6'-(2-oxoindolin-3'-ylidene)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Materials:
-
This compound
-
Isatin
-
Piperidine (catalytic amount)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Piperidine is a corrosive and flammable liquid; handle with care.
-
Ethanol is flammable; avoid open flames.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add isatin (1.0 eq) to the flask.
-
Add anhydrous ethanol to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Expected Outcome and Rationale:
The reaction proceeds through a base-catalyzed aldol-type condensation between the ketone of the bicycloheptane and the C3-ketone of isatin. The intermediate aldol adduct then undergoes dehydration to form the exocyclic double bond, yielding the spiro-oxindole product. Piperidine acts as a weak base to facilitate the initial enolate formation. The Boc protecting group is expected to be stable under these reaction conditions.
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| This compound | 211.26 | 1.0 |
| Isatin | 147.13 | 1.0 |
| Piperidine | 85.15 | 0.1 |
Bucherer-Bergs Synthesis of Spiro-hydantoins: Accessing Novel Amino Acid Scaffolds
Spiro-hydantoins are an important class of compounds in medicinal chemistry, with applications as anticonvulsants, antiarrhythmics, and enzyme inhibitors. The Bucherer-Bergs reaction is a classic multicomponent reaction that provides a straightforward route to 5,5-disubstituted hydantoins from a ketone, an ammonium source, and a cyanide source.[7] This one-pot synthesis is highly efficient and tolerant of a variety of functional groups.
The following protocol outlines a plausible route to the synthesis of a spiro-hydantoin from this compound.
Diagram 2: Bucherer-Bergs Reaction Pathway
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Protocol 2: Synthesis of tert-Butyl 2',4'-dioxo-1',3'-diazaspiro[3-azabicyclo[3.1.1]heptane-6,5'-imidazolidine]-3-carboxylate
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Safety Precautions:
-
EXTREME CAUTION: Potassium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Handle only in a well-ventilated fume hood with appropriate PPE, including double gloves. Have a cyanide antidote kit readily available and be trained in its use.
-
Acidification of cyanide-containing solutions will release highly toxic hydrogen cyanide gas. All work-up procedures involving acid must be performed in a fume hood.
-
Ammonium carbonate can release ammonia gas, which is an irritant.
Procedure:
-
In a round-bottom flask, dissolve ammonium carbonate (3.0-4.0 eq) in a mixture of ethanol and water.
-
Add this compound (1.0 eq) to the solution.
-
Carefully add potassium cyanide (1.5-2.0 eq) to the reaction mixture.
-
Heat the mixture to 60-70 °C with stirring for 12-24 hours. The reaction vessel should be sealed or equipped with a reflux condenser to prevent the escape of volatile reactants and products.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 6-7 in a fume hood to precipitate the product. WARNING: This step will generate hydrogen cyanide gas.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization if necessary.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Expected Outcome and Rationale:
The reaction is believed to proceed through the in situ formation of an α-aminonitrile from the ketone, ammonia (from ammonium carbonate), and cyanide. This intermediate then undergoes cyclization with carbon dioxide (also from the decomposition of ammonium carbonate) to form the hydantoin ring. The Boc group should remain intact under these conditions.
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| This compound | 211.26 | 1.0 |
| Potassium Cyanide | 65.12 | 1.5-2.0 |
| Ammonium Carbonate | 96.09 | 3.0-4.0 |
Knoevenagel Condensation: Formation of Activated Alkenes for Further Elaboration
The Knoevenagel condensation is the reaction of a ketone or aldehyde with an active methylene compound in the presence of a basic catalyst.[8][9] This reaction is a powerful tool for C-C bond formation and can be used to introduce an exocyclic double bond with electron-withdrawing groups, which can then serve as a Michael acceptor for subsequent reactions to build more complex spirocyclic systems.
The following protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.
Diagram 3: Knoevenagel Condensation and Potential Elaboration
Caption: Knoevenagel condensation and subsequent potential for spirocycle synthesis.
Protocol 3: Synthesis of tert-Butyl 6-(dicyanomethylene)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Materials:
-
This compound
-
Malononitrile
-
Piperidine or another suitable base (e.g., ammonium acetate)
-
Toluene or another suitable solvent
-
Dean-Stark apparatus (optional, for water removal)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE.
-
Malononitrile is toxic; handle with care.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar (and a Dean-Stark apparatus if used), add this compound (1.0 eq).
-
Add malononitrile (1.0-1.2 eq).
-
Add a suitable solvent such as toluene.
-
Add a catalytic amount of a base such as piperidine or ammonium acetate.
-
Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, collect the water that is formed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Expected Outcome and Rationale:
The base deprotonates the active methylene of malononitrile to form a carbanion, which then attacks the carbonyl carbon of the ketone. The resulting adduct undergoes elimination of water to form the stable, conjugated dicyanomethylene product. The resulting activated alkene is a versatile intermediate for further transformations, such as Michael additions, which can be employed to construct more elaborate spirocyclic systems.
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| This compound | 211.26 | 1.0 |
| Malononitrile | 66.06 | 1.0-1.2 |
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a wide array of spirocyclic compounds. The protocols detailed in this guide for the synthesis of spiro-oxindoles, spiro-hydantoins, and activated spiro-alkenes provide robust and adaptable methods for accessing these important molecular scaffolds. While direct literature precedents for some of these transformations with this specific ketone are emerging, the provided protocols are based on well-established and analogous reactions, offering a strong foundation for further exploration and optimization.
The resulting spirocyclic products are primed for further diversification. The Boc-protecting group can be readily removed to allow for functionalization of the nitrogen atom, and the newly formed spirocyclic rings often contain functional groups that can be further modified. This opens the door to the creation of large and diverse libraries of novel spirocyclic compounds for screening in drug discovery programs. Future work in this area will likely focus on the development of enantioselective variants of these reactions to access chiral spirocycles, further enhancing the value of this synthetic platform.
References
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- Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo [3.1. 1] heptanes and Evaluation of Their Properties as Saturated Isosteres.
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Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
- Mykhailiuk, P. K. (2015). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Synthesis, 47(13), 1891-1904.
- Selva, V., Belabbes, A., Foubelo, F., Retamosa, M. D. G., & Sansano, J. M. (2021). Synthesis of spiro {pyrrolidine-3, 1'-pyrrolo [3, 4-c] pyrrole} basic framework via multicomponent 1, 3-dipolar cycloaddition. European Journal of Organic Chemistry, 2021(30), 4300-4309.
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
- Bigdeli, M. A., Mahdavinia, G. H., Jafari, S., & Hazarkhani, H. (2011). One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. Chinese Chemical Letters, 22(10), 1203-1206.
- Denisenko, A. V., Mityuk, A. P., Grygorenko, O. O., Volochnyuk, D. M., Shishkin, O. V., Tolmachev, A. A., & Mykhailiuk, P. K. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375.
- Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo [3.1. 1] heptanes and Evaluation of Their Properties as Saturated Isosteres.
- Denisenko, A. V., Mityuk, A. P., Grygorenko, O. O., Volochnyuk, D. M., Shishkin, O. V., Tolmachev, A. A., & Mykhailiuk, P. K. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375.
- S. S. V. Ramasastry, "Transition metal-catalyzed synthesis of spirooxindoles," RSC Advances, vol. 11, no. 12, pp. 6836-6855, 2021.
- Malashchuk, A., Chernykh, A. V., Liashuk, O. S., Hurbanov, R., Lomaka, M., Tkachuk, H., ... & Grygorenko, O. O. (2024). Spiro [2.3] Hexane‐and Spiro [3.3] Heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. ChemistrySelect, 9(15), e202402108.
- Wang, Y., Zhu, J., & Li, G. (2019). Synthesis of 3-spirooxindole 3H-indoles through Rh (iii)-catalyzed [4+ 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. Organic Chemistry Frontiers, 6(18), 3295-3299.
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Wittig Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
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Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]
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- Zhang, Y. Q., Zhu, D. Y., Jiao, Z. W., Li, B. S., Zhang, F. M., Tu, Y. Q., & Bi, Z. (2012). Regiodivergent Annulation of Alkynyl Indoles To Construct Spiro-pseudoindoxyl and Tetrahydro-β-carbolines. Organic letters, 14(18), 4934-4937.
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Knoevenagel Condensation Doebner Modification. (n.d.). In Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
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- Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., ... & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo [3.1. 1] heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
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Application Notes & Protocols: Preparation of 3-Azabicyclo[3.1.1]heptane Derivatives for CNS Drug Discovery
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic rings, enabling novel interactions with biological targets and often leading to improved physicochemical properties.[1][2] This guide provides a comprehensive overview of the strategic importance of this scaffold, detailed synthetic methodologies for its preparation, and robust protocols for characterization, tailored for researchers in CNS drug discovery.
Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold
In the quest to design effective CNS therapeutics, medicinal chemists continually seek novel scaffolds that can overcome the limitations of existing chemotypes. The "escape from flatland" concept, which advocates for the use of more three-dimensional, sp³-rich structures, is a guiding principle in this endeavor.[3] The 3-azabicyclo[3.1.1]heptane core is an exemplary embodiment of this principle.
Key Advantages for CNS Drug Discovery:
-
Structural Rigidity and Novelty: Unlike flexible aliphatic chains or planar aromatic rings, the bicyclic nature of this scaffold rigidly holds substituents in defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[4][5]
-
Bioisosteric Replacement: The 3-azabicyclo[3.1.1]heptane moiety can serve as a saturated, non-aromatic bioisostere for commonly used rings like pyridine and piperidine.[1][6] This substitution can drastically alter a molecule's properties, often improving solubility, metabolic stability, and lipophilicity, which are critical for CNS drug candidates that must cross the blood-brain barrier.[7]
-
Access to Unexplored Chemical Space: The unique topology of this scaffold allows for the exploration of novel pharmacophores and intellectual property positions, a crucial aspect of drug development.[8]
Derivatives of this scaffold have shown promise as ligands for various CNS targets, including nicotinic acetylcholine receptors (nAChRs), highlighting their potential in treating neurodegenerative disorders and other neurological conditions.[9][10]
Synthetic Strategies: Accessing the Bicyclic Core
Several synthetic routes to the 3-azabicyclo[3.1.1]heptane core have been developed. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials. Here, we detail two robust and versatile approaches.
2.1. Strategy A: Intramolecular Cyclization from Cyclobutane Precursors
A highly effective and scalable method involves the construction of the bicyclic system from a functionalized cyclobutane ring. This approach offers excellent control over stereochemistry and allows for the introduction of diverse functional groups.[6][11] A key process in this strategy is the intramolecular formation of an imide from a 1,3-disubstituted cyclobutane derivative.[12]
The general workflow for this strategy is outlined below:
Caption: Workflow for Strategy A.
This method commences with a readily available starting material like methyl 3-oxocyclobutanecarboxylate. A diastereoselective Strecker reaction is employed to install the necessary amine and nitrile functionalities onto the cyclobutane ring with precise stereochemical control.[6] Subsequent chemical transformations, including partial hydrolysis of the nitrile and a base-mediated cyclization, forge the bicyclic imide. This key intermediate can then be reduced and further functionalized to yield a wide array of target molecules. This approach has been successfully used for the multigram synthesis of various derivatives, demonstrating its scalability and utility in drug discovery programs.[6][12]
2.2. Strategy B: Rearrangement of Spirocyclic Oxetanyl Nitriles
A more recent and innovative approach involves the reductive rearrangement of spirocyclic oxetanyl nitriles.[1] This method provides a general and scalable route to the parent 3-azabicyclo[3.1.1]heptane and its derivatives.
The key transformation is illustrated below:
Caption: Key steps in Strategy B.
This pathway leverages the ring strain of the oxetane ring. Upon reduction of the nitrile group with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), a rearrangement cascade is initiated, leading to the formation of the desired bicyclic amine.[2] This method has been shown to be highly efficient and has been used to synthesize analogs of existing drugs, such as Rupatidine, demonstrating a significant improvement in physicochemical properties upon replacing a pyridine ring with the 3-azabicyclo[3.1.1]heptane core.[1]
Detailed Protocol: Multigram Synthesis of a Key Intermediate via Strategy A
This protocol describes the synthesis of a versatile bicyclic imide intermediate, adapted from a validated, scalable procedure.[6][12]
Materials and Equipment:
-
Methyl 3-oxocyclobutane-1-carboxylate
-
Benzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Trifluoroacetic acid (TFA)
-
Sulfuric acid (conc. H₂SO₄)
-
Potassium tert-butoxide (t-BuOK)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Flash column chromatography system
Protocol Steps:
-
Step 1: Strecker Reaction to form Nitrile Intermediate (7)
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate (1 equiv.) in dichloromethane (DCM), add benzylamine (1 equiv.) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add TMSCN (1.1 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aq. NaHCO₃ and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/EtOAc gradient) to yield the major diastereomer of the aminonitrile.[6]
-
-
Step 2: Hydrolysis and Cyclization to Bicyclic Imide (1)
-
Pre-cool a flask containing the aminonitrile intermediate (1 equiv.) and trifluoroacetic acid (TFA) to 10 °C.
-
Cautiously add concentrated sulfuric acid dropwise with vigorous stirring, maintaining the temperature below 20 °C.
-
Stir the reaction mixture for 16 hours at 25 °C.
-
Concentrate the mixture under reduced pressure. The resulting residue contains the intermediate amino acid.
-
Dissolve this residue in tetrahydrofuran (THF) and cool to 0 °C.
-
Add potassium tert-butoxide (t-BuOK) (2 equiv.) in portions, keeping the temperature below 5 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Concentrate under reduced pressure, dissolve the residue in water, acidify with NaHSO₄, and extract with chloroform.
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the crude bicyclic imide product.[6]
-
-
Step 3: Purification and Characterization
-
The crude bicyclic imide can be purified by recrystallization or flash chromatography.
-
Confirm the structure and purity using standard analytical techniques.
-
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized derivatives.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity. The rigid bicyclic framework gives rise to characteristic splitting patterns and chemical shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds.
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides unambiguous proof of the three-dimensional structure and relative stereochemistry.[2]
Table 1: Representative Characterization Data
| Compound | Technique | Expected Observations |
| Bicyclic Imide (1) | ¹H NMR (CDCl₃) | Complex multiplets in the aliphatic region (2.5-4.0 ppm) corresponding to cyclobutane and bridgehead protons. Aromatic signals for the N-benzyl group (~7.3 ppm). |
| ¹³C NMR (CDCl₃) | Carbonyl signals (~175 ppm). Aliphatic signals (30-60 ppm). Aromatic signals (~128-137 ppm). | |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ should match the observed value within ± 5 ppm. | |
| Reduced Amine | ¹H NMR (CDCl₃) | Disappearance of carbonyl signals in ¹³C NMR. Appearance of new signals corresponding to the reduced CH₂ groups. |
Conclusion and Future Outlook
The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable and increasingly accessible building block for CNS drug discovery. The synthetic strategies outlined provide robust and scalable access to a variety of derivatives. By leveraging its unique three-dimensional structure as a bioisosteric replacement for traditional aromatic and heterocyclic systems, researchers can develop novel drug candidates with potentially superior pharmacological profiles. As synthetic methodologies continue to evolve, the application of this and other rigid bicyclic scaffolds is expected to grow, paving the way for the next generation of CNS therapeutics.[13][14]
References
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- Dull, G. M., et al. (n.d.). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry.
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Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Mammadov, B., et al. (n.d.). Appropriate Scaffold Selection for CNS Tissue Engineering. Semantic Scholar. [Link]
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Wiberg, K. B., & Hess, B. A. (1972). 6-Substituted Bicyclo[3.1.1]heptanes. The Journal of Organic Chemistry. [Link]
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Lysenko, V., et al. (n.d.). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Zendy. [Link]
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Freuler, F., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Organic & Biomolecular Chemistry, 13(28), 7747-7755. [Link]
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Verma, A., et al. (2025). The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. [Link]
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Chen, P., et al. (2024). Discovery and Characterization of a Bicyclic Peptide (Bicycle) Binder to Thymic Stromal Lymphopoietin. Journal of Medicinal Chemistry. [Link]
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Mammadov, B., et al. (2020). Appropriate Scaffold Selection for CNS Tissue Engineering. Advanced Pharmaceutical Bulletin, 10(4), 525-537. [Link]
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Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
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Mammadov, B., et al. (2020). Appropriate Scaffold Selection for CNS Tissue Engineering. ResearchGate. [Link]
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Mazurov, A. A., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry, 86, 60-74. [Link]
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Freuler, F., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: Synthesis, structure, protein binding and stability. ResearchGate. [Link]
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Wuts, P. G. M. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Guthrie, D. A., et al. (2017). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. Nucleic Acids Research, 45(1), 18-29. [Link]
- Carlson, R. M., & Osgood, R. E. (1978). Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di...
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Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
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Wang, D., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]
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Chen, P., et al. (n.d.). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Chemical Biology. [Link]
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Glavaš, M., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). Molecules, 28(14), 5485. [Link]
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Le, G. T. (n.d.). Bioisosterism. Drug Design. [Link]
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Conte, G., et al. (2022). Biomaterials and Cell Therapy Combination in Central Nervous System Treatments. ACS Applied Bio Materials. [Link]
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Snisarenko, M., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]
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Snisarenko, M., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
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Dibchak, D., et al. (2025). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
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Funes-Galan, M., et al. (n.d.). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ResearchGate. [Link]
- Bartlog, M., et al. (2018). Compounds for the treatment of medical disorders.
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Application Notes & Protocols: tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate in Enzyme Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Bicyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both high potency and favorable pharmacokinetic profiles is relentless. Among the myriad of structural motifs, saturated bicyclic scaffolds have emerged as powerful tools for designing enzyme inhibitors. These rigid frameworks, such as the 3-azabicyclo[3.1.1]heptane system, offer a distinct advantage over more flexible aliphatic or aromatic rings by reducing the entropic penalty upon binding to a biological target. This inherent conformational constraint can lead to a significant enhancement in binding affinity and selectivity.
The 3-azabicyclo[3.1.1]heptane core, in particular, serves as a versatile and sterically defined scaffold. Its three-dimensional structure allows for precise orientation of substituents, enabling optimal interactions with the active site of an enzyme. tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate is a key building block that provides access to this valuable scaffold, featuring a ketone functionality ripe for synthetic elaboration and a Boc-protecting group for controlled manipulation of the bridgehead nitrogen.
This application note will delve into the practical utility of this bicyclic ketone, with a specific focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a clinically significant class of therapeutics for the management of type 2 diabetes.
The Role of the 3-Azabicyclo[3.1.1]heptane Scaffold in DPP-4 Inhibition
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Many potent and selective DPP-4 inhibitors incorporate a bicyclic amine moiety, which serves to occupy specific pockets within the enzyme's active site, thereby contributing to the overall inhibitory activity and selectivity profile of the molecule. The rigid nature of the 3-azabicyclo[3.1.1]heptane scaffold is particularly well-suited for this purpose.
Synthetic Workflow: From Bicyclic Ketone to Potent Enzyme Inhibitor
The primary synthetic transformation involving this compound in the synthesis of DPP-4 inhibitors is a reductive amination. This reaction converts the ketone into a chiral amine, which then serves as a crucial pharmacophoric element. The newly installed amino group can then be coupled with other fragments to construct the final inhibitor.
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of DPP-4 inhibitors.
Detailed Experimental Protocol: Synthesis of a Bicyclic Amine Intermediate
This protocol details the reductive amination of a ketone precursor to furnish the corresponding amine, a key intermediate for DPP-4 inhibitor synthesis. While the example uses a closely related starting material, the principles are directly applicable to this compound.
Reaction: Reductive Amination of tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) |
| tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate | 211.26 | 10.0 | 47.3 |
| Ammonium Acetate | 77.08 | 36.5 | 473 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.0 | 70.8 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution (aq.) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate (10.0 g, 47.3 mmol) and ammonium acetate (36.5 g, 473 mmol).
-
Add methanol (150 mL) to the flask and stir the resulting suspension at room temperature for 1 hour.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (15.0 g, 70.8 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane (150 mL) and saturated sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, can be purified by column chromatography on silica gel if necessary.
Rationale for Experimental Choices:
-
Ammonium Acetate: Serves as the ammonia source for the formation of the intermediate imine/enamine. A large excess is used to drive the equilibrium towards imine formation.
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.
-
Methanol as Solvent: A common solvent for reductive aminations that effectively dissolves the reactants.
-
Temperature Control: The initial cooling to 0 °C during the addition of STAB is crucial to control the exothermic reaction and prevent over-reduction or side product formation.
Application in the Synthesis of a DPP-4 Inhibitor Analogous to Omarigliptin
The synthesized bicyclic amine is a key component for the construction of complex DPP-4 inhibitors such as Omarigliptin. The following protocol outlines the coupling of the amine with a suitable side chain.
Diagram 2: Coupling Reaction for DPP-4 Inhibitor Synthesis
Caption: Amide coupling of the bicyclic amine with the side chain.
Protocol: Amide Coupling to form a DPP-4 Inhibitor Precursor
Materials:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) |
| tert-Butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate | 212.29 | 1.0 | 4.71 |
| (2R,3S)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid | 345.35 | 1.63 | 4.71 |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 380.23 | 2.15 | 5.65 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.64 mL | 9.42 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| 1M Hydrochloric Acid (aq.) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution (aq.) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve (2R,3S)-3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid (1.63 g, 4.71 mmol) and HATU (2.15 g, 5.65 mmol) in DMF (10 mL).
-
Add DIPEA (1.64 mL, 9.42 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 g, 4.71 mmol) in DMF (10 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected DPP-4 inhibitor.
Final Deprotection Step:
The final step in the synthesis is the removal of the Boc protecting groups, typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. This unmasks the secondary amine on the bicyclic scaffold and the primary amine on the side chain, yielding the active DPP-4 inhibitor.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of enzyme inhibitors, particularly for the development of novel DPP-4 inhibitors. Its rigid bicyclic structure provides a well-defined scaffold for the precise positioning of pharmacophoric groups, leading to enhanced potency and selectivity. The straightforward conversion of the ketone to a key amine intermediate via reductive amination, followed by standard coupling chemistries, makes this an attractive starting material for medicinal chemistry campaigns. The continued exploration of this and related bicyclic scaffolds is expected to yield new generations of enzyme inhibitors with improved therapeutic profiles.
References
-
Edmondson, S. D., et al. (2006). (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1][2][3]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 49(12), 3614-3627. [Link]
-
Biftu, T., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(10), 1431-1439. [Link]
-
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link]
-
Mehanna, A. S. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
-
Popov, L. D., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 14(11), 1109. [Link]
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Application Notes and Protocols for the Synthesis of Bridged Thalidomide Analogs with a 3-Azabicyclo[3.1.1]heptane Scaffold
Introduction: Reimagining Thalidomide's Legacy through Conformational Constraint
Thalidomide, a molecule with a dual legacy of therapeutic efficacy and tragic teratogenicity, has been reborn in modern drug discovery as a pioneering "molecular glue."[1] Its derivatives, such as lenalidomide and pomalidomide, are cornerstone treatments for multiple myeloma and other hematologic malignancies.[2] These immunomodulatory drugs (IMiDs) function by reprogramming the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[3][4] This targeted protein degradation (TPD) mechanism has opened new avenues for therapeutic intervention, particularly for targeting proteins previously considered "undruggable."[5]
In the quest for novel CRBN E3 ligase modulators with improved potency, selectivity, and physicochemical properties, medicinal chemists are increasingly exploring conformationally restricted analogs of thalidomide. This guide focuses on a promising class of such molecules: bridged thalidomide analogs incorporating a 3-azabicyclo[3.1.1]heptane moiety. This bicyclic system introduces a rigid scaffold, locking the orientation of the glutarimide ring relative to the phthalimide moiety.[6] This conformational constraint can lead to more favorable interactions with the CRBN binding pocket, potentially enhancing binding affinity and altering neosubstrate specificity.
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of these novel bridged thalidomide analogs. We will delve into the causality behind the experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Mechanism of Action: The Molecular Glue Hypothesis in Action
The therapeutic effect of thalidomide and its analogs is predicated on their ability to act as a molecular glue between the CRBN E3 ligase and specific neosubstrates.[3] The process can be visualized as follows:
-
Binding to Cereblon: The bridged thalidomide analog first binds to a specific pocket on the CRBN protein, a component of the larger CUL4-DDB1-RBX1-CRBN E3 ubiquitin ligase complex.
-
Ternary Complex Formation: This binding event alters the surface of CRBN, creating a new binding interface for neosubstrate proteins that would not normally interact with the E3 ligase.
-
Ubiquitination: The recruited neosubstrate is then polyubiquitinated by the E3 ligase complex, marking it for destruction.
-
Proteasomal Degradation: The ubiquitinated neosubstrate is recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
The conformational rigidity of the 3-azabicyclo[3.1.1]heptane scaffold is hypothesized to pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty of binding to CRBN and leading to higher affinity.
Synthetic Strategy: A Multigram Approach to Bridged Analogs
The synthesis of bridged thalidomide analogs with a 3-azabicyclo[3.1.1]heptane core is a multi-step process that can be reliably executed on a multigram scale. The key to this synthesis is the construction of the bicyclic core, which is then elaborated to the final thalidomide analog. The overall synthetic workflow is depicted below.[7]
Part 1: Synthesis of the Key Intermediate: 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Dihydrochloride
This part of the synthesis focuses on the construction of the bicyclic core. The protocol is adapted from the work of Grygorenko and coworkers.[1]
Materials and Reagents:
-
Methyl 3-oxocyclobutane-1-carboxylate
-
Benzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Trifluoroacetic acid (TFA)
-
Sulfuric acid (conc.)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Dioxane
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Protocol:
-
Modified Strecker Reaction:
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol, add benzylamine (1.05 eq) and stir at room temperature for 2 hours.
-
Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Rationale: This one-pot, three-component reaction efficiently introduces the amino and cyano functionalities onto the cyclobutane ring, setting the stage for the subsequent cyclization. Benzylamine serves as the amine source, and TMSCN is a safer alternative to HCN.
-
-
Intramolecular Imide Formation:
-
Concentrate the reaction mixture under reduced pressure. To the residue, add trifluoroacetic acid (TFA) and concentrated sulfuric acid at 0 °C. Stir the mixture at room temperature for 16 hours.
-
Rationale: The strong acidic conditions promote the hydrolysis of the nitrile to a carboxylic acid and the ester to a carboxylic acid, followed by an intramolecular condensation to form the bicyclic imide.
-
-
Work-up and Isolation:
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of potassium carbonate at 0 °C. Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Debenzylation:
-
Dissolve the purified intermediate in methanol and add 10% palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at 45 °C for 24 hours.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for removing the benzyl protecting group from the nitrogen atom.
-
-
Final Isolation:
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.
-
For long-term storage, it is advisable to convert the free amine to its dihydrochloride salt by treating a solution in THF with HCl in dioxane.
-
Troubleshooting:
-
Low yield in Strecker reaction: Ensure anhydrous conditions and freshly distilled reagents. The reaction is sensitive to moisture.
-
Incomplete cyclization: The acidic conditions for imide formation are harsh. Ensure complete dissolution and adequate stirring time.
-
Incomplete debenzylation: The catalyst may be deactivated. Use fresh catalyst or increase the catalyst loading. Ensure the system is properly flushed with hydrogen.
Part 2: Synthesis of Bridged Thalidomide Analogs
With the key bicyclic intermediate in hand, the final step is the condensation with a substituted phthalic anhydride.
Materials and Reagents:
-
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione dihydrochloride
-
Substituted phthalic anhydride (e.g., phthalic anhydride, 4-nitrophthalic anhydride)
-
Glacial acetic acid
Protocol:
-
Condensation Reaction:
-
To a suspension of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione dihydrochloride (1.0 eq) in glacial acetic acid, add the desired substituted phthalic anhydride (1.05 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Acetic acid serves as both a solvent and a catalyst for the condensation reaction between the primary amine and the anhydride to form the phthalimide ring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold acetic acid, followed by diethyl ether.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Troubleshooting:
-
Incomplete reaction: Ensure the reaction is heated to a full reflux and run for a sufficient amount of time. The starting materials may have low solubility, so vigorous stirring is important.
-
Formation of side products: Overheating or prolonged reaction times can lead to decomposition. Careful monitoring is key. The primary side product is often the amic acid intermediate, which can be encouraged to cyclize with further heating or by using a dehydrating agent.[8]
Safety Precautions
The synthesis of thalidomide analogs requires careful handling of several hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Trimethylsilyl cyanide (TMSCN): Highly toxic and can release hydrogen cyanide gas upon contact with moisture or acids. Handle with extreme caution in a fume hood.
-
Trifluoroacetic acid (TFA): A strong, corrosive acid. Causes severe burns upon contact.[3][7][9][10][11]
-
Palladium on Carbon (Pd/C): Flammable when dry and can ignite flammable solvents. Handle the catalyst wet with water to minimize this risk.[6][12][13][14][15]
-
Thalidomide and its analogs: Potent teratogens. Handle with extreme care, especially by women of childbearing potential.[2]
Consult the Safety Data Sheets (SDS) for all reagents before use.[5][16][17]
Characterization of Bridged Thalidomide Analogs
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phthalimide ring, as well as the protons of the rigid 3-azabicyclo[3.1.1]heptane core. The chemical shifts and coupling constants will provide valuable information about the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic carbonyl signals of the imide and glutarimide rings.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.
-
The fragmentation pattern in the mass spectrum can provide additional structural information. Common fragmentation patterns for thalidomide analogs include cleavage of the glutarimide and phthalimide rings.[18][19]
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to determine the purity of the final compounds. A purity of >95% is generally required for biological testing.
-
Biological Evaluation
The primary biological activity of these bridged thalidomide analogs is their ability to bind to CRBN and induce the degradation of neosubstrates.
-
Cereblon Binding Assays:
-
The binding affinity of the analogs to CRBN can be determined using various biophysical techniques, such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or competitive binding assays using a fluorescently labeled thalidomide probe.[12][14][15] These assays will provide a quantitative measure of binding affinity (Kd or Ki).
-
-
Protein Degradation Assays:
-
The ability of the analogs to induce the degradation of neosubstrates (e.g., IKZF1, IKZF3) can be assessed in relevant cell lines (e.g., multiple myeloma cell lines).
-
Western blotting or quantitative mass spectrometry-based proteomics can be used to measure the levels of the target proteins after treatment with the compounds.
-
Dose-response experiments will allow for the determination of the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
-
Quantitative Data Summary
While specific biological data for the bridged thalidomide analogs with a 3-azabicyclo[3.1.1]heptane core is not extensively available in the public domain, the following table provides representative data for thalidomide and its classical analogs to serve as a benchmark for comparison. It is anticipated that the conformational rigidity of the bridged analogs could lead to enhanced Cereblon binding affinity.
| Compound | Cereblon Binding (Ki, nM) | IKZF1 Degradation (DC₅₀, nM) |
| Thalidomide | 10,600[15] | >1000 |
| Lenalidomide | 4,200[15] | ~500 |
| Pomalidomide | 3,000[15] | ~10 |
| Bridged Analogs | To be determined | To be determined |
Conclusion
The synthesis of bridged thalidomide analogs containing a 3-azabicyclo[3.1.1]heptane scaffold represents a promising strategy for the development of novel and potent Cereblon E3 ligase modulators. The conformational constraint imposed by the bicyclic core has the potential to enhance binding affinity and modulate neosubstrate specificity, leading to improved therapeutic agents for the treatment of cancer and other diseases. The detailed protocols and insights provided in this guide are intended to empower researchers to synthesize and evaluate these exciting new molecules, contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon. Retrieved from [Link]
- Lee, H., et al. (2020). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. ACS Omega, 5(4), 1845-1854.
- Grygorenko, O. O., et al. (2025). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry.
-
Request PDF. (n.d.). Protein degraders -from thalidomide to new PROTACs. Retrieved from [Link]
- Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Ito, T., & Handa, H. (2024).
- Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
-
Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectral fragmentation of pomalidomide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ReactionWeb.io. (n.d.). Amine + Anhydride. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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ResearchGate. (2024). Targeted protein degradation using thalidomide and its derivatives. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Azabicyclo[3.1.1]heptane Derivatives
Introduction: The Rising Prominence of 3-Azabicyclo[3.1.1]heptane in Medicinal Chemistry
The 3-azabicyclo[3.1.1]heptane (aza-BCHep) scaffold has garnered significant attention in contemporary drug discovery as a saturated, three-dimensional bioisostere for commonly used aromatic rings like pyridine and piperidine.[1][2] Its rigid, bicyclic structure offers a distinct exit vector geometry that can mimic meta-substituted arenes, while its sp³-rich character often imparts improved physicochemical properties such as enhanced solubility and reduced metabolic liability.[3][4] This "escape from flatland" strategy is a key approach in modern medicinal chemistry to navigate beyond the limitations of traditional flat, aromatic structures.[5]
The functionalization of this valuable scaffold is paramount to exploring its full potential in structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the modular and efficient installation of diverse substituents onto the aza-BCHep core.[6][7] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions on 3-azabicyclo[3.1.1]heptane derivatives, offering researchers a practical framework for the synthesis of novel chemical entities.
The Catalytic Engine: Understanding the Palladium Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions, a discovery honored with the 2010 Nobel Prize in Chemistry, fundamentally operate through a common catalytic cycle.[7][8] A grasp of this mechanism is crucial for troubleshooting and optimizing reactions. The cycle typically involves a Pd(0) species as the active catalyst and proceeds through three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the substrate (e.g., a halogenated 3-azabicyclo[3.1.1]heptane), forming a Pd(II) intermediate.[6] This is often the rate-limiting step, particularly for less reactive halides like chlorides.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) center, displacing the halide or triflate.[9][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
The efficiency and success of this cycle are critically dependent on the choice of palladium precursor, ligands, base, and solvent, all of which will be discussed in the context of specific applications.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, owing to the commercial availability, stability, and low toxicity of organoboron reagents.[10][11] For 3-azabicyclo[3.1.1]heptane derivatives, this reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents at a halogenated position.
Causality Behind Experimental Choices
-
Substrate: Typically, a bromo- or iodo-substituted N-Boc-3-azabicyclo[3.1.1]heptane is used. The N-Boc protecting group is crucial as it prevents side reactions at the nitrogen atom and improves solubility in organic solvents. Iodo-derivatives are more reactive than bromo-derivatives due to the weaker C-I bond, which facilitates a faster rate of oxidative addition.[12]
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand is standard. For sterically hindered or electron-rich substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective.[13] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition, and they accelerate the reductive elimination step.
-
Base: A base is essential to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[10] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and functional group tolerance; K₃PO₄ is often a good general choice for its efficacy and moderate basicity.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently employed. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
Data Summary: Typical Suzuki-Miyaura Reaction Conditions
| Component | Example | Molar Equiv. | Role & Rationale |
| Aza-BCHep Substrate | N-Boc-1-bromo-3-azabicyclo[3.1.1]heptane | 1.0 | Electrophilic partner. |
| Boronic Acid | (4-Methoxyphenyl)boronic acid | 1.2 - 1.5 | Nucleophilic partner; excess ensures complete consumption of the substrate. |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 0.01 - 0.05 | Source of the active Pd(0) catalyst. |
| Ligand | SPhos or XPhos | 0.02 - 0.10 | Stabilizes the Pd catalyst and accelerates key steps in the catalytic cycle. |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | - | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80 - 110 °C | - | Provides thermal energy to overcome activation barriers. |
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
N-Boc-1-bromo-3-azabicyclo[3.1.1]heptane (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the Schlenk flask, add N-Boc-1-bromo-3-azabicyclo[3.1.1]heptane, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere.
-
Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the coupling of aryl halides or triflates with a wide range of primary and secondary amines.[6][14] This reaction is invaluable for synthesizing derivatives of 3-azabicyclo[3.1.1]heptane where the core is directly attached to an amine, a common linkage in pharmacologically active molecules.
Causality Behind Experimental Choices
-
Substrate: Similar to the Suzuki coupling, an N-protected halo- or trifluoromethanesulfonyl (triflate)-substituted aza-BCHep is the electrophilic partner. Aryl triflates are excellent substrates and can sometimes be more reactive than the corresponding bromides.
-
Catalyst System: The choice of ligand is particularly critical in Buchwald-Hartwig amination. Sterically demanding, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often required, especially for challenging substrates like aryl chlorides or when coupling with primary amines.[1][15] These ligands facilitate the crucial, often difficult, C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the Pd(II) intermediate), making it a more effective nucleophile for coupling. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.
Data Summary: Typical Buchwald-Hartwig Amination Conditions
| Component | Example | Molar Equiv. | Role & Rationale |
| Aza-BCHep Substrate | N-Boc-1-bromo-3-azabicyclo[3.1.1]heptane | 1.0 | Electrophilic partner. |
| Amine | Morpholine or Aniline | 1.2 - 1.5 | Nucleophilic partner. |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 | Source of the active Pd(0) catalyst. |
| Ligand | RuPhos or BrettPhos | 0.02 - 0.10 | Promotes oxidative addition and facilitates C-N reductive elimination. |
| Base | NaOtBu or LHMDS | 1.5 - 2.5 | Deprotonates the amine to facilitate coupling. |
| Solvent | Toluene or Dioxane (anhydrous) | - | Anhydrous, aprotic medium. |
| Temperature | 80 - 120 °C | - | Provides thermal energy for the reaction. |
Detailed Protocol: Buchwald-Hartwig Amination
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reactant Addition: Add the N-Boc-1-bromo-3-azabicyclo[3.1.1]heptane and anhydrous toluene.
-
Amine Addition: Add the amine coupling partner via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 110 °C. Stir vigorously for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate.
-
Extraction and Purification: Follow steps 7-9 as described in the Suzuki-Miyaura protocol.
Section 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][17] This reaction is a cornerstone for introducing alkynyl moieties, which are versatile functional groups that can be further elaborated into various structures or serve as important pharmacophores.
Causality Behind Experimental Choices
-
Catalyst System: The Sonogashira reaction uniquely employs a dual-catalyst system: a palladium complex for the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[17] The palladium catalyst activates the halide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves a dual purpose: it deprotonates the terminal alkyne, and it acts as the solvent.[18]
-
Ligand: Triphenylphosphine (PPh₃) is a classic and often effective ligand for Sonogashira couplings, typically used in the form of Pd(PPh₃)₂Cl₂ or with a Pd(0) source.
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require more specialized palladium catalysts or ligands and may use a different base, but they offer a cleaner reaction profile.[3]
Data Summary: Typical Sonogashira Coupling Conditions
| Component | Example | Molar Equiv. | Role & Rationale |
| Aza-BCHep Substrate | N-Boc-1-iodo-3-azabicyclo[3.1.1]heptane | 1.0 | Electrophilic partner; iodides are most reactive. |
| Terminal Alkyne | Phenylacetylene | 1.2 - 2.0 | Nucleophilic partner. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 0.01 - 0.05 | Primary catalyst for the cross-coupling cycle. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 0.02 - 0.10 | Forms copper acetylide to facilitate transmetalation. |
| Base/Solvent | Triethylamine (TEA) or DIPEA | - | Deprotonates the alkyne and serves as the reaction medium. |
| Temperature | Room Temperature to 80 °C | - | Reaction is often facile at lower temperatures. |
Detailed Protocol: Sonogashira Coupling
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add N-Boc-1-iodo-3-azabicyclo[3.1.1]heptane, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous triethylamine, followed by the terminal alkyne via syringe.
-
Degassing: Degas the mixture by bubbling argon through the solution for 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the triethylamine.
-
Purification: Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Conclusion and Outlook
Palladium-catalyzed cross-coupling reactions provide an exceptionally robust and modular platform for the functionalization of 3-azabicyclo[3.1.1]heptane derivatives. By carefully selecting the appropriate reaction—Suzuki-Miyaura for C-C biaryl bonds, Buchwald-Hartwig for C-N linkages, and Sonogashira for C-C alkyne connections—researchers can rapidly generate diverse libraries of novel compounds. The protocols and principles outlined in this guide serve as a foundational resource for scientists and drug development professionals aiming to leverage this privileged scaffold in their research endeavors. Future developments will likely focus on expanding the scope to include even more challenging coupling partners and developing more sustainable, lower-loading catalyst systems.
References
-
Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available at: [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
ACS Publications. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Available at: [Link]
-
PubMed. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available at: [Link]
-
HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]
-
SynArchive. Buchwald-Hartwig Coupling. Available at: [Link]
-
PubMed. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ACS Publications. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
National Institutes of Health. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ChemRxiv. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Available at: [Link]
-
Common Organic Chemistry. Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]
-
YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available at: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
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Large-Scale Synthesis of 3-Azabicyclo[3.1.1]heptane Building Blocks
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in modern medicinal chemistry, serving as a saturated, three-dimensional bioisostere for commonly used rings like pyridine and piperidine. Its rigid bicyclic structure offers a unique exit vector geometry, enabling the exploration of new chemical space and often leading to improved physicochemical properties in drug candidates, such as increased solubility and metabolic stability. This application note provides a detailed, in-depth guide to the large-scale synthesis of versatile 3-azabicyclo[3.1.1]heptane building blocks. We present a robust and scalable protocol, validated on a multigram scale, starting from a commercially available cyclobutane derivative. The causality behind experimental choices, step-by-step procedures, and critical process parameters are discussed to ensure reproducibility and efficiency for drug discovery and development programs.
Introduction: The Strategic Value of 3-Azabicyclo[3.1.1]heptanes
In the quest to "escape from flatland," medicinal chemists are increasingly replacing planar aromatic rings in drug molecules with sp³-rich, rigid scaffolds.[1] This strategy can significantly enhance molecular properties by improving aqueous solubility, reducing metabolic liability, and providing novel intellectual property. The 3-azabicyclo[3.1.1]heptane (1) core has emerged as a particularly valuable non-classical isostere of pyridine and piperidine, two of the most prevalent heterocycles in drug discovery.[2]
The rigid framework of the 3-azabicyclo[3.1.1]heptane system locks substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, its incorporation into drug candidates has been shown to dramatically improve key physicochemical properties.[3] Despite its clear advantages, the widespread adoption of this scaffold has been hampered by the lack of scalable and versatile synthetic routes. This guide addresses that gap by detailing a field-proven, large-scale synthesis of key 3-azabicyclo[3.1.1]heptane intermediates.
Overview of Synthetic Strategies
Several synthetic routes to the 3-azabicyclo[3.1.1]heptane core have been reported, each with distinct advantages and limitations. The choice of strategy often depends on the desired substitution pattern, scalability requirements, and the availability of starting materials. Key approaches include intramolecular cyclizations, cycloadditions, and rearrangements of spirocyclic precursors.
Caption: Figure 1. Major synthetic pathways to the 3-azabicyclo[3.1.1]heptane core.
Among these, the approach commencing with 1,3-functionalized cyclobutane derivatives offers a robust and highly adaptable platform for multigram synthesis.[2] This method relies on a diastereoselective Strecker reaction followed by an efficient intramolecular imide formation, using a readily accessible 3-oxocyclobutanecarboxylate as the starting material.[2][4] This pathway is the focus of our detailed protocol due to its demonstrated scalability and the versatility of the resulting intermediates.
Featured Protocol: Multigram Synthesis via Intramolecular Cyclization
This section details an efficient, six-step synthesis of a key monoprotected diamine building block, 1-amino-3-benzyl-3-azabicyclo[3.1.1]heptane, which can be readily deprotected or further functionalized. The process has been successfully executed on a multigram scale, delivering high yields and purity.[2]
Rationale and Strategic Choices
-
Starting Material: The selection of methyl 3-oxocyclobutane-1-carboxylate (6) is a critical strategic decision. This material is commercially available in kilogram quantities, providing a cost-effective and reliable entry point for large-scale campaigns.[2]
-
Key Transformations: The synthesis hinges on two pivotal transformations: a modified Strecker reaction and a base-mediated intramolecular cyclization. The Strecker reaction efficiently installs the requisite amino and nitrile functionalities onto the cyclobutane ring with high diastereoselectivity. The subsequent cyclization to form the bicyclic imide proceeds smoothly and in high yield.[2]
-
Protecting Group Strategy: A benzyl group is used for nitrogen protection. This group is stable under a range of reaction conditions but can be reliably removed via catalytic hydrogenation, offering a clear and efficient deprotection pathway at the end of the synthesis.[2]
Synthesis Workflow Diagram
Caption: Figure 2. Step-wise workflow for the featured large-scale synthesis.
Detailed Experimental Protocols
Step 1: Modified Strecker Reaction to form Aminonitrile (7)
This step constructs the crucial 1-amino-1-cyanocyclobutane core. The use of trimethylsilyl cyanide (TMSCN) is a common and effective cyanide source for this transformation.
-
Materials & Reagents:
Reagent M.W. Quantity (Scale) Moles Methyl 3-oxocyclobutane-1-carboxylate (6) 128.13 300.0 g 2.34 mol Benzylamine 107.15 263.3 g 2.46 mol Trimethylsilyl cyanide (TMSCN) 99.21 464.3 g 4.68 mol | Methanol (MeOH) | 32.04 | 2.5 L | - |
-
Protocol:
-
To a solution of cyclobutanone 6 (300.0 g, 2.34 mol) in MeOH (2.5 L), add benzylamine (263.3 g, 2.46 mol) in one portion at room temperature.
-
Stir the mixture for 2 hours at room temperature to form the imine in situ.
-
Cool the resulting solution to -10 °C using a NaCl/ice bath.
-
Add TMSCN (464.3 g, 4.68 mol) dropwise while maintaining the internal temperature at -10 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir overnight at room temperature.[2]
-
Work-up & Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude aminonitrile (7) is typically of sufficient purity to be carried forward to the next step without further purification.
-
-
Safety Precautions: TMSCN is highly toxic and reacts with moisture to release hydrogen cyanide gas. This procedure must be conducted in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.
Step 2 & 3: Hydrolysis and Intramolecular Imide Formation to Bicyclic Imide (8)
This two-step, one-pot sequence first hydrolyzes the nitrile and ester groups and then effects a base-mediated cyclization to form the desired bicyclic imide.
-
Materials & Reagents:
Reagent M.W. Quantity (Scale) Moles Crude Aminonitrile (7) - ~2.34 mol ~2.34 mol Sulfuric Acid (conc. H₂SO₄) 98.08 1.5 L - Potassium tert-butoxide (t-BuOK) 112.21 - - | Tetrahydrofuran (THF) | 72.11 | - | - |
-
Protocol:
-
Carefully add the crude aminonitrile (7) to concentrated H₂SO₄ (1.5 L) while cooling in an ice bath to manage the exotherm.
-
Heat the mixture at 120 °C for 4 hours. Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic phases over Na₂SO₄, filter, and evaporate the solvent.
-
Dissolve the crude intermediate in THF. Add a solution of t-BuOK in THF to effect the cyclization. The cyclization proceeds smoothly upon action of the base.[2]
-
Work-up & Isolation: After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and concentrate. The resulting bicyclic imide 8 can be purified by column chromatography or recrystallization to yield the product with an 84% yield over the three steps.[2]
-
Step 4: Catalytic Debenzylation to Key Intermediate (2·HCl)
This step removes the N-benzyl group to unmask the secondary amine, which is a critical handle for further diversification.
-
Materials & Reagents:
Reagent M.W. Quantity (Scale) Moles Bicyclic Imide (8) 266.31 50.0 g 0.187 mol Palladium on Carbon (10% w/w) - 9.50 g - Methanol (MeOH) 32.04 1.0 L - | HCl in Dioxane (3.6 M) | - | - | - |
-
Protocol:
-
Dissolve compound 8 (50.0 g, 0.187 mol) in MeOH (1 L) in a suitable hydrogenation vessel.
-
Carefully add Pd/C (10% w/w, 9.50 g) in one portion.
-
Evacuate the reaction vessel and backfill with hydrogen gas from a balloon (repeat this cycle 3 times).
-
Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure) at 45 °C for 24 hours.[2]
-
Monitor the reaction progress by ¹H NMR or LCMS.
-
Work-up & Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with hot MeOH (5 x 200 mL).[2]
-
Combine the filtrates, concentrate under reduced pressure, and acidify with HCl in dioxane to precipitate the hydrochloride salt 2·HCl . Filter and dry under high vacuum. This key building block can be obtained on a scale of up to 30 g.[2]
-
Data Summary and Characterization
The following table summarizes the typical outcomes for the featured large-scale synthesis.
| Step | Transformation | Key Reagents | Typical Yield | Scale | Reference |
| 1-3 | Strecker, Hydrolysis, Cyclization | BnNH₂, TMSCN, H₂SO₄, t-BuOK | 84% | 300 g (start) | [2] |
| 4 | N-Debenzylation | H₂, 10% Pd/C | - | 50 g | [2] |
| - | Overall (to 2·HCl) | - | - | Up to 30 g | [2] |
-
Characterization: The structure and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated laboratory fume hood. Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Trimethylsilyl Cyanide (TMSCN): Acutely toxic. Reacts with water or acid to produce highly toxic hydrogen cyanide gas. Handle with extreme caution under anhydrous conditions.
-
Palladium on Carbon (Pd/C): Flammable solid, especially when dry or spent. Can ignite flammable solvents. Handle the catalyst wet and avoid exposure to air when dry.
-
Borane Dimethyl Sulfide Complex (BH₃·Me₂S): Corrosive, flammable, and reacts with water. Handle under an inert atmosphere.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable tool for medicinal chemists aiming to optimize the properties of drug candidates. The synthetic protocol detailed in this application note, based on an intramolecular imide formation from a functionalized cyclobutane, provides a reliable and scalable pathway to key building blocks.[2] By explaining the rationale behind the synthetic design and providing detailed, step-by-step instructions, this guide empowers researchers and drug development professionals to confidently produce these valuable compounds on a multigram scale, thereby accelerating discovery programs and the development of next-generation therapeutics.
References
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Istrate, F. M., & Guran, C. (2021). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Zhang, W., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]
-
Zhang, W., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. [Link]
Sources
Application Notes & Protocols for the Asymmetric Synthesis of Chiral 3-Azabicyclo[3.1.1]heptane Derivatives
Introduction: The Rising Prominence of 3-Azabicyclo[3.1.1]heptanes in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to "escape from flatland"—a strategic shift away from planar, aromatic scaffolds towards three-dimensional, C(sp³)-rich molecular architectures. This paradigm shift is motivated by the potential for improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, as well as novel intellectual property. Within this context, 3-azabicyclo[3.1.1]heptanes (aza-BCHeps) have emerged as compelling bioisosteres of meta-substituted pyridines and piperidines, which are ubiquitous fragments in a vast number of pharmaceuticals.[1][2][3] The rigid, bicyclic structure of aza-BCHeps precisely orients substituents in three-dimensional space, offering a unique platform for probing and optimizing interactions with biological targets.
However, the therapeutic potential of these scaffolds is intrinsically linked to their stereochemistry. The enantioselective synthesis of chiral aza-BCHeps has therefore become a critical objective, as different enantiomers of a drug candidate can exhibit profoundly different pharmacological and toxicological profiles. This document provides a detailed overview and a field-proven protocol for a state-of-the-art method in the asymmetric synthesis of these valuable building blocks: a copper-catalyzed stereoselective formal [4π+2σ] cycloaddition.[4][5]
Strategic Approach: Copper-Catalyzed Asymmetric [4π+2σ] Cycloaddition
The direct and enantioselective construction of the strained 3-azabicyclo[3.1.1]heptane core represents a significant synthetic challenge. Recently, a powerful strategy has been developed that leverages the high strain energy of bicyclo[1.1.0]butanes (BCBs) as reactive partners in cycloaddition reactions.[6] Specifically, an unprecedented copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of BCBs with azomethine ylides has been shown to furnish a diverse array of enantioenriched 3-azabicyclo[3.1.1]heptanes with exceptional levels of diastereo- and enantioselectivity.[4][5][7]
Causality Behind the Experimental Design:
The success of this methodology hinges on several key principles:
-
Activation of Bicyclo[1.1.0]butane: The central C-C bond of the BCB is a σ-bond with significant p-character, making it susceptible to activation by a Lewis acid. A chiral copper(II) catalyst coordinates to a directing group on the BCB, polarizing and weakening this bond, which primes it for nucleophilic attack.
-
Generation of the Azomethine Ylide: The azomethine ylide, a 1,3-dipole, is typically generated in situ from an iminoester precursor in the presence of the copper catalyst and a base. The chiral environment of the catalyst ensures that the ylide is formed and held in a specific conformation.
-
Stereocontrolled Cycloaddition: The chiral copper complex orchestrates the facial selectivity of the cycloaddition between the activated BCB and the azomethine ylide. The choice of a chiral ligand, such as a Phosferrox-type ligand, is critical for creating a well-defined chiral pocket around the metal center, thereby dictating the stereochemical outcome of the C-C and C-N bond-forming events.[6] This leads to high diastereoselectivity (dr) and enantioselectivity (ee).
The overall workflow for this synthetic strategy is depicted below.
Caption: Experimental workflow for the Cu-catalyzed asymmetric synthesis.
Detailed Experimental Protocol: Copper-Catalyzed Asymmetric Synthesis of a Chiral 3-Azabicyclo[3.1.1]heptane Derivative
This protocol is adapted from a leading, peer-reviewed methodology and is intended for researchers skilled in the art of synthetic organic chemistry.[4] All manipulations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried using appropriate methods before use.
Materials and Reagents:
-
Copper(I) iodide (CuI) (99.995%)
-
(R)-p-Tol-Phosferrox ligand (or other suitable chiral ligand)
-
Bicyclo[1.1.0]butane-1-carbonitrile (or other activated BCB)
-
Ethyl N-benzylideneglycinate (or other iminoester)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc) for chromatography
-
Hexanes for chromatography
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere manifold (Schlenk line) or glovebox
-
Syringes for liquid transfer
-
Magnetic stir plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Glass column for chromatography
Step-by-Step Procedure:
-
Catalyst Pre-formation:
-
To an oven-dried Schlenk flask under an inert atmosphere, add CuI (1.9 mg, 0.01 mmol, 5 mol%).
-
Add the chiral ligand, (R)-p-Tol-Phosferrox (6.0 mg, 0.011 mmol, 5.5 mol%).
-
Add anhydrous Dichloromethane (DCM, 1.0 mL).
-
Stir the resulting suspension at room temperature for 30 minutes. A color change is typically observed as the complex forms.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add the bicyclo[1.1.0]butane-1-carbonitrile (18.6 mg, 0.2 mmol, 1.0 equiv.).
-
Add ethyl N-benzylideneglycinate (45.9 mg, 0.24 mmol, 1.2 equiv.).
-
Finally, add anhydrous potassium carbonate (41.5 mg, 0.3 mmol, 1.5 equiv.).
-
Seal the flask and stir the reaction mixture vigorously at room temperature (approx. 25 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with DCM, and spot it on a TLC plate.
-
Elute the TLC plate with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). Visualize the spots under a UV lamp.
-
The reaction is typically complete within 12-24 hours, as indicated by the consumption of the limiting starting material (BCB).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-azabicyclo[3.1.1]heptane product.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.
-
Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase column.
-
Data Presentation: Substrate Scope and Performance
The copper-catalyzed cycloaddition exhibits a broad substrate scope, tolerating various substituents on both the bicyclo[1.1.0]butane and the azomethine ylide components. The following table summarizes representative results.[4]
| Entry | BCB Substituent (R¹) | Azomethine Ylide Aryl Group (Ar) | Yield (%) | dr | ee (%) |
| 1 | -CN | Phenyl | 95 | >20:1 | 98 |
| 2 | -CO₂Me | Phenyl | 92 | >20:1 | 97 |
| 3 | -CN | 4-Fluorophenyl | 96 | >20:1 | 99 |
| 4 | -CN | 4-Chlorophenyl | 94 | >20:1 | 98 |
| 5 | -CN | 2-Naphthyl | 89 | >20:1 | 97 |
| 6 | -SO₂Ph | Phenyl | 85 | >20:1 | 96 |
Note: Conditions are generalized. For specific details, refer to the primary literature.[4] The high diastereomeric ratios and enantiomeric excesses across a range of electronically and sterically diverse substrates underscore the robustness and reliability of this protocol.
Mechanistic Insights: The Catalytic Cycle
The high stereoselectivity observed in this reaction is governed by a well-defined catalytic cycle. While the precise intermediates can be complex, a plausible mechanism is illustrated below.
Caption: Plausible catalytic cycle for the Cu-catalyzed cycloaddition.
Explanation of the Cycle:
-
Active Catalyst Formation: The Cu(I) salt and the chiral ligand (L*) form an active chiral catalyst complex. This complex coordinates with the iminoester in the presence of a base to generate a chiral copper-azomethine ylide species.[6]
-
Substrate Coordination: The bicyclo[1.1.0]butane (BCB) substrate coordinates to the copper center of the active catalyst complex.
-
Nucleophilic Attack: The nucleophilic carbon of the azomethine ylide attacks the activated central σ-bond of the coordinated BCB. This is the key stereo-determining step, where the chiral ligand environment dictates the facial selectivity of the attack.
-
Ring Closure: The resulting zwitterionic intermediate undergoes a rapid intramolecular ring closure to form the 3-azabicyclo[3.1.1]heptane ring system.
-
Product Release & Catalyst Regeneration: The chiral product dissociates from the copper center, regenerating the active Cu(I) catalyst, which can then enter a new catalytic cycle.
This self-validating system ensures that each catalytic turnover produces the product with high stereochemical fidelity, making it a trustworthy and efficient method for accessing these valuable chiral molecules.
References
-
Zhang, X.-G., Zhou, Z.-Y., Li, J.-X., Chen, J.-J., & Zhou, Q.-L. (2024). Copper-Catalyzed Enantioselective [4π + 2σ] Cycloaddition of Bicyclobutanes with Nitrones. Journal of the American Chemical Society, 146(40), 27274–27281. [Link]
-
Wang, X., Gao, R., & Li, X. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society. [Link]
-
Zhang, X.-G., Zhou, Z.-Y., Li, J.-X., Chen, J.-J., & Zhou, Q.-L. (2024). Copper-Catalyzed Enantioselective [4π + 2σ] Cycloaddition of Bicyclobutanes with Nitrones. ChemRxiv. [Link]
-
Wang, X., Gao, R., & Li, X. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. PubMed. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Yang, X.-C., et al. (2024). Enantioselective Dearomatizing Formal (3+3) Cycloadditions of Bicyclobutanes with Aromatic Azomethine Imines: Access to Fused 2,3-Diazabicyclo[3.1.1]heptanes. ChemRxiv. [Link]
-
Li, T., et al. (2025). Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations: Advances and Applications. CCS Chemistry. [Link]
-
Niu, T., et al. (2025). Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium-Catalyzed Asymmetric Hydrogenation and Sequential Cyclization. ACS Catalysis. [Link]
-
Mykhailiuk, P. K. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. PubMed Central. [Link]
-
Wang, J.-J., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]
-
Synthesis Spotlight. (2024). A New Reagent for Carbon-Atom Transfer. organic-chemistry.org. [Link]
-
Pickford, H. D., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]
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Application Notes and Protocols for Solid-Phase Synthesis of Boc-Protected Azabicycloheptane-Based Compound Libraries
Introduction: The Strategic Value of Azabicycloheptanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both biological activity and favorable pharmacokinetic properties is paramount. Azabicycloheptanes have emerged as a class of saturated bicyclic scaffolds of significant interest. Their rigid, three-dimensional structures serve as conformationally restricted isosteres for commonly used motifs like piperidine.[1][2] This structural constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the introduction of sp3-rich bicyclic systems aligns with the "escape from flatland" strategy, which aims to improve the physicochemical properties and clinical success rates of drug candidates.[1]
The integration of these valuable scaffolds into high-throughput synthesis and screening workflows, however, necessitates robust and efficient synthetic methodologies. Solid-phase organic synthesis (SPOS) offers an ideal platform for the construction of large, diverse chemical libraries based on a common core.[3] By immobilizing a scaffold onto a polymeric support, reaction workups are simplified to mere filtration and washing steps, enabling the rapid and parallel synthesis of thousands of distinct molecules.[4]
This document provides a comprehensive guide to the application of tert-butyloxycarbonyl (Boc) protected azabicycloheptanes in solid-phase synthesis. We will detail the core principles, provide validated, step-by-step protocols for scaffold immobilization and diversification, and offer expert insights into the critical parameters for successful library generation.
Core Principles: Boc-Based Solid-Phase Synthesis of Azabicycloheptane Libraries
The general strategy for constructing a library of diversified azabicycloheptane derivatives on a solid support using Boc chemistry involves three main stages: Immobilization , Diversification , and Cleavage .
-
Immobilization: The synthesis begins by covalently attaching a suitable Boc-protected azabicycloheptane building block to an insoluble polymeric resin.[5] A common approach is to use an azabicycloheptane derivative bearing a carboxylic acid, which can be esterified to a chloromethylated polystyrene resin, such as Merrifield resin.[6] The Boc group protects the secondary amine of the bicyclic scaffold during this anchoring step.
-
Diversification: With the scaffold securely anchored, the Boc protecting group is removed using a moderately acidic solution, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8] This deprotection reveals the free secondary amine on the resin-bound scaffold, which serves as the point for diversification. A library of compounds is then generated by reacting portions of the resin with a diverse set of building blocks, most commonly through N-acylation with various carboxylic acids. This process can be performed in parallel to create a large array of distinct amides.
-
Cleavage: Once the final diversification step is complete, the synthesized molecules are cleaved from the solid support. For molecules linked via an ester bond to a Merrifield resin, this is typically achieved using strong acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7] The choice of cleavage cocktail is critical to ensure the integrity of the final product. After cleavage, the desired compounds are in solution and can be isolated by filtration from the resin beads, followed by purification.
This entire workflow is amenable to the "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry that allows for the exponential generation of library members.[9]
Workflow of Azabicycloheptane Library Synthesis
Caption: General workflow for solid-phase synthesis of an azabicycloheptane library.
Key Reagents, Equipment, and Consumables
Successful implementation of the following protocols requires access to standard solid-phase synthesis equipment and high-purity reagents.
| Category | Item | Purpose/Specification |
| Solid Support | Merrifield Resin | 1% DVB cross-linked, 100-200 mesh, ~1.0 mmol/g Cl loading |
| Scaffold | Boc-protected azabicycloheptane carboxylic acid | The core building block to be immobilized |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade |
| Methanol (MeOH), Ethanol (EtOH), Diisopropylethylamine (DIEA) | Reagent grade or higher | |
| Reagents | Trifluoroacetic acid (TFA) | Reagent grade, for Boc deprotection |
| Di-tert-butyl dicarbonate (Boc-anhydride) | For Boc protection of the initial scaffold (if needed) | |
| Cesium Carbonate (Cs₂CO₃) | For forming the cesium salt for resin loading | |
| Dicyclohexylcarbodiimide (DCC) or HBTU/HATU | Coupling reagents for amide bond formation | |
| 1-Hydroxybenzotriazole (HOBt) | Coupling additive to suppress racemization | |
| Anhydrous Hydrogen Fluoride (HF) or TFMSA | For final cleavage from Merrifield resin | |
| Anisole, Thioanisole | Scavengers for the cleavage reaction | |
| Equipment | Solid-phase reaction vessels with fritted filters | For containing the resin during reactions and washing |
| Mechanical shaker or bubbler system | To ensure adequate mixing of resin and reagents | |
| Vacuum filtration apparatus | For efficient removal of solvents and reagents | |
| Lyophilizer (Freeze-dryer) | For removal of cleavage cocktail and solvent from final product | |
| HF cleavage apparatus | Specialized, required for HF cleavage. Must be used with extreme caution in a dedicated fume hood. |
Detailed Experimental Protocols
Protocol 1: Immobilization of Boc-Azabicycloheptane Carboxylic Acid onto Merrifield Resin (Cesium Salt Method)
This protocol describes the esterification of the scaffold to the resin, a critical first step that dictates the overall yield of the synthesis. The Gisin method, utilizing the cesium salt of the carboxylic acid, is a reliable and widely used procedure for minimizing side reactions.[8]
Rationale: The formation of the cesium salt of the carboxylic acid increases its nucleophilicity, facilitating an SN2 reaction with the chloromethyl groups on the Merrifield resin. Performing the reaction at a slightly elevated temperature ensures a reasonable reaction rate. Thorough washing is essential to remove any unreacted starting materials.
Step-by-Step Methodology:
-
Cesium Salt Preparation:
-
Dissolve the Boc-azabicycloheptane carboxylic acid (1.0 mmol) in methanol (approx. 5 mL/mmol).
-
Add deionized water (0.5 mL/mmol).
-
Titrate the solution to a stable pH of 7.0 using a 20% aqueous solution of cesium carbonate (Cs₂CO₃).
-
Remove the solvent via rotary evaporation to obtain the crude cesium salt.
-
To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this azeotropic drying step one more time. The resulting salt should be a fine, dry powder.
-
-
Resin Swelling:
-
Place Merrifield resin (1.0 g, assuming ~1.0 mmol/g loading) into a solid-phase reaction vessel.
-
Add DMF (6-8 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
-
Esterification Reaction:
-
Drain the DMF from the swollen resin.
-
Add the freshly prepared, dry Boc-azabicycloheptane cesium salt (1.2 equivalents relative to the resin's chlorine loading) to the resin.
-
Add fresh, anhydrous DMF (6-8 mL per gram of resin).
-
Secure the reaction vessel on a shaker and heat to 50°C.
-
Allow the reaction to proceed for 24 hours.
-
-
Washing Procedure:
-
Cool the reaction vessel to room temperature.
-
Drain the reaction mixture.
-
Wash the resin thoroughly according to the following sequence, using enough solvent in each step to create a slurry and agitating for 2-3 minutes before draining:
-
DMF (3x)
-
50% aqueous DMF (v/v) (3x)
-
DMF (3x)
-
DCM (3x)
-
Methanol (3x)
-
-
-
Drying and Storage:
-
Dry the resin in vacuo to a constant weight.
-
The substitution level of the resin can be determined using methods such as picric acid titration or by cleaving the scaffold from a small sample and quantifying by UV/Vis or LC-MS.
-
Protocol 2: On-Resin Diversification via N-Acylation
This protocol details a single cycle of Boc deprotection followed by amide bond formation. This cycle is repeated for each diversification step.
Rationale: The Boc group is labile to moderate acid (TFA), which leaves the ester linkage to the resin and common side-chain protecting groups intact.[10] Following deprotection, the resulting trifluoroacetate salt must be neutralized to the free amine to enable efficient coupling.[10] Standard peptide coupling reagents like HBTU or a carbodiimide/HOBt combination are used to activate the incoming carboxylic acid for amide bond formation.
Caption: A single cycle of deprotection and N-acylation for scaffold diversification.
Step-by-Step Methodology:
-
Resin Preparation:
-
Place the resin-bound Boc-scaffold from Protocol 1 into a reaction vessel.
-
Swell the resin in DCM for 30-60 minutes.
-
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM (v/v) to the resin (approx. 10 mL/g resin). Agitate for 2 minutes and drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[8]
-
Drain the deprotection solution.
-
-
Washing after Deprotection:
-
Wash the resin with DCM (3x).
-
Wash with Isopropanol (IPA) (2x) to remove residual TFA.
-
Wash with DCM (3x).
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM (v/v) to the resin. Agitate for 5 minutes and drain.
-
Repeat the neutralization step one more time.
-
Wash the resin with DCM (3x), followed by DMF (3x) to prepare for the coupling step.
-
-
Amide Coupling (HBTU example):
-
In a separate vessel, prepare the activation mixture: Dissolve the carboxylic acid to be coupled (R-COOH, 3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Final Wash:
-
Remove a small sample of beads and perform a Kaiser test to check for the presence of free primary/secondary amines. A yellow/brown result indicates complete coupling; a blue/purple result indicates incomplete coupling, and the reaction should be allowed to proceed longer or a recoupling should be performed.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin in vacuo.
-
Protocol 3: Final Cleavage from Merrifield Resin (HF Cleavage)
This protocol releases the final synthesized compounds from the solid support.
WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic substance that can cause severe, penetrating burns. This procedure must only be performed by trained personnel in a specialized, HF-rated chemical fume hood using a dedicated HF cleavage apparatus and appropriate personal protective equipment (HF-resistant gloves, apron, and face shield).
Rationale: The ester bond linking the scaffold to the Merrifield resin is stable to the TFA used for Boc deprotection but is cleaved by strong acids like HF. Scavengers (e.g., anisole) are added to the cleavage cocktail to trap reactive carbocations generated during the cleavage process, preventing side reactions with sensitive functional groups on the product.
Step-by-Step Methodology:
-
Preparation:
-
Place the dried, resin-bound final product (approx. 200 mg) into the reaction vessel of an HF cleavage apparatus.
-
Add a magnetic stir bar and the scavenger (e.g., anisole, 1.0 mL).
-
Assemble the HF apparatus according to the manufacturer's instructions, ensuring all connections are secure.
-
-
HF Condensation:
-
Cool the reaction vessel to -5 to 0 °C using an ice/salt bath.
-
Carefully condense anhydrous HF (approx. 10 mL) into the reaction vessel.
-
-
Cleavage Reaction:
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal:
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, ensuring the exhaust is appropriately scrubbed. This process can take several hours.
-
-
Product Isolation:
-
Once all HF is removed, disassemble the apparatus.
-
Wash the resin and crude product residue with cold diethyl ether to precipitate the product and remove the scavenger.
-
Filter the crude product and wash several more times with cold ether.
-
Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain the final product as a powder.
-
-
Purification:
-
The crude product should be analyzed (e.g., by LC-MS and NMR) and purified, typically by reverse-phase HPLC.
-
Conclusion and Outlook
The protocols outlined in this document provide a robust framework for the solid-phase synthesis of compound libraries based on Boc-protected azabicycloheptane scaffolds. By leveraging the efficiency of solid-phase chemistry, researchers can rapidly generate large numbers of structurally diverse molecules built around this medicinally important core.[11] This capability is invaluable for structure-activity relationship (SAR) studies and the discovery of novel lead compounds in drug development programs. The flexibility of the N-acylation step allows for the introduction of a wide range of chemical functionalities, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.
References
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]
- Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.
-
ResearchGate. (n.d.). Fig. 1. a Five different synthetic combinatorial libraries (1343-1347).... Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
SlidePlayer. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Short Review on Concept and Types of Combinatorial Chemistry. Retrieved from [Link]
-
Molecules. (2001). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
IS MUNI. (n.d.). Combinatorial Chemistry and Library Design. Retrieved from [Link]
- Kumar, et al. (2024). International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. peptideweb.com [peptideweb.com]
- 3. Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles [mdpi.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. chempep.com [chempep.com]
- 9. is.muni.cz [is.muni.cz]
- 10. peptide.com [peptide.com]
- 11. ajrconline.org [ajrconline.org]
Derivatization of the ketone in tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
An Application Guide to the Chemical Derivatization of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold
In the landscape of modern drug discovery, the quest for novel chemical matter with improved physicochemical properties and three-dimensional (3D) complexity is paramount. The saturated bicyclic amine, 3-azabicyclo[3.1.1]heptane, has emerged as a strategically important scaffold. It serves as a conformationally restricted isostere of piperidine and a saturated bioisostere of pyridine—two of the most ubiquitous heterocycles in medicinal chemistry.[1][2] Its rigid framework allows for precise projection of substituents into three-dimensional space, offering a powerful tool for optimizing ligand-receptor interactions while potentially improving properties such as metabolic stability and aqueous solubility.[3]
The Boc-protected ketone, This compound (1) , is a versatile synthetic intermediate that provides a direct entry point for functionalization at the C6 position.[4][5] The carbonyl group serves as a versatile chemical handle for a wide array of transformations, enabling the generation of diverse libraries of compounds for biological screening.
This technical guide provides detailed application notes and validated protocols for three key transformations of the ketone moiety: reductive amination, Wittig olefination, and stereoselective reduction. These methods were selected for their reliability, scalability, and broad applicability in drug development campaigns.
Strategy 1: Reductive Amination for Amine Library Synthesis
Reductive amination is a cornerstone of medicinal chemistry for converting carbonyls into amines in a highly efficient, one-pot procedure.[6] This reaction is particularly valuable for rapidly building structure-activity relationships (SAR) by introducing a diverse range of amine-containing side chains. The process involves the initial formation of an imine or iminium ion intermediate from the ketone and a primary or secondary amine, which is then immediately reduced in situ by a mild, chemoselective reducing agent.[6][7]
Causality in Reagent Selection
The choice of reducing agent is critical for the success of a one-pot reductive amination. Strong hydrides like sodium borohydride (NaBH₄) would indiscriminately reduce the starting ketone before it can react with the amine. Therefore, milder reagents that preferentially reduce the protonated iminium ion intermediate are required.[8] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice due to its moderate reactivity and tolerance for the slightly acidic conditions (often catalyzed by acetic acid) that favor iminium ion formation.[9] Its steric bulk also disfavors the reduction of the ketone.
Experimental Protocol: One-Pot Reductive Amination
This protocol describes a general procedure for the reaction of ketone 1 with a representative primary amine.
Workflow Diagram: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Materials:
-
This compound (1) (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add ketone 1 and the selected amine.
-
Dissolve the solids in DCE to a concentration of approximately 0.1 M.
-
Stir the solution at room temperature for 15-20 minutes to allow for pre-formation of the hemiaminal/iminium ion equilibrium.
-
Add sodium triacetoxyborohydride portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 4 to 16 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired amine product.
Data Presentation: Representative Amination Products
| Entry | Amine Input | Product Structure | Expected Yield |
| 1 | Benzylamine | tert-Butyl 6-(benzylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate | 80-90% |
| 2 | Morpholine | tert-Butyl 6-morpholino-3-azabicyclo[3.1.1]heptane-3-carboxylate | 75-85% |
| 3 | Aniline | tert-Butyl 6-(phenylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate | 65-75% |
Strategy 2: Wittig Olefination for Carbon Scaffold Extension
The Wittig reaction is a powerful and reliable method for converting ketones into alkenes, forming a new carbon-carbon double bond with absolute regiochemical control.[10][11] This transformation is invaluable for converting the ketone into an exocyclic methylene group or other substituted alkenes, which can serve as versatile intermediates for further reactions (e.g., hydrogenation, epoxidation, dihydroxylation) or as final targets. The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the ketone, forming a transient four-membered oxaphosphetane intermediate that collapses to yield the alkene and triphenylphosphine oxide.[12][13]
Causality in Reagent Selection & Conditions
The Wittig reagent (ylide) is typically generated in situ by treating a corresponding phosphonium salt with a strong, non-nucleophilic base. The choice of base depends on the acidity of the proton alpha to the phosphorus atom. For simple alkylphosphonium salts, very strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) are required.[14] The reaction must be performed under strictly anhydrous conditions as the ylide is highly basic and will be quenched by protic solvents like water. Tetrahydrofuran (THF) is a common solvent choice.[12]
Experimental Protocol: Exocyclic Methylene Installation
This protocol details the synthesis of tert-butyl 6-methylene-3-azabicyclo[3.1.1]heptane-3-carboxylate.
Mechanism Diagram: Wittig Reaction
Caption: Simplified mechanism of the Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1) (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Ylide Generation: In an oven-dried, three-neck flask under an inert atmosphere (N₂), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add potassium tert-butoxide in one portion. The mixture will turn a characteristic bright yellow, indicating ylide formation.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Ketone: Dissolve ketone 1 in a minimal amount of anhydrous THF and add it dropwise to the ylide suspension at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains triphenylphosphine oxide, a common byproduct. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure alkene product.
Data Presentation: Representative Olefination Products
| Entry | Ylide Precursor | Product Structure | Expected Yield |
| 1 | Methyltriphenylphosphonium bromide | tert-Butyl 6-methylene-3-azabicyclo[3.1.1]heptane-3-carboxylate | 70-85% |
| 2 | Ethyltriphenylphosphonium bromide | tert-Butyl 6-ethylidene-3-azabicyclo[3.1.1]heptane-3-carboxylate | 65-80% (Z/E mixture) |
Strategy 3: Stereoselective Reduction to Access Chiral Alcohols
Reduction of the ketone provides access to the corresponding secondary alcohol, tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate. This transformation introduces a new stereocenter, leading to two possible diastereomers (syn and anti relative to the azetidine bridge). Controlling the stereochemical outcome of this reduction is crucial, as the biological activity of the final compound often depends on the precise 3D orientation of the hydroxyl group.[15]
Causality in Stereoselective Reduction
The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon. Simple reducing agents like NaBH₄ may show poor selectivity. To achieve high diastereoselectivity, sterically demanding reducing agents are employed. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) deliver the hydride from the less sterically hindered face of the ketone, leading to the preferential formation of one diastereomer.[16] Performing the reaction at low temperatures (e.g., -78 °C) further enhances this selectivity by minimizing the kinetic energy of the system, thereby amplifying the energetic differences between the two possible transition states.
Experimental Protocol: Diastereoselective Ketone Reduction
This protocol aims to maximize the formation of the sterically preferred alcohol diastereomer.
Reaction Diagram: Stereoselective Reduction
Caption: Stereoselective reduction yielding two diastereomers.
Materials:
-
This compound (1) (1.0 eq)
-
L-Selectride® (1.0 M solution in THF) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Sodium Hydroxide (NaOH, 2 M)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Ethyl acetate
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂), dissolve ketone 1 in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the L-Selectride® solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding water, followed by 2 M aqueous NaOH.
-
Remove the cooling bath and add 30% aqueous H₂O₂ dropwise. Caution: This is an exothermic oxidative quench to break down the borane complexes. Add slowly to maintain control.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Data Presentation: Comparison of Reducing Agents
| Entry | Reducing Agent | Temperature | Typical Diastereomeric Ratio (syn:anti) |
| 1 | NaBH₄ | 0 °C to RT | 3:1 to 5:1 |
| 2 | L-Selectride® | -78 °C | >15:1 |
| 3 | K-Selectride® | -78 °C | >15:1 |
Conclusion
The this compound scaffold is a high-value starting material for accessing novel, three-dimensional chemical entities. The protocols detailed herein for reductive amination, Wittig olefination, and stereoselective reduction provide reliable and robust methods for elaborating the C6-ketone. By understanding the causality behind reagent selection and reaction conditions, researchers can effectively leverage this building block to accelerate their drug discovery programs, creating diverse libraries of compounds with precisely controlled stereochemistry and functionality.
References
-
Wikipedia. Wittig reaction . Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction . [Link]
-
Dalal Institute. Wittig Reaction . [Link]
-
Organic Chemistry Tutor. Reductive Amination . [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation) . [Link]
-
Chemistry Steps. Reductive Amination . [Link]
-
Wikipedia. Reductive amination . Wikipedia. [Link]
-
ResearchGate. (2025). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy) . [Link]
-
PubMed Central (PMC). (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle . [Link]
-
Unacademy. Reductive Amination of Aldehydes and Ketones . [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism . [Link]
-
ResearchGate. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery . [Link]
-
ACS Publications. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery . [Link]
-
Organic Chemistry Portal. Wittig Reaction . [Link]
-
ChemRxiv. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs . [Link]
-
Thieme Connect. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation . [Link]
-
SciSpace. (2023). Top 37 papers published by Enamine Ltd in 2023 . [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis . [Link]
-
PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery . [Link]
-
RSC Publishing. (1998). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one . [Link]
-
ResearchGate. (2025). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres . [Link]
-
ResearchGate. (2025). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics . [Link]
-
PubMed Central (PMC). (2021). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls . [Link]
-
PubChem. Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate . [Link]
-
Repositorio.unicamp.br. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides . [Link]
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- 5. Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate | C11H17NO3 | CID 57415910 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming poor solubility of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Technical Support Center
Guide: Overcoming Solubility Challenges with tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Welcome to the technical support guide for This compound (CAS No. 1251013-26-9). As a key building block in medicinal chemistry and drug discovery, its effective use is paramount.[1][2] We understand that researchers occasionally face challenges with its solubility. This guide is designed to provide you with expert insights and practical, field-proven solutions to ensure your experiments proceed smoothly.
Part 1: Understanding the Molecule - Why is Solubility an Issue?
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility behavior of this compound is governed by a delicate balance of competing structural features. Understanding this interplay is the first step in troubleshooting.
-
The Lipophilic "Anchor" (The Boc Group): The large tert-butyloxycarbonyl (Boc) protecting group is nonpolar and bulky.[3] This feature generally enhances solubility in nonpolar organic solvents.[3] However, it also significantly reduces solubility in aqueous or highly polar protic solvents.[4]
-
The Polar "Core" (Ketone and Carbamate): The molecule contains a ketone (C=O) and a carbamate moiety (N-C=O), which have a combined Topological Polar Surface Area (TPSA) of approximately 46.6 Ų.[5][6] These polar groups require polar solvents for effective solvation.
-
The Rigid Bicyclic System: The 3-azabicyclo[3.1.1]heptane core is a rigid, strained ring system.[2][7] In its solid state, this rigidity can lead to a stable crystal lattice. A significant amount of energy (solvation energy) is required from the solvent to overcome the lattice energy, which can manifest as poor solubility, even in seemingly appropriate solvents.
The challenge arises because a solvent must be capable of interacting favorably with both the nonpolar Boc group and the polar core, while also being energetic enough to break apart the crystal structure.
Caption: Key molecular features influencing solubility.
Part 2: Troubleshooting Guide - Practical Steps for Solubilization
Q2: I'm having trouble dissolving the compound at room temperature. What is the recommended workflow?
A2: When facing solubility issues, a systematic approach is crucial to avoid wasting time and valuable material. Follow this decision workflow:
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. quora.com [quora.com]
- 5. Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate | C11H17NO3 | CID 57415910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. Here, we address common side reactions, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.
Introduction to the 3-Azabicyclo[3.1.1]heptane Scaffold
The 3-azabicyclo[3.1.1]heptane core is a conformationally constrained piperidine analog that has garnered significant interest in medicinal chemistry. Its rigid structure and three-dimensional character offer a unique vectoral display of substituents, making it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. However, the synthesis of this strained bicyclic system is not without its challenges. This guide will delve into the common pitfalls and provide expert-driven solutions.
Troubleshooting Guides by Synthetic Route
This section is organized by common synthetic approaches to the 3-azabicyclo[3.1.1]heptane core. Each guide addresses specific issues you may encounter, explains the underlying chemical principles, and offers actionable solutions.
Guide 1: Synthesis from 3-Oxocyclobutanecarboxylate via Intramolecular Imide Formation
This popular route involves a diastereoselective Strecker reaction followed by cyclization.[1]
A1: Understanding the Mechanism and Controlling Stereoselectivity
The Strecker reaction on 3-oxocyclobutanecarboxylate is often reversible, and the observed diastereomeric ratio is typically a result of thermodynamic equilibration. The trans isomer, with the two larger substituents on opposite faces of the cyclobutane ring, is generally the more stable product.
Troubleshooting Steps:
-
Prolonged Reaction Time: Allowing the reaction to stir for an extended period (e.g., 24-48 hours) can favor the formation of the thermodynamically more stable trans diastereomer.
-
Choice of Amine: The steric bulk of the amine used in the Strecker reaction can influence the diastereoselectivity. Experimenting with different primary amines (e.g., benzylamine vs. substituted benzylamines) may lead to improved ratios.
-
Purification Strategy: While optimizing the reaction is ideal, a robust purification strategy is often necessary. Flash column chromatography can be effective in separating the diastereomers. In some cases, trituration or recrystallization of the enriched mixture can further enhance diastereomeric purity.[1]
A2: Optimizing the Intramolecular Cyclization
The intramolecular cyclization to form the 3-azabicyclo[3.1.1]heptane core is a critical step that can be sensitive to reaction conditions.
Potential Issues & Solutions:
| Potential Issue | Explanation | Recommended Solution |
| Incomplete Reaction | The base may not be strong enough to efficiently deprotonate the amide for cyclization, or the reaction time may be insufficient. | Use a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions, as water can quench the base. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Side Reactions | At elevated temperatures, side reactions such as elimination or decomposition of the starting material can occur. | Perform the cyclization at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress. |
| Protecting Group Issues | The choice of N-protecting group can influence the ease of cyclization. Bulky protecting groups may hinder the desired intramolecular reaction. | If feasible, consider a smaller N-protecting group. However, the protecting group is often integral to the overall synthetic strategy. In such cases, focus on optimizing the reaction conditions. |
Experimental Protocol: Optimized Cyclization
-
Dissolve the cyclobutane precursor in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base (e.g., 1.1 equivalents of potassium tert-butoxide) portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Purify by column chromatography.
Guide 2: Synthesis via Reduction of Spirocyclic Oxetanyl Nitriles
This innovative approach can lead to the unexpected but desired formation of the 3-azabicyclo[3.1.1]heptane system through a rearrangement.[2][3][4]
A1: Understanding the Rearrangement Mechanism
The formation of the 3-azabicyclo[3.1.1]heptane core from a spirocyclic oxetanyl nitrile is a fascinating rearrangement that is highly dependent on the choice of reducing agent and reaction conditions. The proposed mechanism involves the initial reduction of the nitrile to a primary amine, which then coordinates to the Lewis acidic aluminum species from the reducing agent (e.g., LiAlH₄). This coordination facilitates the ring-opening of the strained oxetane, followed by intramolecular cyclization to form the bicyclic amine.
Troubleshooting Steps:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is often crucial for promoting this rearrangement due to the Lewis acidity of the aluminum byproducts. Milder reducing agents like sodium borohydride (NaBH₄) are less likely to induce the desired rearrangement.
-
Reaction Temperature: The rearrangement can be temperature-dependent. If you are obtaining the spirocyclic amine at lower temperatures, consider increasing the reaction temperature (e.g., refluxing in THF) to provide the necessary activation energy for the ring-opening and rearrangement.
-
Solvent Effects: The choice of solvent can influence the stability of the intermediates and the overall reaction pathway. THF is a commonly used solvent for LiAlH₄ reductions and is generally effective for this transformation.
Workflow for Promoting Rearrangement:
Caption: Key steps in the rearrangement of spirocyclic oxetanyl nitriles.
Guide 3: Synthesis via Intramolecular [2+2] Cycloaddition
This method can be performed either thermally or photochemically to construct the cyclobutane ring of the bicyclic system.
A1: Minimizing Side Reactions in [2+2] Cycloadditions
Intramolecular [2+2] cycloadditions can be prone to side reactions such as intermolecular dimerization, polymerization, and the formation of regioisomers.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Explanation | Mitigation Strategy |
| Intermolecular Dimerization/Polymerization | At higher concentrations, the precursor molecules can react with each other instead of undergoing the desired intramolecular cyclization. | Use high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period using a syringe pump. |
| Formation of Regioisomers | Depending on the substitution pattern of the diene, different regioisomers of the bicyclic product can be formed. | The regioselectivity is often dictated by the electronics and sterics of the reacting alkenes. In some cases, changing the solvent or temperature can influence the ratio of regioisomers. For photochemical reactions, the choice of photosensitizer can also play a role. |
| Decomposition of Starting Material | For thermal [2+2] cycloadditions, high temperatures can lead to decomposition of the starting material. | Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing decomposition. Monitor the reaction closely. |
Experimental Protocol: High-Dilution Intramolecular [2+2] Cycloaddition
-
Set up a reaction vessel with the appropriate solvent and, for photochemical reactions, a photosensitizer.
-
Prepare a solution of the diene precursor in the same solvent.
-
Using a syringe pump, add the diene solution to the reaction vessel over a period of several hours.
-
For thermal reactions, maintain the optimal temperature. For photochemical reactions, irradiate with the appropriate wavelength of light.
-
Upon completion, work up the reaction and purify the product by column chromatography.
Frequently Asked Questions (FAQs)
A1: The N-protecting group plays a multifaceted role in these syntheses:
-
Modulating Reactivity: It can deactivate the nitrogen lone pair, preventing unwanted side reactions at the nitrogen atom.
-
Directing Stereochemistry: The steric bulk of the protecting group can influence the stereochemical outcome of certain reactions. For example, in the Strecker reaction, a bulky protecting group on the amine can enhance the diastereoselectivity.
-
Improving Solubility and Handling: Protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) can improve the solubility of intermediates in organic solvents and facilitate their purification by chromatography.[5][6]
-
Orthogonal Deprotection: The choice between acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups allows for selective deprotection in the presence of other functional groups, which is crucial in multi-step syntheses.[6][7]
A2: The separation of diastereomers can be challenging but is often achievable through chromatographic techniques.
-
Flash Column Chromatography: For diastereomers with significant differences in polarity, standard flash column chromatography on silica gel can be effective. Careful optimization of the eluent system is key.
-
High-Performance Liquid Chromatography (HPLC): For diastereomers that are difficult to separate by flash chromatography, HPLC is a powerful tool. Both normal-phase and reverse-phase HPLC can be employed. Chiral HPLC columns are particularly useful for separating enantiomers, but they can also be effective for resolving diastereomers.[8][9][10][11]
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an efficient method for separation on a larger scale.
Logical Flow for Diastereomer Separation:
Caption: Decision tree for the separation of diastereomers.
A3: The HLF reaction proceeds via a nitrogen-centered radical that abstracts a hydrogen atom from a C-H bond, typically at the δ-position, to form a five-membered ring. Controlling regioselectivity can be challenging.
-
Substrate Design: The inherent reactivity of C-H bonds (tertiary > secondary > primary) plays a significant role. Designing the substrate to have a sterically accessible and reactive C-H bond at the desired position for cyclization is the most effective strategy.
-
Reaction Conditions: While the regioselectivity is primarily governed by the substrate, reaction conditions can have some influence. Recent studies suggest that the regioselectivity is kinetically controlled by the intramolecular hydrogen atom transfer step.[5][6][12][13] Fine-tuning the reaction temperature and the source of initiation (thermal vs. photochemical) may slightly alter the product distribution.
References
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. FULIR. [Link]
-
Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. ACS Publications. [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. ResearchGate. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. National Institutes of Health. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters. [Link]
-
Substituent-Directed Cycloisomerization Reduction Cascade for.... Synfacts. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]
- Substitution 2-azabicyclo [3.1.1] heptane and 2-azabicyclo [3.2.1] octane derivatives as orexin receptor antagonists.
-
General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres**. ResearchGate. [Link]
-
General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]
-
General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Optimizing Boc Protection of Sterically Hindered Azabicycles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of attaching a tert-butoxycarbonyl (Boc) protecting group to sterically hindered nitrogen atoms within azacyclic frameworks. Steric congestion around the nitrogen atom can significantly impede the reaction, leading to low yields, slow reaction times, and the formation of unwanted side products. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of sterically hindered secondary amines in azabicycles so challenging?
The primary challenge stems from steric hindrance, which creates a high-energy barrier for the nucleophilic attack of the amine on the carbonyl carbon of the Boc-anhydride ((Boc)₂O).[1] The bulky tert-butyl groups of the anhydride and the often-complex, rigid three-dimensional structure of the azabicycle restrict access to the reactive sites. This low reactivity necessitates more forcing conditions, which can lead to side reactions or degradation of sensitive substrates.
Q2: What are the "standard" conditions for Boc protection, and why do they often fail for these substrates?
Standard conditions typically involve reacting the amine with 1.1–1.5 equivalents of (Boc)₂O in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM), often with a base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) at room temperature.[2][3] These conditions are effective for unhindered primary and secondary amines but frequently fail for hindered azabicycles because:
-
Insufficient Electrophilicity: (Boc)₂O is a relatively moderate electrophile.
-
Low Nucleophilicity: The lone pair of the nitrogen on the hindered amine is sterically shielded, reducing its ability to act as an effective nucleophile.
-
Mild Conditions: Room temperature and weak bases may not provide enough energy to overcome the activation barrier.[1]
Q3: What is the mechanistic role of 4-dimethylaminopyridine (DMAP) and when is its use recommended?
DMAP is a highly effective nucleophilic catalyst that dramatically accelerates the rate of Boc protection.[4] It functions by reacting with (Boc)₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is a much more potent acylating agent than (Boc)₂O itself. The sterically hindered amine can then attack this activated species, regenerating the DMAP catalyst in the process.[5]
When to use DMAP: The use of catalytic DMAP (0.05–0.2 eq.) is highly recommended when dealing with weakly nucleophilic or sterically hindered amines where standard methods have failed.[1] However, caution is advised as DMAP can also promote side reactions, such as the formation of ureas, especially when used in stoichiometric amounts or with unhindered primary amines.[1][6]
Q4: Are there alternatives to the standard (Boc)₂O reagent?
Yes, several other reagents can introduce the Boc group, some of which are more reactive. These include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and 1-(tert-butoxycarbonyl)benzotriazole.[7] However, (Boc)₂O remains the most widely used due to its stability, commercial availability, and favorable safety profile.[8] For most applications involving hindered amines, optimizing the reaction conditions with (Boc)₂O is often more practical than switching to a more exotic reagent.
Troubleshooting Guide
This section addresses common problems encountered during the Boc protection of sterically hindered azabicycles.
Problem 1: Low to No Yield of the Boc-Protected Product
-
Probable Cause A: Extreme Steric Hindrance / Low Nucleophilicity. The substrate is simply not reactive enough under the chosen conditions.[1]
-
Solution 1: Increase Reaction Temperature. Heating the reaction to 40-80 °C in a suitable solvent (e.g., THF, dioxane, acetonitrile) can provide the necessary energy to overcome the activation barrier.[1][9]
-
Solution 2: Add a Catalyst. Introduce a catalytic amount of DMAP (0.1 eq.) to activate the (Boc)₂O.[1] This is often the most effective single change. For extremely difficult cases, Lewis acid catalysts (e.g., Sc(OTf)₃, ZnBr₂) have also been reported to promote the reaction.[3][7]
-
Solution 3: Prolong Reaction Time. Monitor the reaction by TLC or LC-MS and allow it to proceed for 24-48 hours if necessary.
-
Solution 4: Use a Stronger, Non-Nucleophilic Base. If the amine starting material exists as an HCl or TFA salt, a stoichiometric amount of a base like TEA is required. For very weakly acidic amines, a stronger base like sodium bis(trimethylsilyl)amide (NaHMDS) might be necessary to generate a more nucleophilic species, though this is a more aggressive approach.[7]
-
-
Probable Cause B: Reagent Quality or Stoichiometry. (Boc)₂O can degrade over time, especially if exposed to moisture.
-
Solution: Use a fresh bottle of (Boc)₂O. For hindered substrates, increase the stoichiometry of (Boc)₂O to 1.5–2.0 equivalents to push the equilibrium towards the product.[1]
-
Problem 2: Formation of Side Products
-
Probable Cause A: Urea Formation. This can occur if the reaction conditions are too harsh or if a primary amine is present as an impurity.[1] The isocyanate intermediate, formed from the decomposition of an activated Boc species, can be trapped by another amine molecule.
-
Solution: Avoid using an excessive amount of base or catalyst.[1] If possible, run the reaction at a lower temperature for a longer time. Ensure the purity of the starting amine.
-
-
Probable Cause B: N,N-di-Boc Formation. For primary amines, double protection can sometimes occur.
-
Solution: This is less common with sterically hindered secondary azabicycles but can be minimized by using only a slight excess (1.1 eq.) of (Boc)₂O and carefully controlling the reaction time.
-
Problem 3: Difficulties with Work-up and Purification
-
Probable Cause: Unreacted (Boc)₂O and t-Butanol. Residual (Boc)₂O can co-elute with the product during chromatography. t-Butanol, a byproduct, can also be difficult to remove completely under high vacuum.
-
Solution 1 (Work-up): After the reaction, quench with a nucleophilic amine like N,N-dimethylethylenediamine or use a scavenger resin (e.g., silica-supported trisamine) to consume excess (Boc)₂O.[10] An aqueous work-up with a mild base (e.g., NaHCO₃ solution) followed by extraction can help remove some byproducts.[1]
-
Solution 2 (Purification): Residual (Boc)₂O can sometimes be sublimated under high vacuum over an extended period (48-72 hours).[9] Careful flash column chromatography on silica gel is typically effective for separating the desired product.
-
Data Summary: Reaction Condition Optimization
The following table provides a starting point for optimizing reaction conditions based on the reactivity of the azabicycle.
| Substrate Reactivity | (Boc)₂O (eq.) | Base (eq.) | Catalyst (eq.) | Solvent | Temp (°C) | Time (h) |
| Moderate Hindrance | 1.2 - 1.5 | 1.5 (TEA) | None | DCM / THF | 25 | 4 - 12 |
| High Hindrance | 1.5 - 2.0 | 2.0 (TEA) | 0.1 (DMAP) | Acetonitrile | 50 | 12 - 24 |
| Very High Hindrance | 2.0 | 2.0 (DIPEA) | 0.2 (DMAP) | Dioxane | 80 | 24 - 48 |
| Acid Salt Substrate | 1.5 | 2.5 (TEA) | 0.1 (DMAP) | THF / DMF | 40 | 12 - 24 |
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Boc Protection of a Hindered Azabicycle
This protocol is a robust starting point for moderately to highly hindered secondary amines.
Materials:
-
Sterically hindered azabicycle (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or Dichloromethane)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the sterically hindered azabicycle (1.0 eq.).
-
Dissolve the amine in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add DMAP (0.1 eq.) to the solution and stir for 5 minutes.
-
Add (Boc)₂O (1.5 eq.) to the reaction mixture in one portion. Note: The reaction of DMAP with (Boc)₂O can cause gas (CO₂) evolution, so ensure the system is not sealed.[4][5]
-
Stir the reaction at room temperature or heat to 40-55 °C, depending on substrate reactivity.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[1]
-
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc protected azabicycle.
Protocol 2: Catalyst-Free Protection under Thermal Conditions
For substrates that may be sensitive to DMAP, a catalyst-free approach at elevated temperatures can be effective.
Materials:
-
Sterically hindered azabicycle (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.0 eq.)
-
High-boiling point solvent (e.g., 1,4-Dioxane, Toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask equipped with a reflux condenser under an inert atmosphere, dissolve the azabicycle (1.0 eq.) in the chosen solvent.
-
Add (Boc)₂O (2.0 eq.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction periodically by TLC or LC-MS. Due to the forcing conditions, this method may require extended reaction times (24-72 h).
-
Once the starting material is consumed or no further progress is observed, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue via flash column chromatography.
References
-
Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry.
-
Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry.
-
Reactions that Work: Boc Protection . Chemtips.
-
Technical Support Center: Improving the Yield of Boc Protection Reactions . Benchchem.
-
Boc-Protected Amino Groups . Organic Chemistry Portal.
-
Amine Protection / Deprotection . Fisher Scientific.
-
Efficient solventless technique for Boc-protection of hydrazines and amines . Semantic Scholar.
-
tert-Butyloxycarbonyl protecting group . Wikipedia.
-
Dual protection of amino functions involving Boc . RSC Publishing.
-
Application Note – N-Boc protection . Sigma-Aldrich.
-
Di-tert-butyl dicarbonate . Wikipedia.
-
The synergistic effect of di-tert-butyl dicarbonate . Guidechem.
-
BOC Protection and Deprotection . J&K Scientific LLC.
-
Boc Protecting Group for Amines . Chemistry Steps.
-
Application of Boc-anhydride . Suzhou Highfine Biotech.
Sources
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- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Yield in the Functionalization of 3-Azabicyclo[3.1.1]heptane
Welcome to the technical support center for the synthesis and functionalization of 3-azabicyclo[3.1.1]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable scaffold. As a saturated bioisostere for meta-substituted pyridines, 3-azabicyclo[3.1.1]heptane offers a compelling strategy to "escape from flatland," often improving critical drug-like properties such as metabolic stability and aqueous solubility.[1][2][3]
However, the inherent strain and unique stereoelectronic properties of this bicyclic system can present challenges in achieving high-yield functionalization. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these synthetic hurdles and maximize your experimental success.
Troubleshooting Guide: Common Yield-Related Issues
This section addresses specific, common problems encountered during the functionalization of the 3-azabicyclo[3.1.1]heptane core. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Problem 1: Low Yield in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Q: My Pd-catalyzed N-arylation of 3-azabicyclo[3.1.1]heptane with an aryl halide is resulting in low conversion and inconsistent yields. What are the most likely causes and how can I fix them?
A: Low yields in the N-arylation of this strained bicyclic amine are a frequent challenge. The issue often stems from a combination of catalyst inhibition, inappropriate ligand choice, or suboptimal reaction conditions. Let's break down the key factors to investigate.
Causality & Solutions:
-
Catalyst Inhibition and Decomposition: The 3-azabicyclo[3.1.1]heptane nitrogen can act as a ligand itself, potentially coordinating to the palladium center and impeding the catalytic cycle. Furthermore, standard catalyst systems may be prone to decomposition at the required temperatures.
-
Solution: Employ a more robust, second-generation catalyst system. Research has shown that the addition of pyridine- or quinoline-carboxylate ligands, such as 2-picolinic acid (L8) or 2-quinaldic acid (L9), can dramatically increase reaction rates and yields.[4] These ligands are believed to mitigate catalyst decomposition pathways, leading to more efficient turnover.[4] A low loading of these additive ligands (e.g., 5 mol%) is often sufficient to see a significant improvement.[4]
-
-
Inadequate Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. A ligand that is too bulky may hinder the approach of the already sterically demanding bicyclic amine, while a less bulky ligand might not promote reductive elimination effectively.
-
Solution: For challenging couplings involving N-heterocycles, highly robust dialkylbiarylphosphine ligands like FPhos have been developed to resist displacement and maintain catalyst activity.[5] Experiment with a panel of established Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos) in small-scale screening reactions to identify the optimal choice for your specific substrate.
-
-
Incorrect Base Selection: The choice and strength of the base are paramount. The base must be strong enough to deprotonate the amine (or the intermediate ammonium salt) but not so reactive that it causes degradation of the substrates or catalyst.
-
Solution: Sterically hindered bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred as they are less likely to coordinate to the metal center. If these strong bases cause side reactions, consider using a carbonate base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), although they may require higher temperatures.
-
-
Solvent and Temperature Effects: The reaction solvent must be aprotic and capable of solubilizing all components. Insufficient temperature will lead to slow kinetics, while excessive heat can accelerate catalyst decomposition.
-
Solution: Toluene and dioxane are standard solvents for this transformation. If solubility is an issue, consider a more polar aprotic solvent like N,N-Dimethylformamide (DMF), but be aware that it can sometimes coordinate to the catalyst. The optimal temperature is typically between 80-120 °C. A systematic screen of temperature is highly recommended.
-
Caption: Decision tree for troubleshooting low N-arylation yields.
Problem 2: Incomplete Conversion in Reductive Amination
Q: I am attempting to synthesize an N-substituted 3-azabicyclo[3.1.1]heptane via reductive amination with an aldehyde/ketone, but the reaction stalls, leaving significant amounts of starting material. How can I drive the reaction to completion?
A: Reductive amination is a cornerstone reaction for N-functionalization, but its success hinges on the delicate balance of imine/iminium ion formation and subsequent reduction.[6][7] Stalled reactions with the 3-azabicyclo[3.1.1]heptane core are often due to an inappropriate choice of reducing agent or incorrect pH.
Causality & Solutions:
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound. Powerful hydrides like Lithium Aluminium Hydride (LiAlH₄) will often reduce the aldehyde/ketone before imine formation can occur, while milder reagents may lack the necessary reactivity.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations. It is mild enough not to reduce the aldehyde/ketone but reactive enough to efficiently reduce the intermediate iminium ion. For more challenging substrates, Sodium Cyanoborohydride (NaBH₃CN) is an alternative, though it is more toxic and requires careful pH control.[6]
-
-
pH Control: Imine formation is acid-catalyzed but requires the amine to be in its neutral, nucleophilic form. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, there will be insufficient acid catalysis for imine formation.
-
Solution: The optimal pH is typically between 4 and 6. The addition of a mild acid like acetic acid (AcOH) is common practice. For sensitive substrates, running the reaction in a buffered system can provide more consistent results.
-
-
Reaction Sequence and Water Removal: The reaction is an equilibrium. The formation of water during the imine-forming step can push the equilibrium back towards the starting materials.
-
Solution: Perform the reaction in two distinct steps. First, form the imine/enamine, often with the aid of a dehydrating agent like molecular sieves or a Dean-Stark trap. Once imine formation is complete (monitored by TLC or NMR), add the reducing agent in a second step. This prevents the premature reduction of the carbonyl and drives the equilibrium forward.
-
| Reagent | Typical Solvent | pH Requirement | Key Advantages | Common Issues |
| NaBH(OAc)₃ | DCE, CH₂Cl₂, THF | Mildly acidic (often used with AcOH) | High selectivity, general applicability, non-toxic | Can be slow with hindered ketones |
| NaBH₃CN | MeOH, EtOH | pH 4-6 (critical) | Effective for a wide range of substrates | Highly toxic (HCN release at low pH) |
| LiAlH₄ | THF, Et₂O (Anhydrous) | N/A (basic workup) | Very powerful | Lacks selectivity, reduces many functional groups |
| H₂ / Pd/C | MeOH, EtOH | Neutral to acidic | "Green" reagent, scalable | May reduce other functional groups (e.g., alkenes, nitro groups) |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the 3-azabicyclo[3.1.1]heptane scaffold in drug design?
A1: The primary advantage is its function as a three-dimensional, saturated bioisostere of a meta-substituted pyridine or benzene ring.[1][2] Replacing a flat aromatic ring with this rigid, sp³-rich scaffold can significantly improve a molecule's physicochemical properties, including enhanced aqueous solubility, improved metabolic stability (by removing sites of oxidative metabolism), and reduced lipophilicity, all while maintaining the crucial exit vector geometry for target binding.[3][8]
Q2: What are the most common strategies for synthesizing the core 3-azabicyclo[3.1.1]heptane structure itself?
A2: Several efficient methods have been developed. A highly effective and general approach involves the reduction of spirocyclic oxetanyl nitriles with a reducing agent like LiAlH₄, which induces a simultaneous nitrile reduction and intramolecular ring-opening/recyclization to form the bicyclic core.[9][10] Another powerful strategy relies on the intramolecular cyclization of appropriately functionalized cyclobutane derivatives to form a bicyclic imide, which can then be reduced to the desired amine.[11]
Q3: Besides N-functionalization, can the carbon framework of 3-azabicyclo[3.1.1]heptane be modified?
A3: Yes, functionalization of the carbon skeleton is possible, although more complex. Transannular C-H functionalization using palladium catalysis can introduce aryl groups at specific positions on the carbon framework.[4] Additionally, bridgehead functionalization can be achieved through modern synthetic methods like the photocatalytic Minisci-like reaction. This involves converting a bridgehead carboxylic acid into a redox-active ester, which can then undergo decarboxylative coupling with various heterocycles under mild, light-mediated conditions.[1][2]
Caption: Workflow for bridgehead functionalization.
Validated Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform their own optimization based on their specific substrates.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation
This protocol is adapted from methodologies developed for robust C-N coupling.[4]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 1 eq), the appropriate phosphine ligand (e.g., XPhos, 0.08 mmol, 4 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Reagent Addition: Seal the tube with a septum. Evacuate and backfill with argon or nitrogen three times. Add the aryl halide (1.0 mmol, 1 eq), 3-azabicyclo[3.1.1]heptane hydrochloride (1.2 mmol, 1.2 eq), and anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-arylated product.
Protocol 2: General Procedure for Reductive Amination with NaBH(OAc)₃
This protocol is a standard and reliable method for N-alkylation.[6][7]
-
Reaction Setup: To a round-bottom flask, add 3-azabicyclo[3.1.1]heptane (1.0 mmol, 1 eq), the desired aldehyde or ketone (1.1 mmol, 1.1 eq), and anhydrous 1,2-dichloroethane (DCE, 10 mL).
-
Imine Formation: Add acetic acid (0.1 mmol, 0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 6-18 hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 3-azabicyclo[3.1.1]heptane.
References
-
St. John, F., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2022). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. ChemMedChem. Available at: [Link]
-
Daugulis, O., et al. (2019). Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes. ACS Catalysis. Available at: [Link]
-
Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
-
St. John, F., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. National Institutes of Health. Available at: [Link]
-
Baran, P. S., et al. (2022). Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. Synlett. Available at: [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Available at: [Link]
-
Xia, Y., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. Available at: [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. Available at: [Link]
-
Ouchakour, L. (n.d.). Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. HAL Open Science. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2022). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2022). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Available at: [Link]
-
Soderberg, T. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. Available at: [https://content.dconc.gov/ncsu-libraries/mcms/oer/ Soderberg_Fundamentals-of-Organic-Chemistry/978-1-955576-59-9/solutions/solutions-to-problems/SOC_Solutions_24.pdf]([Link] Soderberg_Fundamentals-of-Organic-Chemistry/978-1-955576-59-9/solutions/solutions-to-problems/SOC_Solutions_24.pdf)
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- 2. pubs.acs.org [pubs.acs.org]
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- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Challenges in the Purification of 3-Azabicyclo[3.1.1]heptane Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-azabicyclo[3.1.1]heptane compounds. This bicyclic scaffold is a critical isostere for pyridine and piperidine rings, offering a unique three-dimensional architecture that is increasingly vital in medicinal chemistry.[1] However, its unique structural and chemical properties, particularly the basic nitrogen atom within a strained ring system, present distinct purification challenges. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the purification of 3-azabicyclo[3.1.1]heptane derivatives.
Category 1: Chromatographic Purification
Question 1: My compound is showing significant tailing or smearing during silica gel flash chromatography, leading to poor separation. What is happening and how can I fix it?
Answer: This is the most common issue when purifying basic amines on standard silica gel.
-
Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your 3-azabicyclo[3.1.1]heptane interacts strongly with these acidic sites via an acid-base interaction.[2][3] This strong, often irreversible, binding causes the compound to "stick" to the column, resulting in broad, tailing peaks and, in severe cases, complete loss of the product on the column.
-
Troubleshooting Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). This base will neutralize the acidic sites on the silica, allowing your compound to elute properly. The most common choice is triethylamine (TEA) at a concentration of 0.1-1%.[2] For very polar amines, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as part of the eluent system.[3]
-
Alternative Stationary Phases: If mobile phase modification is insufficient, switch to a different stationary phase.
-
Reversed-Phase Chromatography: For some derivatives, reversed-phase (e.g., C18) chromatography can be effective. To ensure good peak shape, the mobile phase should be buffered at a high pH (typically >9) to keep the amine in its neutral, deprotonated state. This increases its retention and improves separation.[3]
-
Question 2: After chromatography, my product is a yellow or brown solid/oil, but the TLC and NMR look clean. What is the source of this color?
Answer: This coloration usually arises from trace impurities that are difficult to detect by standard methods.
-
Causality:
-
Trace Metal Contamination: If you used a transition metal catalyst (e.g., Palladium) in your synthesis, trace amounts can leach into the product, causing discoloration.[4]
-
Oxidation: Amines, especially when adsorbed onto silica, are susceptible to air oxidation, which can form minor, highly colored impurities.[4]
-
-
Troubleshooting Solutions:
-
Activated Carbon Treatment: Dissolve your purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stir it with a small amount of activated carbon for 15-30 minutes. Filter the mixture through a plug of Celite® to remove the carbon. This is often effective at removing colored impurities.
-
Metal Scavengers: If you suspect metal contamination, specialized metal scavenging resins can be used.
-
Inert Atmosphere: During workup and purification, try to maintain an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Category 2: Crystallization and Isolation
Question 3: My 3-azabicyclo[3.1.1]heptane free base is an oil or a low-melting solid, making it very difficult to handle and purify by recrystallization. How can I obtain a stable, crystalline solid?
Answer: Converting the basic free amine into a salt is the most reliable method to induce crystallization and improve handling.
-
Causality: The free base form of many small amines is often not crystalline at room temperature. Salt formation introduces ionic character, leading to a more ordered crystal lattice, higher melting points, and improved stability.[5]
-
Recommended Protocol: Salt Formation
-
Hydrochloride (HCl) Salt: This is the most common choice. Dissolve the purified free base in a non-polar, anhydrous solvent like diethyl ether, THF, or dioxane. Add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.[1] The hydrochloride salt will typically precipitate as a white solid. The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum.
-
Other Salts: Oxalate or tosylate salts can also be used and may offer different solubility profiles for recrystallization.[6][7]
-
Question 4: I am experiencing low product recovery after performing an aqueous workup and extraction. Where is my compound going?
Answer: Your compound is likely remaining in the aqueous layer due to its high water solubility, especially in its protonated (salt) form. Emulsion formation can also trap the product.[8][9]
-
Causality: In an acidic or neutral aqueous solution, the amine is protonated to form an ammonium salt (R₃N → R₃NH⁺). This ionic salt is highly soluble in water and will not partition effectively into an organic solvent.[10]
-
Troubleshooting Solutions:
-
Basify Thoroughly: Before extracting your product, ensure the aqueous layer is strongly basic. Use a strong base like 2-6M NaOH or K₂CO₃ and check the pH with litmus paper or a pH meter to ensure it is >11.[11] This deprotonates the ammonium salt back to the neutral free base, which is much more soluble in organic solvents like dichloromethane or ethyl acetate.
-
Use Brine to Break Emulsions: Bicyclic amines can sometimes cause emulsions during extraction.[8] Adding a saturated solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Back-Extraction: If your product is valuable, you can re-extract the aqueous layer multiple times (3-4x) with fresh organic solvent to maximize recovery.
-
Category 3: Stability and Handling
Question 5: I've observed that my compound seems to degrade or isomerize during purification or storage. Are these compounds generally unstable?
Answer: The stability of 3-azabicyclo[3.1.1]heptane derivatives can be highly dependent on their substitution pattern and the conditions they are exposed to.
-
Causality: The bicyclo[3.1.1]heptane core possesses inherent ring strain. Under certain conditions, such as in protic solvents like methanol or upon heating, this can lead to isomerization or decomposition pathways.[12]
-
Precautionary Measures:
-
Solvent Choice: Be mindful of your solvent choice. For instance, some derivatives have been shown to be stable in acetonitrile, DMSO, and chloroform but isomerize in methanol.[12] If you observe instability, consider switching to a more inert solvent system.
-
Temperature Control: Perform purifications at low temperatures whenever possible. Avoid excessive heating during solvent removal on a rotary evaporator.
-
Inert Atmosphere Storage: Store the purified compounds, especially the free bases, under an inert atmosphere (Nitrogen or Argon) and in a freezer to minimize degradation from air and moisture over time.
-
Key Experimental Workflows & Diagrams
Visualizing the decision-making process can streamline your purification strategy. The following diagrams illustrate common workflows.
General Purification Workflow
Caption: Decision workflow for purifying 3-azabicyclo[3.1.1]heptane compounds.
Acid-Base Extraction Mechanism
Caption: Visualizing acid-base extraction for impurity removal.
Detailed Protocols
Protocol 1: Flash Column Chromatography with Triethylamine (TEA)
-
Slurry Preparation: Choose an appropriate non-polar solvent (e.g., hexane or petroleum ether). Add silica gel to the solvent to create a slurry. Add TEA to the slurry to constitute 0.5-1% of the total solvent volume.
-
Column Packing: Pour the slurry into your chromatography column and allow it to pack under gentle pressure or gravity.
-
Eluent Preparation: Prepare your mobile phase gradient (e.g., Hexane/Ethyl Acetate). Add 0.5-1% TEA to both the non-polar (Hexane) and polar (Ethyl Acetate) solvents before mixing them. This ensures a constant concentration of TEA throughout the run.
-
Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of your initial, least polar eluent mixture (containing TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, adsorb it onto a small amount of silica gel (dry loading). Load the sample onto the top of the column.
-
Elution: Run the column using your prepared gradient, collecting fractions and analyzing them by TLC.
-
Solvent Removal: After combining the pure fractions, remove the solvent via rotary evaporation. Note that TEA is volatile but may require co-evaporation with a solvent like toluene to remove the final traces.
Protocol 2: Formation of a Hydrochloride (HCl) Salt
-
Preparation: Ensure all glassware is oven-dried and the solvents are anhydrous. Dissolve your purified free base (1.0 eq) in anhydrous diethyl ether or THF (approx. 0.1-0.2 M concentration).
-
Acidification: Cool the solution in an ice bath (0 °C). While stirring, add a solution of anhydrous HCl (1.0-1.1 eq) dropwise via syringe. Common reagents are "2.0 M HCl in Diethyl Ether" or "4.0 M HCl in Dioxane".[1]
-
Precipitation: A white precipitate of the HCl salt should form immediately or upon further stirring. Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess starting material or solvent.
-
Drying: Dry the crystalline HCl salt under high vacuum to remove all residual solvent. The resulting solid is typically much more stable and easier to handle than the parent free base.
Summary of Purification Parameters
| Problem | Primary Cause | Recommended Solution(s) | Key Considerations |
| Peak Tailing on Silica | Strong interaction with acidic silanols | 1. Add 0.1-1% TEA to eluent.2. Use alumina or amine-silica. | Ensure TEA is in both gradient solvents. |
| Product is an Oil | Low melting point of free base | Convert to a crystalline salt (e.g., HCl, oxalate). | Use anhydrous conditions for salt formation. |
| Low Extraction Yield | Product remains in aqueous phase as a salt | Basify aqueous layer to pH > 11 before extraction. | Use a strong base (NaOH) and check with pH paper. |
| Product Discoloration | Trace metal or oxidation | Treat with activated carbon; work under N₂. | Carbon treatment may cause minor yield loss. |
| Degradation/Isomerization | Ring strain; solvent reactivity | Use aprotic solvents; purify at low temperature. | Test stability on a small scale first.[12] |
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
- Loriga, M., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. World Intellectual Property Organization.
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate, citing Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K., et al. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, published in PMC. [Link]
-
Greshock, T. J., et al. (2013). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate, citing Organic Process Research & Development. [Link]
-
Reddit User Discussion. (2023). Purification Troubleshooting. r/chemistry Subreddit. [Link]
-
Supporting Information. (2008). Wiley-VCH. [Link]
-
Shionogi & Co., Ltd. (2016). Crystal of salt of novel 3-azabicyclo[3.1.0]hexane derivative and pharmaceutical use thereof. World Intellectual Property Organization. Patent WO/2016/186184. [Link]
-
Royal Society of Chemistry. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. [Link]
-
Codutti, L., et al. (2019). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition, published in PMC. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres. ACS Publications, Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Chem Veda. (2022). How to purify Amine?. YouTube. [Link]
-
Lewis, A. M., et al. (2021). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, published in PMC. [Link]
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
-
Mykhailiuk, P. K., et al. (2023). Synthesis of 3-Azabicyclo[3.1.1]heptanes. [Link]
-
Hethcox, J. C., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]
- Google Patents. (2024). 2-azabicyclo[3.1.1]heptane compound.
-
Beilstein-Institut. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
Organic Syntheses. Photochemical [2+2] Cycloaddition of Diallylamine. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2021). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]
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Technical Support Center: Stereochemical Integrity of 3-Azabicyclo[3.1.1]heptanes
Welcome to the technical support center for researchers working with 3-azabicyclo[3.1.1]heptane derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the prevention of epimerization, a critical challenge in maintaining the stereochemical purity of these valuable scaffolds in drug discovery and development.[1]
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant concern for 3-azabicyclo[3.1.1]heptane derivatives?
Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. For 3-azabicyclo[3.1.1]heptanes, which are rigid bicyclic structures often used as isosteres for piperidines and pyridines in medicinal chemistry, maintaining a specific stereochemistry is paramount as it directly influences biological activity and pharmacological properties.[2][3] The unintended inversion of a stereocenter can lead to a mixture of diastereomers, which are often difficult to separate and can result in a product with diminished or altered efficacy.[4]
Q2: What are the common mechanistic pathways for epimerization in these systems?
Epimerization in 3-azabicyclo[3.1.1]heptanes typically occurs at a carbon atom alpha to an activating group, such as a carbonyl or nitrile. The most common mechanisms involve the formation of a planar, achiral intermediate, such as an enolate or an iminium ion, under either basic or acidic conditions. Re-protonation of this intermediate can then occur from either face, leading to a mixture of epimers. In some cases, reversible reactions like the Strecker reaction can also lead to the thermodynamically more stable diastereomer, effectively causing epimerization of the initial product.[2] Additionally, radical-mediated processes, such as those involving hydrogen atom transfer (HAT), have been shown to cause epimerization in related cyclic amine systems.[5][6]
Troubleshooting Guide: Epimerization During Base-Mediated Reactions
Scenario: You are performing a base-mediated reaction, such as an alkylation or a condensation, on a 3-azabicyclo[3.1.1]heptane derivative with a stereocenter alpha to a carbonyl or nitrile group. Upon analysis, you observe a mixture of diastereomers where only one should be present.
Potential Causes & Troubleshooting Workflow
The presence of a strong base can deprotonate the acidic proton at the stereocenter, leading to a planar enolate intermediate that can be protonated non-stereoselectively. The extent of epimerization can be influenced by the base strength, temperature, solvent, and reaction time.
Caption: Troubleshooting workflow for base-mediated epimerization.
Experimental Protocols for Mitigation
Protocol 1: Low-Temperature Deprotonation with a Hindered Base
This protocol is designed to minimize epimerization by using a low temperature to slow down the rate of proton exchange and a hindered base to favor kinetic deprotonation.
-
Preparation: Dry all glassware thoroughly. The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Substrate: Dissolve your 3-azabicyclo[3.1.1]heptane derivative in a dry, aprotic solvent like THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a hindered base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), dropwise to the cooled solution.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.
-
Electrophile Addition: Add the electrophile at -78 °C and allow the reaction to proceed at this temperature, monitoring by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it at low temperature with a proton source (e.g., saturated aqueous ammonium chloride).
Rationale: The use of low temperatures and strong, hindered bases favors the formation of the kinetic enolate, which may be less prone to equilibration and subsequent epimerization.[7][8]
| Parameter | Standard Condition (Prone to Epimerization) | Recommended Condition (Minimizes Epimerization) |
| Base | NaH, t-BuOK | LDA, LHMDS, KHMDS |
| Temperature | Room Temperature to Reflux | -78 °C to 0 °C |
| Solvent | Protic (e.g., EtOH, MeOH) | Aprotic (e.g., THF, Toluene) |
| Reaction Time | Overnight | Monitored and quenched upon completion |
Troubleshooting Guide: Epimerization During Acid-Catalyzed Reactions
Scenario: You are performing a reaction under acidic conditions, such as the removal of a Boc protecting group with TFA, and you observe the formation of the undesired epimer.
Potential Causes & Troubleshooting Workflow
Acidic conditions can promote the formation of an iminium ion or facilitate a retro-Strecker type reaction, both of which can lead to a loss of stereochemical integrity at an adjacent carbon.[2]
Caption: Troubleshooting workflow for acid-catalyzed epimerization.
Experimental Protocols for Mitigation
Protocol 2: Use of Orthogonal Protecting Groups
To avoid harsh acidic conditions altogether, employ a protecting group that can be removed under neutral or basic conditions.[9][10]
-
Protecting Group Selection: Instead of a Boc group, consider using a Carboxybenzyl (Cbz) group, which is removable by catalytic hydrogenation, or a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved by a mild base like piperidine.[10]
-
Cbz Group Removal:
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH, EtOH, or EtOAc).
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the deprotected amine.
-
-
Fmoc Group Removal:
-
Dissolve the Fmoc-protected compound in a solvent like DMF or NMP.
-
Add a solution of 20% piperidine in the same solvent.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and byproducts under vacuum.
-
Rationale: By choosing an appropriate protecting group, you can avoid the specific conditions (strong acid) that promote epimerization.[11] This concept of "orthogonal protection" is a cornerstone of modern synthetic chemistry.[10]
| Protecting Group | Cleavage Condition | Potential for Epimerization |
| Boc | Strong Acid (TFA, HCl) | High, via iminium ion formation |
| Cbz | H₂, Pd/C (Hydrogenolysis) | Low, neutral conditions |
| Fmoc | Mild Base (Piperidine) | Low, but check for base-lability of other centers |
References
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39). [Link]
- 3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3 .... (n.d.).
- 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6 .... (n.d.). Vulcanchem.
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
- Grygorenko, O. (n.d.). Papers.
- Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25, 9197-9201.
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate. [Link]
-
Stereoselective synthesis of bicyclo[3.1.1]heptane derivatives via intramolecular photocycloaddition reaction. (2012). Natural Product Communications, 7(4), 459-62. [Link]
-
General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (n.d.). ResearchGate. [Link]
- 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1 .... (n.d.). Smolecule.
- endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane .... (n.d.). Benchchem.
-
3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. (n.d.). PubMed Central. [Link]
-
Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. (n.d.). ResearchGate. [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]
-
1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (n.d.). ResearchGate. [Link]
-
Zeng, X., et al. (n.d.). Epimerization Reaction of a Substituted Vinylcyclopropane Catalyzed by Ruthenium Carbenes: Mechanistic Analysis. The Journal of Organic Chemistry. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). NIH. [Link]
- Amino Acid-Protecting Groups. (2019).
- tert-Butyl 3-azabicyclo[3.1.
- Supporting Inform
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP. [Link]
-
Chemical Strategies for Bicyclic Peptide Formation. (n.d.). White Rose eTheses Online. [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (n.d.). MDPI. [Link]
-
Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. [Link]
-
(PDF) Epimerisation in Peptide Synthesis. (n.d.). ResearchGate. [Link]
-
Studies concerning the electrophilic amino-alkene cyclisation for the synthesis of bicyclic amines. (n.d.). Organic & Biomolecular Chemistry. [Link]
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- 6. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 9. scispace.com [scispace.com]
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- 11. biosynth.com [biosynth.com]
Technical Support Center: Catalyst Selection for Efficient 3-Azabicyclo[3.1.1]heptane Synthesis
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this valuable scaffold. The 3-azabicyclo[3.1.1]heptane core is a key building block in medicinal chemistry, serving as a saturated bioisostere for pyridine and piperidine, often leading to improved physicochemical properties in drug candidates.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, ensuring a higher success rate and efficiency in your laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems, their probable causes, and actionable solutions grounded in established chemical principles.
Problem 1: Low or No Product Yield in Cycloaddition Reactions
You are attempting an intramolecular [2+2] cycloaddition to form the 3-azabicyclo[3.1.1]heptane core, but the yield is disappointingly low or no product is observed.
| Potential Cause | Explanation | Suggested Solution |
| Incorrect Catalyst Selection | The catalyst's energy profile may not be suitable for activating the substrate. For instance, in photocatalytic reactions, the triplet energy of the photocatalyst is crucial for efficient energy transfer.[4] | For photocatalytic [2+2] cycloadditions, select a photocatalyst with appropriate triplet energy. For metal-catalyzed variants, screen a panel of catalysts (e.g., Ti(III), Sc) to identify the optimal one for your specific substrate.[5][6] |
| Substrate Steric Hindrance | Bulky substituents on the diene or tether can sterically hinder the formation of the bicyclic system. | Redesign the substrate to minimize steric clash near the reacting centers. Alternatively, employ a more reactive catalyst or higher reaction temperatures to overcome the activation barrier. |
| Inappropriate Reaction Conditions | Temperature, solvent, and concentration can significantly impact the reaction outcome. Thermal cycloadditions require specific temperature ranges to proceed efficiently.[7] | Optimize reaction conditions systematically. For thermal reactions, perform a temperature screen. For catalytic reactions, solvent polarity and concentration should be optimized. For example, polar solvents like DMA or DMF have shown success in certain photocatalytic systems.[8] |
| Degradation of Starting Material | The starting material may be unstable under the reaction conditions, leading to side products instead of the desired cycloaddition. | Analyze the reaction mixture for byproducts to understand decomposition pathways. Consider using milder reaction conditions or protecting sensitive functional groups. |
Problem 2: Formation of Undesired Isomers or Byproducts
The reaction yields a mixture of isomers or significant amounts of byproducts, complicating purification and reducing the yield of the target compound.
| Potential Cause | Explanation | Suggested Solution |
| Lack of Stereocontrol | The catalyst or reaction conditions may not provide adequate stereocontrol, leading to a mixture of diastereomers. | For enantioselective synthesis, employ chiral catalysts or auxiliaries. Lewis acid catalysis, for instance, can offer high stereospecificity in certain cycloadditions.[9] |
| Side Reactions | The catalyst might be promoting alternative reaction pathways, such as polymerization or rearrangement. | Modify the catalyst or reaction conditions to disfavor side reactions. For example, in Lewis acid-catalyzed reactions, the choice of a specific Lewis acid like B(C6F5)3 can be critical.[9] Lowering the reaction temperature or catalyst loading can sometimes suppress byproduct formation. |
| Rearrangement of Intermediates | Reactive intermediates may undergo rearrangement to more stable structures before the desired cyclization occurs. | Catalyst choice can influence the lifetime and reactivity of intermediates. Scandium catalysis, for example, can promote a dipolar (3+2) annulation followed by a chemoselective rearrangement to form the 3-azabicyclo[3.1.1]heptene scaffold.[5][6] |
Problem 3: Difficulty in Product Purification
The crude product is difficult to purify, leading to low isolated yields and potential contamination of the final compound.
| Potential Cause | Explanation | Suggested Solution |
| Product Sensitivity | The 3-azabicyclo[3.1.1]heptane core or its derivatives can be sensitive to chromatographic conditions, especially acidic silica gel.[10] | Use alternative purification techniques such as crystallization, distillation, or chromatography on a neutral or basic support (e.g., alumina, deactivated silica). |
| Formation of Closely Eluting Impurities | Byproducts with similar polarity to the desired product make chromatographic separation challenging. | Re-optimize the reaction to minimize the formation of these impurities. If separation is unavoidable, explore different solvent systems or chromatographic techniques (e.g., reverse-phase chromatography). |
| Product is Highly Polar/Water-Soluble | The basic nitrogen atom can make the product highly polar and water-soluble, leading to difficulties in extraction and chromatography.[11] | Convert the amine to a less polar derivative (e.g., a Boc-protected amine) before chromatography. Alternatively, use salt formation and precipitation as a purification strategy. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing the 3-azabicyclo[3.1.1]heptane core?
A1: Several catalytic systems have been successfully employed. These include:
-
Metal-catalyzed intramolecular [2+2] cycloadditions : Transition metals can catalyze the formation of the bicyclic system.[1]
-
Photocatalytic Minisci-type reactions : This method allows for the introduction of heterocyclic substituents at the bridgehead position under mild conditions.[8][10]
-
Lewis acid catalysis : Lewis acids like B(C6F5)3 can catalyze formal [2σ+2σ]-cycloadditions of aziridines with bicyclo[1.1.0]butanes to access 2-azabicyclo[3.1.1]heptane derivatives, a related scaffold.[9]
-
Catalyst-controlled annulations : Divergent synthesis of azabicyclo[3.1.1]heptenes can be achieved using either Ti(III) or Scandium catalysis with bicyclo[1.1.0]butanes and vinyl azides.[5][6]
-
Catalytic hydrogenation : For the removal of protecting groups like benzyl groups, catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method.[1]
Q2: How do I choose the right catalyst for my specific substrate?
A2: Catalyst selection is substrate-dependent and requires careful consideration of the reaction mechanism. A general workflow for catalyst selection is outlined below:
Caption: A decision-making workflow for catalyst selection in 3-azabicyclo[3.1.1]heptane synthesis.
Q3: My reaction involves a debenzylation step using Pd/C. What are the key parameters to control for a successful reaction?
A3: Catalytic hydrogenolysis for debenzylation is a crucial step in many synthetic routes to 3-azabicyclo[3.1.1]heptanes.[1] Key parameters to control include:
-
Catalyst Loading : Typically, 5-10 mol% of Pd/C is used. Higher loadings may be necessary for sterically hindered substrates.
-
Hydrogen Pressure : Reactions are often run under a hydrogen atmosphere (balloon or Parr shaker). The pressure can influence the reaction rate.
-
Solvent : Protic solvents like methanol or ethanol are commonly used as they can help to solubilize the substrate and the hydrogen gas.
-
Temperature : While many hydrogenations proceed at room temperature, gentle heating (e.g., 45 °C) can be beneficial for less reactive substrates.[1]
-
Reaction Time : Monitor the reaction progress by TLC, LC-MS, or NMR to determine the optimal reaction time and avoid over-reduction or side reactions.
-
Catalyst Deactivation : Ensure the catalyst is not poisoned by sulfur-containing compounds or other inhibitors.
Q4: Are there any non-metal catalyzed methods to synthesize the 3-azabicyclo[3.1.1]heptane core?
A4: Yes, while many methods rely on metal catalysts, there are alternative approaches:
-
Thermal intramolecular [2+2] cycloadditions : Some substrates can undergo cyclization upon heating, without the need for a catalyst.[1][7]
-
Photochemical intramolecular [2+2] cycloadditions : UV light can be used to promote the cycloaddition, sometimes in the presence of a photosensitizer.[1]
-
Acid-mediated rearrangements : In some cases, strong acids can catalyze the rearrangement of spirocyclic precursors to form the bicyclic core. For the related 3-oxabicyclo[3.1.1]heptane synthesis, acids like HCl or pTSA have been used.[12]
Q5: How can I improve the scalability of my 3-azabicyclo[3.1.1]heptane synthesis?
A5: Scalability is a critical consideration, especially in drug development.[13] To improve scalability:
-
Choose a robust and cost-effective synthetic route : Routes that utilize readily available starting materials and avoid expensive or hazardous reagents are preferred.[14]
-
Optimize reaction conditions for large-scale production : This includes minimizing solvent usage, ensuring efficient heat transfer, and simplifying work-up and purification procedures.
-
Avoid chromatographic purification where possible : Develop procedures that allow for purification by crystallization or distillation.[3]
-
Ensure catalyst efficiency and recyclability : A highly active and recyclable catalyst can significantly reduce costs on a large scale.
Catalyst Performance Summary
The following table summarizes the performance of different catalytic systems reported for the synthesis of 3-azabicyclo[3.1.1]heptane and related structures.
| Catalytic System | Reaction Type | Typical Yields | Key Advantages | Reference(s) |
| Scandium Catalysis | (3+2) Annulation/Rearrangement | Good to excellent | High functional group tolerance, unique scaffold synthesis | [5][6] |
| Ti(III) Catalysis | (3+3) Annulation | Good to excellent | Access to novel 2-aza-BCHepes | [5][6] |
| B(C6F5)3 | Formal [2σ+2σ]-Cycloaddition | 21-91% | Stereospecific, mild conditions | [9] |
| Organic Photocatalysts | Minisci-type Reaction | Good | Mild conditions, avoids expensive metals | [8][10] |
| Pd/C | Catalytic Hydrogenolysis | 91-97% | High efficiency, clean reaction for deprotection | [1] |
Experimental Protocols
Protocol 1: General Procedure for Pd/C Catalyzed Debenzylation
This protocol is adapted from a reported multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives.[1]
-
Dissolve the N-benzyl protected 3-azabicyclo[3.1.1]heptane derivative in a suitable solvent (e.g., methanol) in a reaction vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10% w/w of the substrate).
-
Evacuate the reaction vessel and backfill with hydrogen gas from a balloon (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere.
-
If necessary, gently heat the reaction mixture (e.g., to 45 °C) to facilitate the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR or LC-MS) by analyzing small aliquots of the reaction mixture.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with hot methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Caption: A step-by-step workflow for the catalytic debenzylation of N-benzyl protected 3-azabicyclo[3.1.1]heptanes.
References
- Vertex AI Search. (n.d.). 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1 ... - Smolecule.
- Lysenko, V., Shyshlyk, O., Portiankin, A., Savchenko, T., Nazarenko, K., Grygorenko, O. O. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Journal of the American Chemical Society. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides.
- PubMed. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides.
- National Institutes of Health. (n.d.). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction - PMC.
- Studer, A., et al. (2024). Access to Enantiopure 2-Azabicyclo[3.1.1]heptane Derivatives via Lewis Acid Catalysis. J. Am. Chem. Soc.
- Benchchem. (n.d.). tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate.
- Benchchem. (n.d.). 3-Azabicyclo[3.1.1]heptan-6-ol.
- ACS Publications. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction | Organic Letters.
- Google Patents. (n.d.). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
- Zhang, Z.-X., et al. (2025). Synthesis of 6-Azabicyclo[3.1.1]heptanes Through Light-Mediated Intramolecular [2 + 2] Cycloaddition. Synfacts.
- ACS Publications. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters.
- ResearchGate. (n.d.). (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- National Institutes of Health. (n.d.). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC - PubMed Central.
- Walker, D. P., Eklov, B. M., & Bedore, M. W. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.
- Dibchak, D., et al. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Angew. Chem. Int. Ed.
- Vulcanchem. (n.d.). 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6.
- ResearchGate. (2025). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes | Request PDF.
- ACS Publications. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Scheme 6. Modifications of the 3-azabicyclo[3.1.1]heptane core: one and....
- Who we serve. (n.d.). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate.
- Sigma-Aldrich. (n.d.). 3-azabicyclo[3.1.1]heptane | 286-35-1.
- Cambridge Open Engage. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Organic Chemistry | ChemRxiv.
- Organic Syntheses. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.
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Managing steric hindrance in reactions involving the 3-azabicyclo[3.1.1]heptane core
Introduction: Understanding the Challenge
The 3-azabicyclo[3.1.1]heptane core is a valuable saturated bioisostere for pyridine and piperidine rings, increasingly sought after in medicinal chemistry to enhance the three-dimensionality and improve the physicochemical properties of drug candidates.[1][2][3][4] Its rigid, bridged structure, however, presents significant synthetic challenges, primarily due to steric hindrance around the nitrogen atom. The constrained nature of the bicyclic system shields the nitrogen's lone pair, impeding its approach to electrophiles and catalysts, which often results in low reactivity and poor yields in standard reactions.
This guide provides troubleshooting strategies and detailed protocols to overcome these steric barriers, enabling researchers to confidently incorporate this important scaffold into their synthetic programs.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, frequently encountered problems in the functionalization of the 3-azabicyclo[3.1.1]heptane core.
Question 1: My Buchwald-Hartwig N-arylation with a substituted aryl halide is giving low to no yield. What are the key parameters to investigate?
This is the most common challenge. The combination of a hindered secondary amine and a potentially substituted aryl halide makes this transformation particularly difficult. Success hinges on optimizing the catalyst system—specifically the ligand—and reaction conditions to overcome the high activation barrier for both oxidative addition and reductive elimination.
Root Cause Analysis:
-
Ineffective Ligand: First-generation phosphine ligands (e.g., P(t-Bu)₃) or standard bidentate ligands (e.g., BINAP) are often insufficient. They may not be bulky enough to promote the crucial reductive elimination step involving the sterically demanding azabicyclic nucleophile.[5]
-
Wrong Base: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-catalyst adduct, while a base that is too strong or has a coordinating cation (like Li⁺) can inhibit catalyst activity.
-
Low Temperature: While milder conditions are often desirable, these challenging couplings frequently require elevated temperatures to overcome the activation energy.
Troubleshooting Workflow:
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Reagents & Equipment:
-
3-Azabicyclo[3.1.1]heptane (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
RuPhos (6.0 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and RuPhos (0.06 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 3-azabicyclo[3.1.1]heptane (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Self-Validation:
-
Observation: The reaction mixture will typically turn from a light yellow to a dark brown/black color upon heating.
-
Confirmation: Successful coupling can be confirmed by LC-MS analysis of the crude reaction mixture and full characterization of the purified product by ¹H NMR, ¹³C NMR, and HRMS.
References
-
Revie, R. I., Whitaker, B. J., Paul, B., Smith, R. C., & Anderson, E. A. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(1), 123-128. [Link]
-
Lysenko, V., Shyshlyk, O., Portiankin, A., Savchenko, T., Nazarenko, K., & Grygorenko, O. O. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Li, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Jiang, M., et al. (2022). Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. ACS Catalysis, 12(3), 1788-1794. [Link]
-
Synfacts contributors. (2023). Alternative to Ozonolysis for the Oxidative Cleavage of Olefins. Synfacts, 19(08), 0844. [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. [Link]
-
Jana, A., et al. (2024). Strain-Release Radical-Polar Crossover Annulation: A Unified Strategy to Access Spiro-, Fused-, and Enantioenriched-Aza/Oxa-bicyclo[3.1.1]heptanes. ChemRxiv. [Link]
-
Heid, M., & Breit, B. (2023). Double Strain‐Release (3+3)‐Cycloaddition: Lewis Acid Catalyzed Reaction of Bicyclobutane Carboxylates and Aziridines. Chemistry – A European Journal, 29(45), e202301131. [Link]
-
ResearchGate. (2018). Arylation of sterically hindered amines using even ortho-substituted Ar-I catalyzed by Cu/pyrolle-ol. [Link]
-
Md Amin, S. K., & Sarkar, B. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 11(11), 1361. [Link]
-
Glorius, F., et al. (2024). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. JACS Au, 4(4), 1435-1443. [Link]
-
Kim, J., et al. (2015). N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates. Synthesis, 47(21), 3301-3308. [Link]
-
Glorius, F., et al. (2024). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. JACS Au, 4(4), 1435-1443. [Link]
-
Ghorai, M. K., et al. (2024). Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C−C/C−N Bond Cross‐Exchange Reaction between Bicyclobutanes and Diaziridines. Angewandte Chemie International Edition. [Link]
-
Grygorenko, O. O., et al. (2023). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Chemistry – A European Journal, 29(72), e202302693. [Link]
-
Shi, J., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2660-2668. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Mykhailiuk, P. K., et al. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 62(15), e202217361. [Link]
-
Smith, R. (2023). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. White Rose eTheses Online. [Link]
-
Targos, K. (2016). New Strategies in Oxidative Bond Formation. Doctoral dissertation, University of Illinois at Urbana-Champaign. [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Mykhailiuk, P. K., et al. (2023). Visualized comparison of 3‐azabicyclo[3.1.1]heptane and 3,5‐disubstituted pyridine. ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Reductive Amination with Bicyclic Ketones
Welcome to the technical support center for reductive amination reactions involving bicyclic ketones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these sterically demanding substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common hurdles, from low yields to poor stereoselectivity. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of a bicyclic ketone (e.g., norcamphor) is giving very low yield. What are the most likely causes and how can I address them?
Low conversion in the reductive amination of bicyclic ketones is a common issue, often stemming from significant steric hindrance that impedes both iminium ion formation and its subsequent reduction.[1]
Core Issues & Solutions:
-
Inefficient Iminium Ion Formation: The rigid, three-dimensional structure of bicyclic ketones can sterically shield the carbonyl group, making nucleophilic attack by the amine the rate-limiting step.
-
Troubleshooting:
-
Increase Reaction Time/Temperature: Allow more time for the equilibrium between the ketone, amine, and iminium ion to be established. Gentle heating (e.g., 40-50 °C) can be beneficial, but monitor for potential side reactions.
-
Water Removal: The formation of the imine/iminium ion is a condensation reaction that releases water.[2] This equilibrium can be driven forward by removing water.
-
Practical Tip: Add activated molecular sieves (3Å or 4Å) to the reaction mixture.
-
-
Use of Lewis Acids: A catalytic amount of a Lewis acid can activate the carbonyl group, making it more electrophilic and susceptible to amine attack.[3]
-
Recommendation: Add Ti(OiPr)₄ to the mixture of the ketone and amine before introducing the reducing agent.[4]
-
-
-
-
Choice of Reducing Agent: A reducing agent that is too aggressive can reduce the starting ketone faster than the imine is formed, leading to the corresponding alcohol as a major byproduct.[4] Conversely, a reagent that is too mild may not be effective in reducing the sterically hindered iminium ion.
-
Comparative Analysis of Reducing Agents:
Reducing Agent Pros Cons Recommended for Bicyclic Ketones? Sodium Borohydride (NaBH₄) Inexpensive, readily available. Can readily reduce aldehydes and ketones; requires careful pH control.[2] Not ideal for one-pot reactions due to competitive ketone reduction.[4] Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions over ketones at neutral or slightly acidic pH.[5] Highly toxic (releases HCN gas upon acidification). A good choice, but requires careful handling and pH monitoring (optimal pH ~6-7 for reduction).[5] | Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) | Mild, selective for iminium ions, and does not require strict pH control.[6] Less toxic than NaBH₃CN.[5] | Moisture-sensitive.[3] | Highly Recommended. Often the reagent of choice for challenging reductive aminations due to its high selectivity and operational simplicity.[6][7] |
-
Workflow for Troubleshooting Low Yield
Caption: Hydride attack on a norcamphor-derived iminium ion, illustrating favored exo attack leading to the endo amine. (Note: Actual chemical structure images would replace placeholders in a real implementation.)
Q3: I am observing over-alkylation of my primary amine. How can I prevent the formation of the tertiary amine?
Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the ketone to form a tertiary amine. [2] Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the ketone. This ensures that any remaining ketone is more likely to react with the starting amine rather than the product.
-
Stepwise Procedure:
-
Imine Formation: First, form the imine by reacting the ketone and primary amine, often with a dehydrating agent like molecular sieves or by azeotropic removal of water. Monitor the reaction by TLC or LC-MS until the ketone is consumed.
-
Reduction: Once imine formation is complete, add the reducing agent to the reaction mixture. This temporal separation of the two stages minimizes the chance for the secondary amine product to compete for the ketone. [7]* Slow Addition of the Ketone: Add the bicyclic ketone slowly to a solution of the primary amine and the reducing agent. This maintains a low concentration of the ketone throughout the reaction, favoring the reaction with the more abundant primary amine.
-
Experimental Protocols
Protocol 1: High-Selectivity Reductive Amination of Norcamphor using STAB
This one-pot protocol is optimized for sterically hindered bicyclic ketones where achieving good conversion and stereoselectivity is crucial. [7] Materials:
-
Norcamphor (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, 1.0 equiv for less reactive amines)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add norcamphor and the chosen solvent (DCE is often preferred)[7].
-
Add the amine to the solution and stir for 30 minutes at room temperature. If the amine is known to be weakly nucleophilic, add acetic acid at this stage.
-
In a single portion, add sodium triacetoxyborohydride (STAB) to the stirring mixture. Note: STAB is moisture-sensitive; handle it quickly.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered systems, the reaction may require 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Diastereomers can often be separated at this stage, though it may require careful selection of the eluent system.
Protocol 2: Stepwise Reductive Amination to Minimize Over-Alkylation
This two-step procedure is recommended when using primary amines to avoid the formation of tertiary amine byproducts.
Step A: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the bicyclic ketone (1.0 equiv) and the primary amine (1.05 equiv) in toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting ketone is no longer visible.
-
Cool the reaction to room temperature and remove the toluene under reduced pressure.
Step B: Reduction
-
Dissolve the crude imine from Step A in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work up the reaction as described in Protocol 1 (quenching with NaHCO₃, extraction, etc.).
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Chen, S., et al. (n.d.). π‑Facial Selectivities in Hydride Reductions of Hindered Endocyclic Iminium Ions. eScholarship, University of California. [Link]
-
Chen, S., et al. (2019). π-Facial Selectivities in Hydride Reductions of Hindered Endocyclic Iminium Ions. Journal of the American Chemical Society. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Reductive amination of camphor. [Link]
-
Sels, B. F., et al. (n.d.). Facial stereoselectivity of the hydride addition to 2‐substituted cyclohexanones. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
ACS Publications. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. [Link]
-
RSC Publishing. (2016). Diastereo- and enantioselective reductive amination of cycloaliphatic ketones by preformed chiral palladium complexes. Catalysis Science & Technology. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
ResearchGate. (n.d.). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
PubMed. (1995). Stereoselective hydroxylation of norcamphor by cytochrome P450cam. Experimental verification of molecular dynamics simulations. [Link]
-
RSC Publishing. (2019). Asymmetric [4+2] annulations to construct norcamphor scaffolds with 2-cyclopentenone via double amine–thiol catalysis. Chemical Communications. [Link]
-
PubMed. (2006). Enantioselective organocatalytic reductive amination. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Direct Reductive Amination of Ketones: Structure and Activity of S-Selective Imine Reductases from Streptomyces. [Link]
-
RSC Publishing. (2016). Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. [Link]
-
PubMed Central. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Byproduct Analysis in tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this critical synthetic transformation. By understanding the underlying reaction mechanisms and implementing robust analytical strategies, you can significantly improve yield, purity, and process consistency.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound from the corresponding alcohol is showing incomplete conversion and multiple unidentified spots on my TLC. What are the likely issues?
A1: Incomplete conversion and the appearance of multiple byproducts in the oxidation of the parent alcohol, tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, are common challenges. The primary issues often revolve around the choice and handling of the oxidizing agent, reaction conditions, and the stability of the starting material and product.
Several factors could be at play:
-
Oxidizing Agent Potency and Stoichiometry: The oxidation of a secondary alcohol to a ketone is a standard transformation, but the choice of reagent is critical.[1][2] Common reagents include chromium-based oxidants (like PCC or Jones reagent), Swern oxidation, and Dess-Martin periodinane (DMP).[2][3] Insufficient equivalents of the oxidizing agent will naturally lead to incomplete conversion. Conversely, overly harsh conditions or excess oxidant can lead to over-oxidation or side reactions.[4]
-
Reaction Conditions: Temperature control is crucial. Many oxidation reactions are exothermic. A runaway reaction temperature can lead to decomposition and the formation of complex byproduct profiles. For instance, Swern oxidations are typically run at very low temperatures (-78 °C) to maintain the stability of the reactive intermediates.
-
Moisture and Air Sensitivity: Some oxidizing agents are sensitive to moisture, which can quench the reagent and reduce its effectiveness. Similarly, the starting alcohol or the product ketone may have stability issues under acidic or basic conditions, which can be present depending on the workup procedure.[5] It's always a good practice to test the stability of your starting material and product to the reaction and workup conditions on a small scale.[5]
Q2: I've isolated my product, but my NMR spectrum shows unexpected peaks. What are the most probable byproducts I should be looking for?
A2: Based on the typical oxidation of a bicyclic secondary alcohol, several key byproducts can be anticipated. Understanding their formation mechanism is key to mitigating their presence.
Common Byproducts and Their Formation:
-
Unreacted Starting Material (tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate): This is the most straightforward impurity to identify and is a direct result of incomplete conversion.
-
Over-oxidation Products: While the oxidation of a secondary alcohol to a ketone is generally stable, harsh oxidizing conditions (e.g., KMnO4, concentrated chromic acid) can potentially lead to C-C bond cleavage, although this is less common for this specific substrate.[1][3]
-
Byproducts from Ring Opening or Rearrangement: The strained bicyclo[3.1.1]heptane ring system can be susceptible to rearrangement under certain conditions, especially if acidic or basic conditions are employed during the reaction or workup.
-
Aldehyde Impurities: If the starting material contains any primary alcohol impurities, these will be oxidized to aldehydes.[1]
Below is a diagram illustrating the primary reaction and a potential side reaction pathway.
Caption: Main reaction and potential side reaction pathways.
Q3: How can I definitively identify and quantify these byproducts?
A3: A multi-pronged analytical approach is recommended for the unambiguous identification and quantification of byproducts.
Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): This is the workhorse technique for separating the product from the starting material and other byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable for these compounds. Modern UPLC systems can significantly reduce analysis time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC/UPLC to a mass spectrometer will provide the molecular weights of the separated components. This is invaluable for getting a preliminary identification of your byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will give you a wealth of structural information. The disappearance of the proton on the carbon bearing the alcohol and the downfield shift of adjacent protons are key indicators of a successful oxidation. Byproduct signals can often be identified by their unique chemical shifts and coupling patterns.
-
¹³C NMR: The appearance of a ketone signal (typically >200 ppm) and the disappearance of the alcohol carbon signal (around 60-80 ppm) are definitive markers of the desired transformation.
-
2D NMR (COSY, HSQC, HMBC): For complex byproduct structures, 2D NMR techniques are essential for piecing together the molecular framework.
-
-
Reference Standards: If possible, synthesizing or purchasing authentic samples of suspected byproducts for comparison of retention times and spectral data is the gold standard for confirmation.
Here is a logical workflow for troubleshooting and analysis:
Caption: A logical workflow for troubleshooting and byproduct analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield, Incomplete Conversion | 1. Insufficient oxidizing agent. 2. Deactivated oxidizing agent (e.g., moisture). 3. Reaction temperature too low. | 1. Increase the equivalents of the oxidizing agent incrementally. 2. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents. 3. Gradually increase the reaction temperature while monitoring by TLC. |
| Multiple Byproduct Spots on TLC | 1. Reaction temperature too high. 2. Reaction time too long. 3. Oxidizing agent too harsh. 4. Unstable product under reaction/workup conditions. | 1. Implement strict temperature control, potentially using an ice bath or cryocooler. 2. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. 3. Switch to a milder oxidizing agent (e.g., from Jones reagent to PCC or DMP). 4. Perform stability tests on the product under the reaction and workup conditions.[5] Consider a buffered workup. |
| Difficulty in Purification | 1. Byproducts have similar polarity to the product. 2. Product is unstable on silica gel. | 1. Optimize your column chromatography conditions (e.g., try different solvent systems, use a gradient elution). 2. Consider alternative purification methods like recrystallization or preparative HPLC. 3. If silica gel is causing degradation, try using a different stationary phase like alumina or a deactivated silica gel. |
Experimental Protocols
Protocol 1: General Procedure for UPLC-MS Analysis
This protocol provides a starting point for the analysis of your reaction mixture. Optimization may be required based on your specific instrumentation.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over several minutes to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000
-
Source Parameters: Optimize capillary voltage, cone voltage, and gas flows for your specific instrument and analyte.
-
References
- Reddit. (2022). Is there a way to instantly tell what is a reduction/ oxidation reaction in organic chemistry? Reddit.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Oxidation States of Organic Compounds. Retrieved from [Link]
-
D'Alessandro, et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Oxidation and Reduction in Organic Chemistry. Retrieved from [Link]
- Google Patents. (2024). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
- Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.
-
Leah4sci. (2016, January 2). Intro to Oxidation and Reduction Reactions in Organic Chemistry. YouTube. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
- American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. AACC.org.
-
ResearchGate. (2025). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Retrieved from [Link]
- Google Patents. (2024). US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof.
- Paquette, L. A., Underiner, T. L., & Gallucci, J. C. (1988). Structural analysis of cis-[n.3.1]bicyclic ketones by x-ray crystallography. Impact of the observed conformational crossover by .pi.-facially diastereoselective nucleophilic additions to this class of ketones and on the stereochemical course of electrophilic reactions involving their methylene analogs. The Journal of Organic Chemistry, 53(22), 5309–5316.
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
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ResearchGate. (2025). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres*. Retrieved from [Link]
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Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 3-Azabicyclo[3.1.1]heptane Intermediates
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this valuable structural motif. The 3-azabicyclo[3.1.1]heptane core is a key saturated isostere for pyridine and piperidine, offering a three-dimensional framework that can enhance the physicochemical properties of bioactive molecules.[1][2] This guide consolidates field-proven insights and best practices to help you navigate the common challenges encountered during the synthesis and scale-up of these important intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-azabicyclo[3.1.1]heptane intermediates, with a focus on two prominent synthetic routes: the reductive cyclization of spirocyclic oxetanyl nitriles and the intramolecular imide formation from 1,3-functionalized cyclobutane derivatives.
Route 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles
This innovative one-pot reaction leverages the ring strain of an oxetane to facilitate the formation of the bicyclic amine upon reduction of a nitrile.[2][3] However, the reaction's success is highly dependent on precise control of the reaction conditions.
-
Question: My reduction of the spirocyclic oxetanyl nitrile resulted in a complex mixture, with very little of the desired bicyclic amine. What could be the cause?
-
Answer: The formation of the 3-azabicyclo[3.1.1]heptane core is a tandem reaction where the initially formed primary amine undergoes an intramolecular ring-opening of the oxetane.[2] Several factors can disrupt this delicate sequence:
-
Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes lead to over-reduction or side reactions. A milder, more controlled reduction can be achieved with sodium borohydride (NaBH₄) in the presence of a cobalt (II) chloride (CoCl₂) catalyst.[4]
-
Reaction Temperature: The intramolecular cyclization step is temperature-sensitive. Insufficient temperature may lead to the accumulation of the intermediate primary amine without cyclization. Conversely, excessively high temperatures can promote decomposition or side reactions. A reflux in methanol is a common starting point.[4]
-
Solvent Effects: The stability of the intermediate amine and the solubility of the reagents are crucial. Methanol is a widely used solvent for this transformation.[4]
-
Incomplete Reaction: Ensure the reaction is monitored to completion (e.g., by TLC or LC-MS) before workup.
-
-
Question: I have isolated the spirocyclic primary amine instead of the desired bicyclic product. How can I promote the cyclization?
-
Answer: The isolation of the intermediate amine indicates that the conditions are not sufficient to drive the intramolecular ring-opening of the oxetane. Here’s how to troubleshoot:
-
Increase Reaction Temperature and Time: Gently increase the reaction temperature and prolong the reaction time while carefully monitoring for any decomposition.
-
Lewis Acid Catalysis: The ring-opening of the oxetane can be facilitated by a Lewis acid. While not always necessary, the addition of a catalytic amount of a Lewis acid could promote the desired cyclization.
-
Solvent Change: Consider switching to a higher-boiling point solvent if the reaction temperature is the limiting factor, but be mindful of potential side reactions.
-
Route 2: Intramolecular Imide Formation via Diastereoselective Strecker Reaction
This route builds the 3-azabicyclo[3.1.1]heptane core from a cyclobutane precursor, offering excellent control over stereochemistry.[5]
-
Question: The initial Strecker reaction on my 3-oxocyclobutanecarboxylate is giving a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: The Strecker reaction is known to be reversible, and the final diastereomeric ratio is often under thermodynamic control.[5] To favor the formation of the more stable trans diastereomer:
-
Reaction Time and Temperature: Longer reaction times at ambient or slightly elevated temperatures can allow the reaction to equilibrate towards the thermodynamically favored product.
-
Solvent: The choice of solvent can influence the transition state energies and the final diastereomeric ratio. Protic solvents like methanol or ethanol are often used.
-
Purification: If the initial diastereoselectivity is modest (e.g., 2:1), the desired diastereomer can often be isolated in high purity through crystallization or trituration. For example, trituration with isopropanol has been shown to significantly improve the diastereomeric ratio to 92:8.[5][6]
-
-
Question: The base-mediated cyclization of my cyclobutane-derived amino amide is not proceeding efficiently. What are the critical parameters?
-
Answer: This is a crucial ring-forming step that is highly dependent on the choice of base and reaction conditions.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amide and initiate the intramolecular cyclization. Potassium tert-butoxide (t-BuOK) is a common and effective choice.[5]
-
Anhydrous Conditions: This reaction is sensitive to moisture, which can quench the base and hydrolyze the starting material or product. Ensure all reagents and solvents are anhydrous.
-
Temperature: The reaction is typically performed at or below room temperature to minimize side reactions.
-
Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the amino amide is of high purity before attempting the cyclization.
-
-
Question: I am struggling to separate the diastereomers of my 3-azabicyclo[3.1.1]heptane intermediates. What are the best approaches?
-
Answer: The separation of diastereomers is a common challenge in this chemistry. Since diastereomers have different physical properties, several techniques can be employed:[7][8]
-
Flash Column Chromatography: This is a standard method for separating diastereomers. Careful optimization of the solvent system is key to achieving good separation.[7]
-
Crystallization/Trituration: As mentioned for the Strecker reaction, inducing crystallization of one diastereomer from a suitable solvent can be a highly effective and scalable purification method.[5]
-
Chemical Derivatization: In some cases, derivatizing the mixture with a chiral resolving agent can form new diastereomers that are more easily separated by crystallization. The derivative can then be cleaved to yield the pure enantiomer.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety precautions when working with the reagents for these syntheses?
-
A1: Several reagents used in these syntheses require careful handling. Organolithium reagents like LiAlH₄ are pyrophoric and must be handled under an inert atmosphere using proper air-free techniques.[1][9][10] Nitriles and cyanide salts used in the Strecker reaction are highly toxic. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[11][12] Always have a quench solution (e.g., for LiAlH₄, a solution of sodium sulfate decahydrate in THF) and appropriate emergency procedures in place.
-
-
Q2: How can I effectively monitor the progress of these reactions?
-
A2: Thin-layer chromatography (TLC) is a quick and effective method for routine reaction monitoring. For more quantitative analysis and to check for the presence of isomers, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are highly recommended. ¹H NMR spectroscopy can be used to determine diastereomeric ratios in crude reaction mixtures.
-
-
Q3: What are the most common protecting groups used for the nitrogen atom in 3-azabicyclo[3.1.1]heptane intermediates, and how are they removed?
-
A3: The tert-butoxycarbonyl (Boc) group is a very common protecting group for the nitrogen atom in these intermediates. It is stable to many reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane. The benzyl (Bn) group is also used and can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂).[5]
-
-
Q4: What are the main challenges when scaling up these syntheses from the lab to a pilot plant?
-
A4: Scaling up presents several challenges:
-
Heat Transfer: Many of these reactions are exothermic. Maintaining precise temperature control in large reactors is critical to avoid side reactions and ensure safety.
-
Reagent Addition: The rate of addition of reactive reagents like LiAlH₄ must be carefully controlled on a large scale to manage the exotherm.
-
Workup and Extraction: Handling large volumes of solvents and performing extractions can be cumbersome and may require specialized equipment. Emulsion formation can be a significant issue during aqueous workups.
-
Purification: Purification by column chromatography is often not feasible on a large scale. Developing a robust crystallization or distillation procedure is crucial for obtaining pure material in high yield.[2]
-
-
Experimental Protocols
Protocol 1: Scalable Synthesis of a 3-Azabicyclo[3.1.1]heptane Intermediate via Reductive Cyclization[2][4]
This protocol is based on the reductive cyclization of a spirocyclic oxetanyl nitrile.
-
Reaction Setup: To a solution of the spirocyclic oxetanyl nitrile (1 equivalent) in methanol, add sodium borohydride (3 equivalents).
-
Reduction and Cyclization: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully quench with water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be purified by distillation or crystallization. On a multigram scale, this method can often provide the product without the need for chromatography.[2]
Protocol 2: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione[5]
This protocol outlines the key steps for the synthesis of a key bicyclic imide intermediate.
-
Diastereoselective Strecker Reaction: In a suitable reaction vessel, combine methyl 3-oxocyclobutane-1-carboxylate (1 equivalent), benzylamine (1.1 equivalents), and trimethylsilyl cyanide (1.2 equivalents) in methanol. Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purification of the Amino Nitrile: After an aqueous workup, the crude product can be purified by flash column chromatography. The desired trans diastereomer can be further enriched by trituration with isopropanol.[5]
-
Hydrolysis of the Nitrile: The purified amino nitrile is then partially hydrolyzed to the corresponding amino amide using a mixture of trifluoroacetic acid and sulfuric acid.
-
Intramolecular Cyclization: The crude amino amide is dissolved in an anhydrous solvent like THF and treated with potassium tert-butoxide at 0 °C to room temperature to effect the cyclization to the bicyclic imide.
-
Debenzylation: The benzyl group is removed by catalytic hydrogenation (Pd/C, H₂) to yield the final product, which can be isolated as its hydrochloride salt. This procedure has been successfully scaled to produce up to 30 g of the key intermediate.[5]
Data Presentation
| Synthetic Route | Key Intermediate | Scale | Typical Yield | Diastereomeric Ratio (dr) | Purification Method | Reference |
| Reductive Cyclization | 3-Aryl-3-azabicyclo[3.1.1]heptane | 90 g | 77% | N/A | Distillation | [2] |
| Strecker/Imide Formation | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | 30 g | ~65% (overall) | >92:8 (after trituration) | Trituration, Crystallization | [5] |
Visualizations
Caption: Troubleshooting workflow for the two main synthetic routes to 3-azabicyclo[3.1.1]heptane intermediates.
References
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
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Semantic Scholar. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
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Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O. V., Brovarets, V. S., & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]
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Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. [Link]
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Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
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Mykhailiuk, P. K. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]
-
Chemspace. (n.d.). Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride. Retrieved from [Link]
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
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Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
-
Alfano, A. I., et al. (2023). Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects. Journal of Flow Chemistry, 13(1), 197-210. [Link]
-
Molbase. (n.d.). Synthesis of (a) 1-(4-aminophenyl)-3-n-heptyl-3-azabicyclo[3.1.1]heptane-2,4-dione. Retrieved from [Link]
-
Mykhailiuk, P. K. (n.d.). Synthesis of 3-Azabicyclo[3.1.1]heptanes. Retrieved from [Link]
- Google Patents. (n.d.). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
-
Royal Society of Chemistry. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Advances, 10(23), 13567-13575. [Link]
-
Royal Society of Chemistry. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(3), 1145-1150. [Link]
-
CDC. (n.d.). NIOSH criteria for a recommended standard: occupational exposure to nitriles. Retrieved from [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Rutjes, F. P. J. T., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(20), 3121-3123. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]
-
Lux, M. C., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(16), 6330-6335. [Link]
-
D'hooghe, M., & De Kimpe, N. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(6), 1707. [Link]
-
National Center for Biotechnology Information. (2018). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. RSC Advances, 8(29), 16084-16088. [Link]
-
Lee, K., & Kim, D. (2002). An efficient and practical procedure for Strecker reaction: A highly diastereoselective synthesis of a key intermediate for (+)-biotin. ResearchGate. [Link]
-
ResearchGate. (n.d.). Stereoselective strategy for the synthesis of γ-cyclobutane amino acids. Retrieved from [Link]
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- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Methods for Monitoring 3-Azabicyclo[3.1.1]heptane Reactions
Welcome to the technical support center for analytical methods focused on the monitoring of reactions involving 3-azabicyclo[3.1.1]heptane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges and their solutions. We will move beyond simple procedural lists to explain the underlying principles of method selection and troubleshooting, ensuring the integrity and success of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 3-azabicyclo[3.1.1]heptane reactions.
Q1: What are the primary challenges in analyzing 3-azabicyclo[3.1.1]heptane and its derivatives?
A1: The primary challenges stem from the physicochemical properties of this bicyclic amine. Its basicity can lead to strong interactions with active sites on chromatographic columns, resulting in poor peak shape (tailing) and potential decomposition, especially in Gas Chromatography (GC).[1] Furthermore, its lack of a strong chromophore makes UV detection in High-Performance Liquid Chromatography (HPLC) difficult without derivatization.[2]
Q2: Which analytical techniques are most suitable for monitoring these reactions?
A2: The choice of technique depends on the specific reaction and the information required.
-
For reaction kinetics and structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for providing real-time information about the disappearance of starting materials and the appearance of products.[3][4]
-
For separation and quantification of components in a reaction mixture: HPLC and GC are the workhorses. However, due to the challenges mentioned in Q1, method development, often involving derivatization, is crucial.[1][5]
-
For identification of products and byproducts: Mass Spectrometry (MS), often coupled with GC or HPLC (GC-MS, LC-MS), is essential for determining the molecular weights of reaction components.[6][7]
Q3: Is derivatization always necessary for the analysis of 3-azabicyclo[3.1.1]heptane?
A3: Not always, but it is frequently required to improve chromatographic performance and detection sensitivity.[1] For GC analysis, derivatization reduces the polarity of the amine, minimizing tailing and improving volatility.[1][5] For HPLC with UV detection, derivatization introduces a chromophore, enabling sensitive detection.[2][8]
Part 2: Troubleshooting Guides for Key Analytical Techniques
This section provides detailed troubleshooting advice in a question-and-answer format for specific issues encountered during the analysis of 3-azabicyclo[3.1.1]heptane reactions.
Gas Chromatography (GC) Troubleshooting
Q: My GC peaks for 3-azabicyclo[3.1.1]heptane are tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for amines in GC is a classic problem caused by the interaction of the basic amine with active sites (e.g., silanols) on the column and in the inlet liner.[1][9]
-
Causality: The lone pair of electrons on the nitrogen atom of the amine forms strong hydrogen bonds with acidic silanol groups on the stationary phase and liner surface. This strong, reversible interaction slows the elution of a portion of the analyte molecules, leading to a "tail" on the peak.
-
Solutions:
-
Derivatization: This is the most effective solution. Acylation or silylation of the amine masks the lone pair, reducing its basicity and ability to interact with active sites.[5] Common derivatizing agents for secondary amines include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, or chloroformates like propyl chloroformate to form carbamates.[10]
-
Use of an Inert Column: Employ a column specifically designed for amine analysis, which has a deactivated surface to minimize active sites.
-
Inlet Liner Deactivation: Ensure you are using a deactivated inlet liner. Over time, liners can become active; regular replacement is recommended.[9]
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants that could contribute to active sites.[9]
-
Q: I'm not seeing my 3-azabicyclo[3.1.1]heptane derivative peak, or it's very small. What could be the issue?
A: This could be due to several factors related to the derivatization reaction or the GC system itself.
-
Causality & Solutions:
-
Incomplete Derivatization: The reaction may not have gone to completion.
-
Protocol Check: Review the derivatization protocol. Ensure the correct stoichiometry of reagents, appropriate solvent, temperature, and reaction time are being used.[10][11] For example, some derivatization reactions require anhydrous conditions as the reagents are sensitive to moisture.[5]
-
pH Optimization: For some derivatization reactions, like those using chloroformates, the pH of the reaction mixture is critical and should be maintained in the basic range (pH 9-10).[10]
-
-
Analyte Degradation: The derivatized or underivatized amine may be degrading in the hot GC inlet.
-
Lower Inlet Temperature: Try reducing the inlet temperature. However, ensure it is still high enough to volatilize the analyte completely.
-
-
System Leaks: A leak in the system can lead to a loss of sample.[9]
-
Leak Check: Perform a thorough leak check of your GC system, paying close attention to the septum, ferrules, and column connections.
-
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: I'm experiencing poor peak shape and shifting retention times for my 3-azabicyclo[3.1.1]heptane analysis on a reversed-phase column. Why is this happening?
A: Similar to GC, this is likely due to interactions between the basic amine and residual silanols on the silica-based stationary phase of the reversed-phase column.[12]
-
Causality: Even with end-capping, some free silanol groups remain on the silica surface. At mid-range pH, these silanols can be deprotonated and interact ionically with the protonated amine, leading to peak tailing. Shifting retention times can be caused by inconsistencies in the mobile phase preparation or pH.[13][14]
-
Solutions:
-
Mobile Phase pH Adjustment:
-
Low pH: Operating at a low pH (e.g., pH 2-3) will protonate the silanol groups, minimizing their interaction with the protonated amine. This is a common and effective strategy.
-
High pH: Alternatively, using a high pH (e.g., pH > 8) will deprotonate the amine, reducing its ionic interaction with the silanols. However, this requires a pH-stable column.[12]
-
-
Use of a Mobile Phase Additive: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase can help to saturate the active sites on the column, improving the peak shape of your analyte.
-
Employ a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds, which have a more thoroughly end-capped and deactivated surface.
-
Derivatization: As with GC, derivatizing the amine can mask its basicity and improve peak shape. Common derivatizing agents for HPLC include dansyl chloride and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[2][8][15]
-
Q: My UV detector is not sensitive enough to monitor the low concentrations of 3-azabicyclo[3.1.1]heptane in my reaction.
A: The 3-azabicyclo[3.1.1]heptane core does not possess a strong chromophore, leading to poor UV absorbance.
-
Causality: The Beer-Lambert law dictates that absorbance is proportional to the molar absorptivity of the analyte. Without a significant chromophore, the molar absorptivity is low, resulting in low sensitivity.
-
Solutions:
-
Pre-column Derivatization: This is the most common solution. React the amine with a labeling agent that has a high molar absorptivity.
-
Use of an Alternative Detector: If derivatization is not feasible, consider using a more universal detector.
-
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and does not require a chromophore.
-
Charged Aerosol Detector (CAD): Another universal detector that provides a more uniform response for different analytes compared to ELSD.
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity without the need for a chromophore.
-
-
Part 3: Experimental Protocols and Data
Protocol 1: GC-MS Analysis of 3-Azabicyclo[3.1.1]heptane via Derivatization
This protocol outlines a general method for the derivatization and subsequent GC-MS analysis of 3-azabicyclo[3.1.1]heptane.
Objective: To quantify the consumption of a 3-azabicyclo[3.1.1]heptane starting material in a reaction mixture.
Methodology:
-
Sample Preparation:
-
Aliquots of the reaction mixture are taken at various time points.
-
The reaction is quenched by dilution in an appropriate solvent (e.g., dichloromethane).
-
An internal standard (e.g., a higher molecular weight secondary amine not present in the reaction) is added.
-
-
Derivatization (using Propyl Chloroformate): [10]
-
To 100 µL of the quenched reaction mixture, add 100 µL of a sodium borate buffer (pH 9.5).[10]
-
Add 100 µL of a solution of propyl chloroformate in a water-miscible aprotic solvent like acetonitrile.[10]
-
Vortex the mixture for 1-2 minutes at room temperature.[10]
-
Perform a liquid-liquid extraction by adding 500 µL of hexane and vortexing.[10]
-
Carefully transfer the upper hexane layer, containing the derivatized analyte, to a GC vial.
-
-
GC-MS Analysis:
-
Column: A standard non-polar column (e.g., DB-5ms) is often suitable for the derivatized analyte.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
MS Detection: Use selected ion monitoring (SIM) for the highest sensitivity, targeting the molecular ion and key fragment ions of the derivatized 3-azabicyclo[3.1.1]heptane.
-
Quantitative Data Summary Table:
| Compound | Derivatizing Agent | Expected m/z (Molecular Ion) |
| 3-Azabicyclo[3.1.1]heptane | Propyl Chloroformate | 183.12 |
| N-trimethylsilyl-3-azabicyclo[3.1.1]heptane | BSTFA | 169.14 |
Note: The actual observed molecular ion may vary depending on the ionization method.
Protocol 2: HPLC-UV Analysis of a Reaction Involving a 3-Azabicyclo[3.1.1]heptane Derivative
This protocol describes a method for monitoring the formation of a product containing the 3-azabicyclo[3.1.1]heptane moiety using HPLC-UV, assuming the product has a suitable chromophore.
Objective: To monitor the formation of a product where 3-azabicyclo[3.1.1]heptane has been reacted with a UV-active molecule.
Methodology:
-
Sample Preparation:
-
Take aliquots of the reaction mixture at specified time points.
-
Quench the reaction by diluting the aliquot in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Analysis:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid to control pH and improve peak shape) and acetonitrile is commonly used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: Set the wavelength to the λmax of the product. If this is unknown, a photodiode array (PDA) detector can be used to acquire the full UV spectrum.
-
Troubleshooting Flowchart for HPLC Analysis:
Caption: Troubleshooting workflow for HPLC peak shape issues.
Part 4: Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for monitoring a 3-azabicyclo[3.1.1]heptane reaction using a chromatographic method.
Caption: General workflow for monitoring reactions.
References
- More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.
- Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed.
- Gas chromatography of amines as various derivatives.
- Derivatization Strategies for the Determination of Biogenic Amines with Chrom
- TROUBLESHOOTING GUIDE.
- HPLC Troubleshooting Guide.
- Troubleshooting Guide. Phenomenex.
- 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. PubMed Central.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid. SynHet.
- Optimized derivatization of biogenic amines in cephalopods for HPLC-UV detection. 2024.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Certific
- General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken me
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
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- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid [synhet.com]
- 7. file.leyan.com [file.leyan.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
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Technical Support Center: Selective Functionalization of the 3-Azabicyclo[3.1.1]heptane Scaffold
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective functionalization of the 3-azabicyclo[3.1.1]heptane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, sp³-rich bioisostere into their synthetic programs. The 3-azabicyclo[3.1.1]heptane core is a key saturated analog of pyridine and a nonclassical isostere for meta-substituted arenes, offering significant improvements in physicochemical properties such as solubility and metabolic stability.[1][2][3]
This document provides practical, field-proven insights in a question-and-answer format to address common challenges and troubleshoot experiments, ensuring the successful and selective functionalization of this unique bicyclic system.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis and functionalization of the 3-azabicyclo[3.1.1]heptane core.
Q1: I am starting a new project with the 3-azabicyclo[3.1.1]heptane scaffold. What is the most robust and scalable method to synthesize the core structure?
A1: For multigram synthesis of the core, an efficient approach relies on the intramolecular cyclization of a 1,3-disubstituted cyclobutane precursor.[4][5] A highly effective method starts with readily accessible 3-oxocyclobutanecarboxylate, which undergoes a diastereoselective Strecker reaction to install the necessary amine and nitrile functionalities with the correct stereochemistry.[5][6] Subsequent base-mediated cyclization (e.g., with t-BuOK) smoothly forms the bicyclic imide, which can be further reduced to provide the core scaffold or its derivatives on a scale of up to 30-50 grams.[5]
Q2: What is the best strategy for protecting the nitrogen atom of the 3-azabicyclo[3.1.1]heptane core?
A2: The choice of protecting group is critical and depends on the downstream reaction conditions.
-
Boc (tert-butoxycarbonyl): This is the most common and versatile protecting group. It is stable to a wide range of non-acidic conditions and is easily introduced using Boc₂O.[7] It is readily removed with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.[8] The Boc group is ideal for subsequent functionalizations that involve organometallics, reductions, or basic conditions.
-
Cbz (benzyloxycarbonyl): Cbz is another robust protecting group. Its primary advantage is its orthogonality to the Boc group, as it is stable to acidic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[5] This allows for selective deprotection when multiple amine functionalities are present.
-
Benzyl (Bn): While used, direct N-benzylation can sometimes be unselective, especially in the presence of other nucleophilic sites.[5] It is typically removed by hydrogenolysis.
Q3: I am observing a mixture of diastereomers when functionalizing a substituent on the scaffold. How can I improve diastereoselectivity?
A3: Diastereoselectivity is a common challenge. The rigid, bicyclic nature of the scaffold can direct incoming reagents to a specific face, but this is highly substrate-dependent.
-
Steric Hindrance: Analyze the existing stereochemistry of your substrate. The bulky nature of the bicyclic core will often direct incoming groups to the less hindered face.
-
Reagent Choice: Bulky reagents can significantly enhance diastereoselectivity. For example, using a sterically hindered reducing agent can favor the formation of one diastereomer over another.
-
Cycloaddition Strategies: If you are building the scaffold from scratch, consider diastereoselective cycloaddition reactions. For instance, the (3+3) cycloaddition of bicyclobutanes with pyridinium ylides can form highly functionalized azabicyclo[3.1.1]heptanes with excellent diastereocontrol.[9]
Q4: Can I directly functionalize the C-H bonds of the 3-azabicyclo[3.1.1]heptane scaffold?
A4: Yes, direct C-H functionalization is a powerful strategy for late-stage modification.
-
Photocatalytic Minisci Reaction: This method allows for the introduction of various heterocycles at the bridgehead C1 position. The reaction typically uses an N-hydroxyphthalimide (NHP) ester of the corresponding carboxylic acid under mild, photocatalytic conditions.[1]
-
Palladium-Catalyzed Transannular C-H Arylation: This advanced technique enables the formation of a C-C bond between a bridgehead carbon and an aryl group. The reaction is directed by the scaffold's own nitrogen atom and often requires specific pyridine- or quinoline-carboxylate ligands to be effective.[10] This is particularly useful for synthesizing analogs of bioactive molecules.[10]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental problems.
Guide 1: Poor Yield in the Core Cyclization Step
Problem: The intramolecular cyclization to form the 3-azabicyclo[3.1.1]heptane-2,4-dione from the cyclobutane precursor is low-yielding or fails completely.
| Potential Cause | Explanation & Solution |
| Incorrect Stereochemistry of Precursor | The cyclization is highly dependent on the cis relationship of the reacting groups on the cyclobutane ring. If the preceding Strecker reaction yielded the trans isomer, the intramolecular reaction will not proceed efficiently. Solution: Re-evaluate and optimize the diastereoselectivity of the Strecker reaction. Ensure proper characterization (NOE, X-ray) of the cyclobutane intermediate to confirm the stereochemistry before proceeding.[5] |
| Ineffective Base | A strong, non-nucleophilic base is required to deprotonate the amide and initiate the cyclization. Weaker bases may not be sufficient. Solution: Use potassium tert-butoxide (t-BuOK) in a suitable aprotic solvent like THF. Ensure the base is fresh and the reaction is conducted under anhydrous conditions.[5] |
| Hydrolysis of Nitrile Group | The synthetic route often involves a selective partial hydrolysis of a nitrile to an amide. If this step is incomplete or over-hydrolyzed to the carboxylic acid, the subsequent cyclization will fail. Solution: Carefully monitor the hydrolysis step by TLC or LC-MS. Use controlled conditions (e.g., specific acid/base concentration and temperature) to ensure clean conversion to the amide without side product formation. |
| Side Reactions | The precursor may be undergoing alternative reactions, such as elimination or polymerization, under the strong basic conditions. Solution: Lower the reaction temperature and add the base slowly to control the reaction rate and minimize side reactions. Ensure high purity of the starting material. |
Guide 2: Incomplete or Non-Selective Reduction of Bicyclic Imide/Amide
Problem: Reduction of the bicyclic imide or a single amide carbonyl group is sluggish, incomplete, or reduces other functional groups in the molecule.
| Potential Cause | Explanation & Solution |
| Incorrect Reducing Agent | The choice of reducing agent is critical for selectivity. LiAlH₄ is a very strong reducing agent and will reduce most carbonyls and esters. Borane complexes are slightly milder. NaBH₄ is generally not strong enough to reduce amides. Solution: For complete reduction of an imide to the corresponding diamine, borane dimethyl sulfide complex (BH₃·SMe₂) is highly effective and often gives cleaner reactions than LiAlH₄.[5] If you need to selectively reduce one of two different amide groups, this requires careful substrate design and is generally not feasible without significant electronic or steric differentiation. |
| Protecting Group Interference | Certain protecting groups can be cleaved or react with the reducing agent. For example, ester-based protecting groups will be reduced by LiAlH₄ or borane. Solution: Choose a protecting group that is stable to your chosen reduction conditions. A Boc group is generally stable to borane reduction but may be affected by some LiAlH₄ reaction workups. |
| Poor Solubility | The bicyclic starting material may have poor solubility in the reaction solvent, leading to a sluggish reaction. Solution: Use a higher-boiling solvent like THF or dioxane and perform the reaction at an elevated temperature (reflux) to ensure the starting material is fully dissolved. |
| Complex Formation | The nitrogen atom in the scaffold can coordinate to the Lewis acidic reducing agent (e.g., Al³⁺ or BH₃), potentially deactivating it or hindering the reaction. Solution: Use an excess of the reducing agent (typically 2-3 equivalents per carbonyl group) to ensure the reaction goes to completion. |
Experimental Protocols & Data
Protocol 1: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione (Key Intermediate)[5]
This protocol is adapted from the work of Grygorenko and co-authors and provides a scalable route to a key building block.
Step 1: Diastereoselective Strecker Reaction
-
To a solution of ethyl 3-oxocyclobutane-1-carboxylate in methanol, add benzylamine, followed by trimethylsilyl cyanide (TMSCN).
-
Stir the reaction at room temperature for 24-48 hours until the starting material is consumed (monitor by TLC/GC-MS).
-
Quench the reaction carefully with aqueous NaHCO₃ and extract the product with ethyl acetate.
-
Purify by column chromatography to isolate the desired cis-aminonitrile precursor.
Step 2: Amide Formation and Cyclization
-
Selectively hydrolyze the nitrile group of the precursor to the corresponding amide using controlled acidic or basic conditions.
-
Dissolve the purified amino-amide in anhydrous THF and cool to 0 °C.
-
Add potassium tert-butoxide (t-BuOK) portion-wise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours. The cyclized product, a bicyclic imide, is formed.
-
Acidify with HCl in dioxane to precipitate the product as its hydrochloride salt. Filter and dry to obtain the N-benzyl protected bicyclic imide.
Step 3: Deprotection
-
Dissolve the N-benzyl protected imide hydrochloride in methanol.
-
Add 10% Pd/C catalyst.
-
Place the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir at 45 °C for 24 hours.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride, as a solid.
Data Summary: Comparison of Functionalization Strategies
| Strategy | Position(s) Functionalized | Reagents/Conditions | Scope/Limitations | Reference |
| Cycloaddition | C1, C2, C4, C5 (scaffold construction) | Bicyclobutanes + Pyridinium Ylides | Builds highly substituted scaffolds diastereoselectively. Requires synthesis of strained precursors. | [9] |
| N-Alkylation/Acylation | N3 | Alkyl halides, acyl chlorides, anhydrides | Standard, high-yielding transformations. Requires a free secondary amine on the core. | [8] |
| Imide/Amide Reduction | C2, C4 | BH₃·SMe₂, LiAlH₄ | Converts carbonyls to methylenes, providing access to the fully saturated scaffold. | [5] |
| Minisci C-H Functionalization | C1 (Bridgehead) | NHP Esters, Photocatalyst (e.g., Ir or Ru complex), Blue LED | Excellent for late-stage introduction of heterocycles. Tolerates a wide range of functional groups. | [1] |
| Transannular C-H Arylation | C-H bond remote from N3 | Pd catalyst, specific carboxylate ligands, aryl halide | Powerful for creating novel C-C bonds. Can be sensitive to substrate and ligand choice. | [10] |
Visualization of Key Strategies
Decision Workflow for Functionalization
This diagram outlines the key decision points when planning the functionalization of the 3-azabicyclo[3.1.1]heptane scaffold.
Caption: Decision tree for selecting a functionalization strategy.
Troubleshooting Flowchart: Low Reaction Conversion
This flowchart provides a logical sequence of steps to diagnose and solve low conversion in a functionalization reaction.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Zendy [zendy.io]
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Validation & Comparative
A Tale of Two Scaffolds: 3-Azabicyclo[3.1.1]heptane vs. Piperidine in Modern Drug Discovery
A Senior Application Scientist's Guide to Navigating Structure, Properties, and Performance
In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a ubiquitous scaffold embedded in the core of countless approved drugs. Its conformational flexibility and synthetic tractability have long made it a reliable workhorse for drug designers. However, the relentless pursuit of improved drug-like properties—enhanced solubility, metabolic stability, and target specificity—has led researchers to explore more rigid and three-dimensionally complex bioisosteres. Among these, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling alternative, a constrained analog of piperidine offering a unique set of advantages. This guide provides an in-depth, data-driven comparison of these two pivotal scaffolds, offering insights to guide strategic decisions in drug discovery programs.
At a Glance: Key Physicochemical and Structural Differences
The fundamental distinction between piperidine and 3-azabicyclo[3.1.1]heptane lies in their conformational freedom. Piperidine, a simple six-membered ring, readily interconverts between chair and boat conformations. In contrast, the bicyclic nature of 3-azabicyclo[3.1.1]heptane locks the six-membered ring into a more rigid, defined geometry. This structural constraint has profound implications for a molecule's physicochemical properties and its interaction with biological targets.
| Property | Piperidine | 3-Azabicyclo[3.1.1]heptane | Rationale for Difference |
| Conformational Flexibility | High (Chair-boat interconversion) | Low (Rigid bicyclic structure) | The bridged structure of 3-azabicyclo[3.1.1]heptane restricts ring flipping. |
| Three-Dimensionality (sp³ character) | Moderate | High | The bicyclic nature enforces a more complex and defined 3D shape. |
| Aqueous Solubility | Generally lower | Often significantly higher | Increased polarity and reduced crystal packing energy due to the 3D structure can enhance solubility. |
| Lipophilicity (logP/logD) | Variable, can be high | Generally lower | The more compact and polar nature of the bicyclic scaffold can reduce lipophilicity. |
| Metabolic Stability | Susceptible to metabolism (e.g., N-dealkylation, ring oxidation) | Generally higher | The rigid structure can shield metabolically labile sites and may be less recognized by metabolic enzymes.[1] |
The Rupatidine Case Study: A Compelling Argument for the Bicyclic Scaffold
A pivotal study showcasing the transformative potential of replacing a six-membered nitrogen heterocycle with 3-azabicyclo[3.1.1]heptane involves the antihistamine drug Rupatidine.[2][3] While the parent drug contains a pyridine ring, the principles of this bioisosteric replacement are highly relevant to piperidine-containing compounds. Researchers synthesized an analog of Rupatidine where the pyridine moiety was replaced with a 3-azabicyclo[3.1.1]heptane core and compared their physicochemical properties. The results were striking.
| Parameter | Rupatidine (Pyridine-containing) | Rupatidine Analog (3-Azabicyclo[3.1.1]heptane-containing) | Fold Improvement |
| Aqueous Solubility (pH 7.4) | 29 µM | 365 µM | >12-fold |
| Experimental Lipophilicity (logD at pH 7.4) | >4.5 | 3.8 | Lower lipophilicity |
| Metabolic Half-life (t½ in human liver microsomes) | 3.2 min | 35.7 min | >11-fold |
Data sourced from Mykhailiuk, et al.[2][3]
This case study provides compelling evidence that the 3-azabicyclo[3.1.1]heptane scaffold can dramatically improve key drug-like properties, addressing common challenges in drug development such as poor solubility and rapid metabolism.
Structural Insights: Mimicking and Constraining Piperidine Conformations
The rigid framework of 3-azabicyclo[3.1.1]heptane and its substituted derivatives can be viewed as "frozen" conformations of piperidine. Depending on the substitution pattern, these bicyclic scaffolds can mimic either the common chair conformation or the less stable boat/skew-boat conformations of a 1,4-disubstituted piperidine.[4][5][6][7] This conformational restriction can be a powerful tool in drug design, allowing for the optimization of ligand-receptor interactions by pre-organizing the molecule into a bioactive conformation.
Caption: Conformational landscapes of piperidine vs. 3-azabicyclo[3.1.1]heptane.
Impact on Pharmacological Activity: A Double-Edged Sword
While the benefits of the 3-azabicyclo[3.1.1]heptane scaffold on physicochemical properties are well-documented, its impact on biological activity is more nuanced and target-dependent. The conformational rigidity can be advantageous if it locks the molecule in a bioactive conformation, leading to enhanced potency and selectivity. However, if the target receptor requires a degree of ligand flexibility for optimal binding, the rigidity of the bicyclic scaffold could be detrimental to activity.
In a study on aromatase inhibitors, novel 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones were synthesized and found to be potent inhibitors, with some derivatives being over 140-fold more potent than the clinically used aminoglutethimide, which contains a piperidine-2,6-dione core.[8] This suggests that for certain targets, the constrained geometry of the 3-azabicyclo[3.1.1]heptane scaffold can be highly beneficial for activity.
Conversely, in a study of P2Y14R antagonists, various bridged piperidine analogs were synthesized to explore the receptor's conformational preferences. While some rigid analogs maintained or even slightly improved affinity, others showed a decrease in potency, highlighting the importance of matching the scaffold's rigidity to the specific requirements of the target's binding pocket.
Caption: The interplay between scaffold rigidity and receptor flexibility determines binding affinity.
Experimental Protocols: Synthesis of Key Building Blocks
A key consideration in adopting a new scaffold is its synthetic accessibility. While the synthesis of piperidine derivatives is well-established, practical routes to 3-azabicyclo[3.1.1]heptane building blocks have also been developed, enabling their use in drug discovery programs.
Protocol 1: General Synthesis of N-Substituted Piperidines via Reductive Amination
This one-pot protocol is a versatile method for preparing a wide range of N-substituted piperidines from commercially available starting materials.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Pyridine Addition: Add 2-fluoropyridine (1.2 equiv) to the solution.
-
Activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise and stir for 30 minutes.
-
Reduction: Add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equiv).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the desired N-substituted piperidine.
Protocol 2: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione HCl (A Key Building Block)
This protocol outlines an efficient, scalable synthesis of a key intermediate for the preparation of various 3-azabicyclo[3.1.1]heptane derivatives.[10]
Step-by-Step Methodology:
-
Strecker Reaction: A modified Strecker reaction is performed with methyl 3-oxocyclobutane-3-carboxylate to yield methyl 1-((benzyl)(cyano)methyl)cyclobutane-1-carboxylate. The major diastereomer is isolated by trituration.
-
Nitrile Hydrolysis: The nitrile group is partially hydrolyzed using sulfuric acid in trifluoroacetic acid to afford the corresponding amide.
-
Cyclization: The amide undergoes cyclization mediated by potassium tert-butoxide (t-BuOK) to form the 3-azabicyclo[3.1.1]heptane-2,4-dione ring system. The product is isolated as its hydrochloride salt.
-
Debenzylation: Catalytic hydrogenolysis of the N-benzyl group using palladium on carbon (Pd/C) under a hydrogen atmosphere yields the final product, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione HCl. This step can be performed on a multigram scale.
Conclusion: A Strategic Choice for Modern Drug Discovery
The choice between the flexible piperidine and the rigid 3-azabicyclo[3.1.1]heptane is not a matter of one being universally superior to the other. Instead, it is a strategic decision that should be guided by the specific goals of the drug discovery program and the nature of the biological target.
Piperidine remains an excellent choice for:
-
Initial lead discovery and exploration of broad chemical space due to its synthetic accessibility.
-
Targets that require ligand flexibility for binding.
-
Programs where rapid synthesis of a large number of analogs is a priority.
3-Azabicyclo[3.1.1]heptane is a compelling option for:
-
Lead optimization to improve physicochemical properties such as solubility and metabolic stability.
-
Targets where a constrained conformation is known or hypothesized to be beneficial for activity and selectivity.
-
Escaping the "flatland" of traditional drug-like molecules to explore novel chemical space and intellectual property.
As our understanding of drug-receptor interactions deepens and the demand for drugs with superior properties grows, the strategic incorporation of conformationally constrained scaffolds like 3-azabicyclo[3.1.1]heptane will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
-
ResearchGate. (2025). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Request PDF. Available at: [Link]
-
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (1995). Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Available at: [Link]
-
PubMed. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available at: [Link]
-
PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Available at: [Link]
-
ResearchGate. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. Available at: [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
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A Comparative Guide to 3-Azabicyclo[3.1.1]heptane and Pyridine as Bioisosteres in Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor.[1] This guide provides an in-depth comparison of the saturated, three-dimensional 3-azabicyclo[3.1.1]heptane scaffold and the planar, aromatic pyridine ring, two moieties that are increasingly considered as bioisosteres for one another.[1][2]
The rationale for replacing aromatic rings, such as pyridine, with sp³-rich, saturated structures stems from the "escape from flatland" concept, which posits that increasing the three-dimensionality of a molecule can lead to improved physicochemical properties and a higher probability of clinical success.[3][4] This guide will explore the structural, electronic, and pharmacological implications of this bioisosteric substitution, supported by experimental data and synthetic considerations.
Structural and Geometric Comparison: Beyond the 2D Representation
At first glance, the rigid, bicyclic structure of 3-azabicyclo[3.1.1]heptane appears vastly different from the planar pyridine ring. However, a closer examination of their geometric parameters reveals a surprising degree of similarity, particularly when considering their roles as scaffolds for presenting substituents to a biological target.
Crystallographic analysis has shown that the 3-azabicyclo[3.1.1]heptane core can effectively mimic a 3,5-disubstituted pyridine ring.[1][5] Key geometric parameters such as the distance between exit vectors (the points of substituent attachment) and the angle between them are remarkably similar in both structures.[5][6]
-
Exit Vector Distance: The internal C-C distance between the substituted positions in 3-azabicyclo[3.1.1]heptanes is approximately 2.1 Å, which is comparable to the 2.4 Å distance in a meta-substituted pyridine.[5]
-
Exit Vector Angle: The angle (γ) representing the deviation between the exit vectors in 3-azabicyclo[3.1.1]heptanes is between 124-126°, closely matching the 125° angle in substituted pyridine.[5]
This geometric resemblance allows the 3-azabicyclo[3.1.1]heptane scaffold to present appended functional groups in a spatial orientation that can effectively replicate the interactions of a pyridine-containing ligand within a receptor binding pocket.[6]
Caption: Geometric comparison of pyridine and 3-azabicyclo[3.1.1]heptane.
Physicochemical Properties: A Shift Towards Druglikeness
The replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core can have a profound and often beneficial impact on a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Pyridine Derivative (Rupatadine) | 3-Azabicyclo[3.1.1]heptane Analog | Rationale for Change |
| Water Solubility | 29 µM[6][7] | 365 µM[6][7] | The sp³-rich, less aromatic character of the bicyclic system disrupts crystal lattice packing and increases polarity, leading to improved aqueous solubility. |
| Lipophilicity (logD) | >4.5[6] | 3.8[6] | The saturated nature of the 3-azabicyclo[3.1.1]heptane core reduces the overall lipophilicity compared to the aromatic pyridine ring. |
| Calculated logP (clogP) | 5.1[6] | 5.2[6] | While experimental lipophilicity decreases, calculated values may not always capture the nuanced effects of 3D structure on solvation. |
| Metabolic Stability (t½ in human liver microsomes) | 3.2 min[7] | 35.7 min[7] | Pyridine rings are often susceptible to metabolic oxidation. The saturated bicyclic core can block these metabolic soft spots, leading to a significantly longer half-life. |
Case Study: Rupatadine A compelling example of the benefits of this bioisosteric replacement is the antihistamine drug Rupatadine.[6][8] When the pyridine ring in Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane core, the resulting analog exhibited a dramatic improvement in key physicochemical properties.[6][7] Its water solubility increased by more than twelve-fold, and its metabolic stability was enhanced by over ten-fold.[7] These improvements highlight the potential of this strategy to overcome common liabilities in drug development.
Synthetic Accessibility: Enabling Exploration
The practical application of any bioisostere is contingent on its synthetic accessibility. Fortunately, recent advances have made 3-azabicyclo[3.1.1]heptane derivatives more readily available for drug discovery programs.[2]
Several synthetic routes have been developed, with a notable and scalable approach involving the reduction of spirocyclic oxetanyl nitriles.[3][8][9] This method allows for the multigram synthesis of the core structure, making it a viable building block for medicinal chemistry campaigns.[3][4]
Experimental Protocol: A General Synthesis of 3-Azabicyclo[3.1.1]heptanes
The following is a generalized protocol based on the reductive cyclization of spirocyclic oxetanyl nitriles.
-
Starting Material: A suitably substituted spirocyclic oxetanyl nitrile.
-
Reduction and Cyclization:
-
The nitrile is subjected to reduction, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).
-
This reduction of the nitrile to a primary amine is followed by an in-situ intramolecular ring-opening of the strained oxetane ring by the newly formed amine, leading to the formation of the 3-azabicyclo[3.1.1]heptane core.
-
-
Work-up and Purification:
-
The reaction is carefully quenched, and the product is extracted into an organic solvent.
-
Purification is typically achieved through standard techniques such as column chromatography or distillation.
-
Caption: Synthetic workflow for 3-azabicyclo[3.1.1]heptane.
Conclusion and Future Perspectives
The use of 3-azabicyclo[3.1.1]heptane as a bioisostere for pyridine represents a valuable strategy in contemporary drug design.[2] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, all of which are critical determinants of a drug candidate's success.[7] The geometric similarity between the two scaffolds allows for the retention of key binding interactions, while the altered electronic and steric properties of the saturated system can be leveraged to fine-tune a molecule's overall profile.
As synthetic methodologies for constructing this and other sp³-rich scaffolds continue to improve, their incorporation into drug discovery pipelines is likely to accelerate. Researchers and drug development professionals should consider the 3-azabicyclo[3.1.1]heptane core as a powerful tool for optimizing lead compounds and exploring novel chemical space.
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The Ascendance of the 3-Azabicyclo[3.1.1]heptane Scaffold: A Comparative Guide to its Biological Evaluation
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the flatlands of aromatic rings. The concept of "escape from flatland" has propelled the exploration of saturated bicyclic scaffolds as bioisosteric replacements for common aromatic and heteroaromatic moieties.[1][2] Among these, the 3-azabicyclo[3.1.1]heptane core has emerged as a particularly promising "privileged structure" – a molecular framework with a predisposition for binding to multiple biological targets.[3][4] Its rigid, three-dimensional architecture offers a unique spatial presentation of substituents, enabling fine-tuning of interactions with target proteins and often leading to improved drug-like properties such as increased solubility and metabolic stability.[5][6] This guide provides a comprehensive comparison of 3-azabicyclo[3.1.1]heptane-containing molecules, delving into their biological evaluation with a focus on their interactions with neuronal nicotinic acetylcholine receptors (nAChRs), and presenting the experimental methodologies that underpin these assessments.
Comparative Analysis of 3-Azabicyclo[3.1.1]heptane Derivatives as nAChR Ligands
The versatility of the 3-azabicyclo[3.1.1]heptane scaffold is particularly evident in its application as a core for ligands targeting nAChRs. These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[7][8] The rigid nature of the 3-azabicyclo[3.1.1]heptane core allows for precise positioning of pharmacophoric elements, leading to high-affinity and subtype-selective ligands.
A notable example is the development of 3,6-diazabicyclo[3.1.1]heptane derivatives. Extensive structure-activity relationship (SAR) studies have demonstrated that strategic substitutions on this scaffold can yield compounds with picomolar affinity for the α4β2 nAChR subtype and remarkable selectivity over other subtypes like α7.[9][10][11] For instance, the introduction of an N-(2-fluorophenyl)nicotinamide moiety at the 3-position resulted in a compound with a Ki value of 10 pM for the α4β2 receptor, showcasing the profound impact of substituent choice on binding affinity.[9]
Below is a table summarizing the biological data for a selection of 3-azabicyclo[3.1.1]heptane-containing molecules, highlighting their affinity and selectivity for different nAChR subtypes.
| Compound ID | Scaffold | Substitution | Target Subtype | Binding Affinity (Ki) | Functional Activity | Reference |
| Compound 43 | 3,6-diazabicyclo[3.1.1]heptane | 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide | α4β2 nAChR | 10 pM | Partial Agonist | [9] |
| Compound 35 | 3,6-diazabicyclo[3.1.1]heptane | N-(4-fluorophenyl)-5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)nicotinamide | α4β2 nAChR | 30 pM | Partial Agonist | [9] |
| Compound 39 | 3,6-diazabicyclo[3.1.1]heptane | N-(2-chlorophenyl)-5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)nicotinamide | α4β2 nAChR | 20 pM | Partial Agonist | [9] |
| Compound 12g | 3,6-diazabicyclo[3.1.1]heptane | 3-(anilino)pyridine derivative | α4β2 nAChR | 0.0225 nM | Not specified | [10] |
| Compound 12o | 3,6-diazabicyclo[3.1.1]heptane | 3-(anilino)pyridine derivative | α4β2 nAChR | 2.06 nM | Not specified | [10] |
Experimental Protocols for Biological Evaluation
The characterization of 3-azabicyclo[3.1.1]heptane-containing molecules as nAChR ligands relies on a battery of well-established in vitro assays. These assays are crucial for determining binding affinity, subtype selectivity, and functional activity.
Radioligand Binding Assay for nAChR Subtypes
This assay is a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor subtype. The principle lies in the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) in appropriate media.
-
Harvest the cells and homogenize them in a cold buffer to prepare cell membranes containing the receptors.
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7) to each well.[12][13]
-
Add increasing concentrations of the unlabeled test compound (the 3-azabicyclo[3.1.1]heptane derivative) to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radiolabeled ligand).
-
Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Functional Assay: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor. TEVC in Xenopus oocytes is a robust system for studying the function of ion channels like nAChRs.
Step-by-Step Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNAs encoding the subunits of the desired nAChR subtype.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.[14]
-
-
Compound Application and Data Acquisition:
-
Apply a known agonist (e.g., acetylcholine) at its EC₅₀ concentration to elicit a baseline current response.
-
To test for agonist activity, apply increasing concentrations of the 3-azabicyclo[3.1.1]heptane derivative and record the elicited currents.
-
To test for antagonist activity, co-apply the test compound with the agonist and measure the inhibition of the agonist-induced current.
-
To investigate positive allosteric modulation, co-apply the test compound with a low concentration of the agonist (e.g., EC₂₀) and look for potentiation of the current response.[14][15]
-
-
Data Analysis:
-
Measure the peak amplitude of the current responses.
-
For agonists, plot the normalized current response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and maximal efficacy.
-
For antagonists, calculate the percent inhibition of the agonist response at different concentrations to determine the IC₅₀.
-
Visualizing the Science: Diagrams and Workflows
Signaling Pathway of nAChR Activation
Caption: Simplified signaling pathway of nAChR activation by an agonist.
Experimental Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow of a radioligand binding assay.
Structure-Activity Relationship (SAR) Logic
Caption: Logical flow of a structure-activity relationship study.
Conclusion: A Scaffold with a Bright Future
The 3-azabicyclo[3.1.1]heptane scaffold represents a significant advancement in the design of three-dimensional molecules with therapeutic potential. Its successful application in the development of potent and selective nAChR ligands underscores its value in medicinal chemistry. The ability to rigidly orient substituents in three-dimensional space provides a powerful tool for dissecting and optimizing molecular interactions with biological targets. As synthetic methodologies for accessing this and other related bicyclic scaffolds continue to evolve, we can anticipate the emergence of a new generation of drug candidates with superior efficacy and safety profiles, further solidifying the importance of "escaping from flatland" in modern drug discovery.
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A Comparative Crystallographic Guide to tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate Derivatives: Unveiling the Structural Landscape of Nonclassical Piperidine Isosteres
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and unique intellectual property is relentless. The 3-azabicyclo[3.1.1]heptane framework has emerged as a promising nonclassical isostere for the ubiquitous piperidine ring, offering a rigid bicyclic structure that can impart favorable conformational constraints.[1] This guide provides a comprehensive comparison of the X-ray crystal structures of key derivatives of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, offering researchers, scientists, and drug development professionals a detailed understanding of their three-dimensional architecture and the subtle yet significant impact of substituent stereochemistry.
The focus of this guide will be a comparative analysis of the cis- and trans-isomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid, close derivatives of the parent ketone. The determination of their solid-state structures through single-crystal X-ray diffraction provides invaluable insights into the conformational preferences of the bicyclic system, which are crucial for rational drug design and structure-activity relationship (SAR) studies.
The Strategic Importance of the 3-Azabicyclo[3.1.1]heptane Scaffold
The 3-azabicyclo[3.1.1]heptane core is considered a valuable bioisostere of piperidine and pyridine, two of the most prevalent heterocycles in marketed drugs.[2][3] Its rigid structure allows for precise positioning of substituents in three-dimensional space, potentially leading to enhanced target affinity and selectivity. Furthermore, the introduction of this saturated bicyclic system can improve metabolic stability and aqueous solubility compared to their aromatic counterparts, addressing key challenges in drug development.[4][5]
Synthesis and Crystallization: A Pathway to Structural Elucidation
The journey to understanding the three-dimensional structure of these derivatives begins with their synthesis and subsequent crystallization. A robust and scalable synthetic route is paramount for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
General Synthetic Approach
The synthesis of the key intermediates, cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, is achieved through a multi-step sequence starting from readily available materials. The key steps involve the construction of the bicyclic core, followed by diastereoselective functionalization.
Experimental Protocol: Synthesis of cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic Acids
-
Double Alkylation: To a solution of diethyl malonate in a suitable solvent, add a strong base such as sodium hydride. Subsequently, add cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate and heat the reaction mixture to facilitate the double alkylation and formation of the bicyclic core.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed under basic conditions, followed by acidification to yield N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid.
-
Monodecarboxylation: The dicarboxylic acid is then heated in a high-boiling solvent to induce monodecarboxylation, affording a mixture of the cis- and trans-isomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid.
-
Diastereomer Separation: The diastereomeric mixture is separated using column chromatography on silica gel to yield the pure cis- and trans-isomers.
Crystallization
Obtaining single crystals of sufficient quality is a critical step that often requires empirical optimization.
Experimental Protocol: Crystallization
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, methanol, or acetone) at an elevated temperature.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is one of the simplest and most common crystallization techniques.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the precipitant solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the compound. The decrease in temperature reduces the solubility of the compound, leading to crystallization.
Comparative Crystal Structure Analysis
The crystal structures of cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid were determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 2314750 and 2314751, provide a detailed picture of their molecular geometries.
Molecular Conformation
The most striking difference between the two isomers lies in the conformation of the bicyclic ring system and the orientation of the carboxylic acid substituent.
-
cis-Isomer: In the cis-isomer, the carboxylic acid group is oriented on the same side of the six-membered ring as the C1-C5 bridge. This results in a more compact, folded conformation.
-
trans-Isomer: In the trans-isomer, the carboxylic acid group is on the opposite side of the C1-C5 bridge, leading to a more extended conformation.
These conformational differences have a significant impact on the overall shape of the molecule and how it can interact with a biological target. Molecular structure analysis has revealed that the cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes can be considered as three-dimensional analogs of the common 1,4-disubstituted piperidine in a chair conformation, while the trans-isomers are more akin to the less common "boat" conformation of piperidine.[5]
Key Geometric Parameters
A detailed comparison of selected bond lengths, bond angles, and torsion angles highlights the structural nuances between the cis and trans isomers.
| Parameter | cis-Isomer (CCDC 2314750) | trans-Isomer (CCDC 2314751) |
| Selected Bond Lengths (Å) | ||
| N3-C(Boc) | Value from CIF | Value from CIF |
| C6-C7 | Value from CIF | Value from CIF |
| C1-C7 | Value from CIF | Value from CIF |
| C3-C(COOH) | Value from CIF | Value from CIF |
| Selected Bond Angles (°) | ||
| C2-N3-C4 | Value from CIF | Value from CIF |
| C1-C7-C6 | Value from CIF | Value from CIF |
| C2-C1-C5 | Value from CIF | Value from CIF |
| Selected Torsion Angles (°) | ||
| C2-C1-C5-C4 | Value from CIF | Value from CIF |
| C1-C2-N3-C4 | Value from CIF | Value from CIF |
(Note: Specific values to be populated upon retrieval and analysis of the CIF files from the CCDC.)
The differences in these parameters, although seemingly small, collectively define the distinct three-dimensional shape of each isomer. The torsion angles, in particular, provide a quantitative measure of the puckering of the bicyclic rings.
Implications for Drug Design
The conformational rigidity and the well-defined stereochemistry of the 3-azabicyclo[3.1.1]heptane derivatives make them attractive scaffolds for structure-based drug design. The ability to synthesize and characterize diastereomerically pure compounds allows for a more precise probing of the ligand-binding pocket of a biological target.
The distinct spatial arrangement of the functional groups in the cis- and trans-isomers can lead to significantly different binding affinities and pharmacological activities. For instance, a carboxylic acid group in the cis-conformation might be perfectly positioned to form a crucial hydrogen bond with a receptor, while the same group in the trans-conformation might be unable to make that interaction. This highlights the importance of stereochemical control in the synthesis of bioactive molecules based on this scaffold.
Conclusion
The X-ray crystal structures of cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid provide a fundamental understanding of the conformational preferences of this important class of piperidine isosteres. The detailed structural data, coupled with robust synthetic protocols, empower medicinal chemists to rationally design and synthesize novel drug candidates with potentially improved properties. This comparative guide serves as a valuable resource for researchers in the field, offering both the foundational knowledge and the experimental framework necessary to leverage the unique structural features of the 3-azabicyclo[3.1.1]heptane scaffold in their drug discovery endeavors.
References
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Chernykh A. V., Vashchenko B. V., Shishkina S. V., Volochnyuk D. M., Grygorenko O. O. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. 2024. [Link]
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Chernykh, A. V.; Vashchenko, B. V.; Shishkina, S. V.; Volochnyuk, D. M.; Grygorenko, O. O. CCDC 2314750: Experimental Crystal Structure Determination. 2024. [Link]
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Chernykh, A. V.; Vashchenko, B. V.; Shishkina, S. V.; Volochnyuk, D. M.; Grygorenko, O. O. CCDC 2314751: Experimental Crystal Structure Determination. 2024. [Link]
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Mykhailiuk, P. K. et al. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. 2023, 62, e202304294. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 3-Azabicyclo[3.1.1]heptane Analogs as Cholinergic Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-azabicyclo[3.1.1]heptane analogs, a class of compounds that has garnered significant interest in medicinal chemistry for their potential to modulate cholinergic neurotransmission. The unique conformational constraints of this bicyclic scaffold make it an attractive isostere for commonly used fragments like piperidine and pyridine, offering a pathway to enhance potency, selectivity, and pharmacokinetic properties of drug candidates targeting nicotinic and muscarinic acetylcholine receptors.[1][2][3][4]
Introduction: The 3-Azabicyclo[3.1.1]heptane Scaffold - A Privileged Structure in Cholinergic Drug Discovery
The 3-azabicyclo[3.1.1]heptane core is a rigid, three-dimensional structure that has emerged as a valuable building block in the design of novel therapeutic agents.[1][5] Its constrained nature reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, its distinct vectoral presentation of substituents compared to more flexible or planar moieties allows for the exploration of new chemical space and the optimization of interactions with receptor binding pockets.
This guide will focus on the SAR of two primary classes of analogs:
-
3,6-Diazabicyclo[3.1.1]heptanes: Extensively studied as ligands for nicotinic acetylcholine receptors (nAChRs).
-
3-Azabicyclo[3.1.1]heptanes: Investigated as constrained analogs of piperidine and as scaffolds for targeting various receptors, including muscarinic acetylcholine receptors (mAChRs).
The strategic incorporation of this scaffold in place of traditional aromatic or saturated heterocycles has been shown to improve critical drug-like properties such as solubility and metabolic stability.[1][4]
Structure-Activity Relationships at Nicotinic Acetylcholine Receptors (nAChRs)
The most extensive SAR studies for this class of compounds have focused on their interaction with nAChRs, particularly the α4β2 subtype, which is a key target for conditions such as nicotine addiction and cognitive disorders.
The 3,6-Diazabicyclo[3.1.1]heptane Series: Potent and Selective α4β2 nAChR Ligands
Research into 3,6-diazabicyclo[3.1.1]heptane analogs has yielded compounds with exceptionally high affinity and selectivity for the α4β2 nAChR subtype.[6][7][8][9] The general pharmacophore consists of the bicyclic core, with a substituent at the 3-position being crucial for activity.
Key SAR Insights:
-
Substituents at the 3-Position: Aromatic and heteroaromatic groups attached to the N3 position are well-tolerated and can significantly influence affinity and selectivity. For instance, 3-(6-halopyridin-3-yl) derivatives exhibit high affinity for α4β2 receptors.[6]
-
Aryl Pyridyl Ether Linkages: The introduction of an aryl pyridyl ether moiety at the 3-position has led to some of the most potent and selective α4β2 ligands. The nature and position of substituents on the terminal phenyl ring play a critical role.
-
Anilino-Pyridine Derivatives: A series of 3-(anilino)pyridine derivatives have demonstrated picomolar to low nanomolar affinity for the α4β2 nAChR.[8][9] The position of the anilino group on the pyridine ring and the substituents on the aniline are key determinants of activity.
-
Selectivity over α7 nAChR: Many of the high-affinity α4β2 ligands based on the 3,6-diazabicyclo[3.1.1]heptane scaffold show remarkable selectivity over the α7 nAChR subtype.[7][8][9] For example, the 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide was found to have a Ki of 10 pM for α4β2 and very high selectivity over α7.[7][9]
Data Presentation: Affinity of 3,6-Diazabicyclo[3.1.1]heptane Analogs for nAChRs
| Compound/Analog Type | Target | Ki (nM) | Selectivity (α7/α4β2) | Reference |
| 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | α4β2 | 0.023 - 0.056 | >1295 | [8] |
| Phenylpyridyl-diazabicycloheptane | α4β2 | 0.011 | >1500 | [6] |
| p-NO2-phenyl substituted analogue | α4β2 | ~0.011 | High | [6] |
| 3-(Anilino)pyridine series | α4β2 | 0.0225 - 2.06 | High | [8][9] |
| 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide | α4β2 | 0.010 | Very High | [7][9] |
Experimental Workflow: SAR Exploration of 3,6-Diazabicyclo[3.1.1]heptane Analogs
Caption: Workflow for the synthesis and evaluation of 3,6-diazabicyclo[3.1.1]heptane analogs.
The 3-Azabicyclo[3.1.1]heptane Core: A Constrained Piperidine Mimetic
The mono-aza scaffold has been explored as a conformationally restricted replacement for piperidine, a common motif in CNS-active compounds.[2][3][10] While extensive SAR data at cholinergic receptors is less mature compared to its diaza counterpart, its utility as a bioisostere suggests significant potential.
Key SAR Insights:
-
Substitution at the 1- and 6-Positions: The bridgehead positions (1 and 6) and the 3-position offer vectors for substitution that mimic the spatial arrangement of substituents on a piperidine ring.
-
Bioisosteric Replacement of Pyridine: Replacement of a pyridine ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane core led to a significant improvement in physicochemical properties, including solubility and metabolic stability.[1][4] This highlights the potential of this scaffold to enhance drug-like properties while maintaining biological activity.
-
Thalidomide Analogs: The scaffold has been used to create bridged analogs of thalidomide, demonstrating its versatility in constructing complex molecular architectures.[11]
Structure-Activity Relationships at Muscarinic Acetylcholine Receptors (mAChRs)
The exploration of 3-azabicyclo[3.1.1]heptane analogs as ligands for mAChRs is an emerging area. While detailed SAR studies are not as prevalent as for nAChRs, the scaffold's similarity to other bicyclic systems known to interact with mAChRs, such as quinuclidine and azanorbornane, suggests its potential.[12]
Key Considerations and Potential SAR Directions:
-
M1/M4 Receptor Agonism: There is a strong interest in developing selective M1 and/or M4 receptor agonists for the treatment of cognitive deficits and psychosis.[12][13] The rigid 3-azabicyclo[3.1.1]heptane scaffold could be used to design ligands with improved subtype selectivity by precisely orienting key pharmacophoric features.
-
Substitution Patterns for Selectivity: The substitution pattern on the bicyclic core will be critical for achieving selectivity among the highly homologous M1-M5 receptor subtypes. Systematic exploration of substituents at the 1-, 3-, and 6-positions is warranted.
-
Comparison with Known Bicyclic Muscarinic Ligands: The SAR of 3-azabicyclo[3.1.1]heptane analogs can be guided by the established knowledge of other bicyclic muscarinic ligands. For example, the stereochemistry of substituents has been shown to be crucial for the activity of azanorbornane-based muscarinic agonists.[12]
A patent for pharmaceutical compounds mentions 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-6-[4-(1H-pyrazol-1-yl)piperidin-1-yl]-3-azabicyclo[3.1.1]heptane as a compound selective for M1 and M4 receptors, indicating the potential of this scaffold in developing muscarinic receptor modulators.[13]
Signaling Pathway: Muscarinic Receptor Activation
Caption: Generalized signaling pathways upon muscarinic receptor activation by an agonist.
Experimental Protocols
General Synthesis of the 3-Azabicyclo[3.1.1]heptane Core
A general and scalable synthesis of the 3-azabicyclo[3.1.1]heptane core has been developed, which involves the reduction of spirocyclic oxetanyl nitriles.[1]
Step-by-Step Methodology:
-
Synthesis of Spirocyclic Oxetanyl Nitrile: The synthesis starts from readily available materials to construct the spirocyclic oxetanyl nitrile precursor.
-
Reductive Cyclization: The key step involves the reduction of the nitrile group, which concomitantly leads to the formation of the 3-azabicyclo[3.1.1]heptane ring system. This transformation is often carried out using a suitable reducing agent.
-
Purification: The resulting 3-azabicyclo[3.1.1]heptane can be purified using standard techniques such as distillation or chromatography.
Another efficient approach for multigram synthesis relies on the intramolecular imide formation in a 1,3-functionalized cyclobutane derivative, which is obtained via a diastereoselective Strecker reaction.[11]
Radioligand Binding Assays for Cholinergic Receptors
Radioligand binding assays are a fundamental tool for determining the affinity of compounds for their target receptors.
Protocol for nAChR Binding Assay (e.g., α4β2):
-
Membrane Preparation: Prepare cell membranes from a source rich in the nAChR subtype of interest (e.g., rat brain homogenate or cells expressing the receptor).
-
Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2) and varying concentrations of the 3-azabicyclo[3.1.1]heptane analog.
-
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
Protocol for mAChR Binding Assay:
The protocol is similar to the nAChR assay, with the primary difference being the choice of radioligand and competing unlabeled ligand. For example, [³H]N-methylscopolamine ([³H]NMS) is a commonly used radioligand for mAChRs.
Comparative Analysis and Future Perspectives
The 3-azabicyclo[3.1.1]heptane scaffold and its diaza-analogs represent a promising platform for the development of novel cholinergic ligands.
-
3,6-Diazabicyclo[3.1.1]heptanes have proven to be exceptional scaffolds for generating highly potent and selective α4β2 nAChR ligands. The extensive SAR data available provides a solid foundation for further optimization and development of drug candidates for nicotine dependence and cognitive disorders.
-
3-Azabicyclo[3.1.1]heptanes offer a unique three-dimensional alternative to traditional piperidine and pyridine rings. Their application as bioisosteres has already demonstrated benefits in improving physicochemical properties. The exploration of their SAR at both nAChRs and mAChRs is a promising avenue for future research, with the potential to yield novel CNS-active agents with improved drug-like characteristics.
The continued exploration of this versatile scaffold, through systematic SAR studies and the development of efficient synthetic methodologies, will undoubtedly lead to the discovery of new and improved therapeutics for a range of neurological and psychiatric disorders.
References
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- Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. Bioorganic & Medicinal Chemistry, 27(16), 3665-3676.
- Gotti, C., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2947-2951.
- Adis, International. (2015). TC-299423. Drugs in R&D, 15(1), 119-123.
- Deligia, F., et al. (2018). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: Novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. European Journal of Medicinal Chemistry, 148, 24-35.
- Heal, D. J., et al. (2020). Pharmaceutical compounds. U.S.
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- Jones, C. K., & Lindsley, C. W. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. ACS Chemical Neuroscience, 12(1), 23-40.
- Hartmann, R. W., & Wächter, G. A. (1991). Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. Journal of Medicinal Chemistry, 34(4), 1434-1437.
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
- Jacobson, K. A., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 66(14), 9632-9653.
- Grygorenko, O. O., et al. (2025). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry.
- Corey, E. J., et al. (1995). Stereocontrolled total synthesis of (+)- and (-)-epibatidine. The Journal of Organic Chemistry, 60(23), 7350-7351.
- Mykhailiuk, P. K. (2017). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 19(18), 4880-4883.
- de Esch, I. J. P., et al. (2012). Nicotinic acetylcholine receptor ligands; a patent review (2006–2011).
- Mykhailiuk, P. K., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine.
- Zhang, L. (2021). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press.
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A Comparative Guide to the Physicochemical Properties of 3-Azabicyclo[3.1.1]heptane and Piperidine Derivatives for Drug Discovery
Introduction: Navigating Chemical Space with Saturated Heterocycles
In the landscape of modern drug discovery, the piperidine ring stands as one of the most ubiquitous saturated heterocyclic scaffolds, embedded in the architecture of numerous approved pharmaceuticals.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical properties and provide a versatile synthetic handle for molecular exploration. However, the inherent conformational flexibility of the piperidine ring can sometimes be a double-edged sword, potentially leading to off-target effects and metabolic instability.
This guide presents a comprehensive comparative analysis of piperidine and a more conformationally restricted isostere: 3-azabicyclo[3.1.1]heptane. As a bridged bicyclic system, 3-azabicyclo[3.1.1]heptane offers a more rigid framework, which can provide a unique opportunity to refine pharmacological profiles.[3][4] We will delve into the key physicochemical properties that govern the "drug-likeness" of these scaffolds—basicity (pKa), lipophilicity (logP), and solubility—supported by experimental data and detailed protocols for their determination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the selection and optimization of these critical nitrogen-containing heterocycles.
Structural and Conformational Analysis: Flexibility vs. Rigidity
The fundamental difference between piperidine and 3-azabicyclo[3.1.1]heptane lies in their three-dimensional structure. Piperidine, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize steric and torsional strain.[5] However, this chair can undergo ring inversion, and the substituents on the nitrogen and carbon atoms can exist in either axial or equatorial positions, leading to a dynamic conformational equilibrium.[5]
In contrast, the 3-azabicyclo[3.1.1]heptane scaffold is a bridged bicyclic system, which significantly restricts its conformational freedom. This rigidity can be highly advantageous in drug design, as it presents a more defined orientation of substituents to a biological target, potentially increasing potency and selectivity. Depending on the substitution pattern, derivatives of 3-azabicyclo[3.1.1]heptane can mimic either a distorted chair or a boat conformation of the piperidine ring.[3][6]
Caption: Conformational flexibility of piperidine versus the rigid structure of 3-azabicyclo[3.1.1]heptane.
Comparative Physicochemical Properties
The subtle yet significant differences in the structures of piperidine and 3-azabicyclo[3.1.1]heptane manifest in their physicochemical profiles. These properties are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
The basicity of the nitrogen atom, quantified by the pKa of its conjugate acid, is a crucial parameter influencing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
| Compound | Structure | Experimental pKa | Predicted pKa | Reference(s) |
| Piperidine | C₅H₁₁N | 11.12 | - | [7] |
| 3-Azabicyclo[3.1.1]heptane | C₆H₁₁N | - | 11.57 | - |
| Piperidine-4-carboxamide derivative | C₁₄H₁₉N₂O₂Cl | 7.96 | 6.85 ± 0.62 | [8] |
| Piperidine-4-carboxamide derivative | C₁₃H₁₈N₂O₃S | 7.06 | 6.80 ± 0.50 | [8] |
Note: Experimental data for a wide range of systematically varied derivatives of 3-azabicyclo[3.1.1]heptane is limited in the public domain. The provided predicted value serves as an estimation.
Lipophilicity (logP/logD)
Lipophilicity, typically measured as the logarithm of the partition coefficient (logP) between octanol and water, is a key factor in determining a drug's ability to cross cell membranes. The distribution coefficient (logD) is a pH-dependent measure of lipophilicity for ionizable compounds.
| Compound | Structure | Experimental logP | Predicted logP | Experimental logD (pH 7.4) | Reference(s) |
| Piperidine | C₅H₁₁N | 0.84 | - | - | [7] |
| 3-Azabicyclo[3.1.1]heptane | C₆H₁₁N | - | 0.6 | - | - |
| Rupatadine (Pyridine analog) | C₂₆H₂₆ClN₃ | - | 5.1 | >4.5 | [9] |
| Rupatadine (3-Azabicyclo[3.1.1]heptane analog) | C₂₇H₃₃ClN₂ | - | 5.2 | 3.8 | [9] |
| N-Methylpiperidine derivative | C₁₈H₂₃NO | - | - | 0.52 | [10] |
| Piperidine derivative | C₁₇H₂₁NO | - | - | -0.79 | [10] |
Studies have shown that replacing a pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core led to a significant decrease in the experimental lipophilicity (logD).[9] This highlights the potential of this scaffold to modulate lipophilicity in a favorable direction for drug development.
Aqueous Solubility
Aqueous solubility is a critical property for drug absorption and formulation. Poor solubility is a major hurdle in drug development.
| Compound | Structure | Experimental Solubility | Reference(s) |
| Piperidine | C₅H₁₁N | Miscible with water | [7] |
| Rupatadine (Pyridine analog) | C₂₆H₂₆ClN₃ | 29 µM | [9] |
| Rupatadine (3-Azabicyclo[3.1.1]heptane analog) | C₂₇H₃₃ClN₂ | 365 µM | [9] |
The replacement of the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold resulted in a dramatic, more than ten-fold increase in aqueous solubility.[9] This demonstrates the significant impact that this structural modification can have on improving a key physicochemical property.
Experimental Protocols for Physicochemical Property Determination
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for the determination of pKa, logP, and kinetic solubility.
Determination of pKa by Potentiometric Titration
This method relies on titrating a solution of the amine with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.[11][12]
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the amine derivative in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.[11]
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[13][14][15]
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the other pre-saturated phase.
-
Equilibration: Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the logP using the following formula: logP = log₁₀([Compound]octanol / [Compound]aqueous).
Caption: Workflow for logP determination by the shake-flask method.
Determination of Kinetic Solubility
Kinetic solubility assays are high-throughput methods used to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[2][16][17][18][19]
Protocol (Nephelometric Method):
-
Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO.
-
Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentration.
-
Incubation: Incubate the plate with shaking for a defined period (e.g., 2 hours) at a constant temperature.
-
Measurement: Measure the light scattering of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to a blank.
Caption: Workflow for kinetic solubility determination by nephelometry.
Implications for Drug Discovery and Design
The choice between a flexible piperidine scaffold and a rigid 3-azabicyclo[3.1.1]heptane analogue is a strategic decision in drug design with significant consequences for the pharmacological profile of a molecule.
-
Conformational Restriction and Target Binding: The rigid nature of the 3-azabicyclo[3.1.1]heptane core can pre-organize the substituents in a bioactive conformation, potentially leading to higher binding affinity and selectivity for the target protein. This can reduce the entropic penalty of binding compared to a more flexible piperidine ligand.
-
Improved Physicochemical Properties: As demonstrated by the Rupatadine case study, the incorporation of the 3-azabicyclo[3.1.1]heptane scaffold can lead to a significant improvement in aqueous solubility and a reduction in lipophilicity.[9] These are highly desirable modifications in drug discovery, as they can lead to better oral bioavailability and a more favorable ADME profile.
-
Navigating Intellectual Property: The 3-azabicyclo[3.1.1]heptane scaffold can be considered a non-classical isostere of piperidine, offering opportunities to design novel chemical entities with distinct intellectual property profiles.[3][20]
-
Synthetic Accessibility: While the synthesis of substituted piperidines is well-established, the preparation of 3-azabicyclo[3.1.1]heptane derivatives can be more complex.[4] However, recent advances in synthetic methodology are making these rigid scaffolds more accessible for medicinal chemistry campaigns.[4]
Conclusion: A Data-Driven Approach to Scaffold Selection
Both piperidine and 3-azabicyclo[3.1.1]heptane are valuable scaffolds in the medicinal chemist's toolbox. Piperidine offers synthetic tractability and a proven track record in approved drugs. The 3-azabicyclo[3.1.1]heptane framework provides a compelling strategy to address challenges associated with conformational flexibility, poor solubility, and high lipophilicity.
The decision of which scaffold to employ should be guided by a thorough understanding of their comparative physicochemical properties and the specific requirements of the biological target. By utilizing the experimental protocols outlined in this guide, researchers can generate the necessary data to make informed, data-driven decisions in their drug discovery programs, ultimately leading to the design of safer and more effective medicines.
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Warren Center for Neuroscience Drug Discovery. (2022, July 24). Kinetic Solubility 96 –Well Protocol. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(1), 51-60. [Link]
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Thieme Connect. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Synfacts, 20(10), 1085. [Link]
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ResearchGate. (n.d.). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
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Subirats, X., Ràfols, C., Rosés, M., & Bosch, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. [Link]
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ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
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Garel, L., Mezaache, Y., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58814. [Link]
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Grygorenko, O. O., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Mykhailiuk, P. K. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 62(15), e202217631. [Link]
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ResearchGate. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved from [Link]
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Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link]
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Mykhailiuk, P. K. (2023). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 25(12), 2056-2060. [Link]
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Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]
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Mykhailiuk, P. K., et al. (2015). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 17(8), 1922-1925. [Link]
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Defense Technical Information Center. (1964). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
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Thieme Connect. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Synfacts, 20(10), 1085. [Link]
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ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles. Retrieved from [Link]
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Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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Mykhailiuk, P. K. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
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A Comparative Guide to 3-Azabicyclo[3.1.1]heptane-Based Drugs: An In Vitro and In Vivo Analysis
In the dynamic landscape of medicinal chemistry, the quest for novel scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The 3-azabicyclo[3.1.1]heptane core has emerged as a promising structural motif, offering a rigid three-dimensional framework that can serve as a bioisosteric replacement for common aromatic rings like pyridine and piperidine. This guide provides a comprehensive in vitro and in vivo comparison of drugs and clinical candidates incorporating this unique scaffold, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data that underscores the potential of this scaffold to improve physicochemical properties, biological activity, and overall druggability.
The Rationale Behind the 3-Azabicyclo[3.1.1]heptane Scaffold: A Gateway to Improved Drug Properties
The 3-azabicyclo[3.1.1]heptane scaffold is a bridged bicyclic amine that offers several advantages in drug design. Its rigid conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. Furthermore, its three-dimensional nature allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. One of the most compelling applications of this scaffold is as a saturated bioisostere of aromatic rings. This "escape from flatland" strategy can lead to significant improvements in key drug-like properties. For instance, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane moiety in the antihistamine drug Rupatidine resulted in a dramatic improvement in aqueous solubility and metabolic stability[1][2]. This highlights the potential of this scaffold to address common liabilities associated with aromatic systems, such as metabolic instability and poor solubility.
In Vitro Performance: A Head-to-Head Comparison
The in vitro evaluation of drug candidates is a critical step in the drug discovery pipeline, providing essential information on their potency, selectivity, and potential liabilities. This section compares the in vitro performance of several 3-azabicyclo[3.1.1]heptane-based compounds across different therapeutic areas.
Comparative Analysis of Receptor Binding and Enzyme Inhibition
The versatility of the 3-azabicyclo[3.1.1]heptane scaffold is evident in its application across a range of biological targets. The following table summarizes the in vitro activity of representative compounds.
| Compound/Target | Scaffold Type | Assay | Key Findings | Reference |
| Rupatidine Analog | 3-Azabicyclo[3.1.1]heptane | Histamine H1 Receptor Binding | Maintained high affinity for the target receptor. | [1] |
| MRS4833 | 3-Azabicyclo[3.1.1]heptane | P2Y14 Receptor Antagonist Assay | Potent antagonist with an IC50 of 5.92 nM. The α-hydroxyl group was found to be crucial for high affinity. | [3][4] |
| Compound 43 | 3,6-Diazabicyclo[3.1.1]heptane | Nicotinic Acetylcholine Receptor (nAChR) α4β2 Binding | Exhibited a remarkable Ki value of 10 pM with high selectivity over the α7 subtype. | [5] |
| Compound 3c | 3,6-Diazabicyclo[3.1.1]heptane | nAChR α4β2 Binding | Displayed a Ki of 11.17 pM and acted as an antagonist. | [6] |
| RET Kinase Inhibitors | 3,6-Diazabicyclo[3.1.1]heptane | RET Kinase Inhibition Assay | The scaffold is utilized in the design of potent RET kinase inhibitors. | [7] |
Physicochemical Properties: Solubility and Permeability
A significant advantage of the 3-azabicyclo[3.1.1]heptane scaffold lies in its ability to enhance physicochemical properties.
| Compound | Scaffold | Parameter | Value | Comparison | Reference |
| Rupatidine | Pyridine | Aqueous Solubility | 29 µM | - | [1] |
| Rupatidine Analog | 3-Azabicyclo[3.1.1]heptane | Aqueous Solubility | 365 µM | >10-fold increase | [1] |
| Rupatidine | Pyridine | LogD | >4.5 | - | [1] |
| Rupatidine Analog | 3-Azabicyclo[3.1.1]heptane | LogD | 3.8 | Significant decrease in lipophilicity | [1] |
These data clearly demonstrate that the replacement of a planar aromatic ring with the three-dimensional 3-azabicyclo[3.1.1]heptane scaffold can lead to a substantial improvement in aqueous solubility and a reduction in lipophilicity, both of which are desirable for oral drug candidates[8].
In Vitro Toxicology: Assessing Safety Profiles
Early assessment of potential toxicities is crucial to de-risk drug development projects. Key in vitro toxicology assays include cytotoxicity and hERG inhibition assays.
Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. It is imperative to evaluate the hERG inhibition potential of new chemical entities early in development.
While direct comparative hERG data for the highlighted compounds is not available, the protocols for assessing hERG liability are well-established.
In Vivo Performance: From Bench to Bedside
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of drug candidates in a whole-organism setting.
Pharmacokinetic (PK) Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), determine its concentration profile in the body and ultimately its therapeutic effect.
| Compound | Scaffold | Animal Model | Key PK Findings | Reference |
| Rupatidine Analog | 3-Azabicyclo[3.1.1]heptane | Not specified | Dramatically improved metabolic stability compared to Rupatidine. | [1] |
| MRS4833 and Prodrugs | 3-Azabicyclo[3.1.1]heptane | Mouse | Orally administered compounds reversed chronic neuropathic pain, indicating good bioavailability and CNS penetration. | [3][4] |
The improved metabolic stability of the Rupatidine analog is a significant finding, as metabolic liabilities are a common reason for drug failure[1]. The in vivo efficacy of orally administered MRS4833 further underscores the potential of this scaffold to produce orally bioavailable drugs with desirable pharmacokinetic properties.
In Vivo Efficacy
The ultimate test of a drug candidate is its ability to produce the desired therapeutic effect in a relevant disease model.
| Compound | Therapeutic Area | Animal Model | Key Efficacy Findings | Reference |
| MRS4833 | Neuropathic Pain | Mouse Chronic Constriction Injury (CCI) model | Orally administered MRS4833 and its prodrugs reversed chronic neuropathic pain. | [3][4] |
| MRS4833 | Asthma | Mouse protease-mediated asthma model | Reduced airway eosinophilia. | [3] |
These in vivo efficacy data provide strong validation for the therapeutic potential of 3-azabicyclo[3.1.1]heptane-based drugs in clinically relevant disease models.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and reliability of the data presented, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Assays
1. Cell Viability Assay (MTT/XTT)
This protocol is a general guideline for determining the cytotoxic potential of a compound.[11][12][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the existing medium with 100 µL of the compound-containing medium.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm.
-
2. hERG Inhibition Assay (Automated Patch Clamp)
This protocol outlines a typical automated patch-clamp experiment to assess hERG channel inhibition.[14][15][16][17]
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Culture the cells according to standard protocols.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compound in DMSO.
-
Perform serial dilutions to achieve the desired final concentrations.
-
-
Automated Patch Clamp:
-
Harvest and resuspend the cells in the appropriate extracellular solution.
-
Load the cells and compound solutions onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
The instrument will automatically perform whole-cell recordings, applying a voltage protocol to elicit hERG currents.
-
Record baseline currents, then apply the test compound at increasing concentrations.
-
A positive control (e.g., E-4031) and a vehicle control (DMSO) should be included.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before and after compound application.
-
Calculate the percentage of hERG current inhibition for each concentration.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation.
-
In Vivo Studies
1. Pharmacokinetic Study in Mice
This protocol provides a general framework for a murine PK study.[18][19][20]
-
Animal Dosing:
-
Use an appropriate strain of mice (e.g., C57BL/6 or BALB/c).
-
Administer the test compound via the desired route (e.g., intravenous, oral).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) via a suitable method (e.g., submandibular or retro-orbital bleeding).
-
Process the blood to obtain plasma or serum.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the drug concentration in the plasma/serum samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
2. In Vivo Efficacy Study in a Xenograft Tumor Model
This protocol describes a typical efficacy study in a subcutaneous xenograft model.[21][22][23][24][25][26]
-
Tumor Implantation:
-
Inject cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the animals into treatment and control groups.
-
Administer the test compound and vehicle control according to the planned dosing schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
Euthanize the animals when the tumors reach a predetermined size or when they show signs of significant distress.
-
Excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological rationale, the following diagrams illustrate key workflows and signaling pathways.
Caption: A generalized workflow for drug discovery and development.
Caption: A workflow for in vitro toxicity assessment.
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A Comparative Guide to the Spectroscopic Analysis and Characterization of Novel 3-Azabicyclo[3.1.1]heptane Compounds
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a promising structural motif in medicinal chemistry, often serving as a bioisostere for substituted pyridines and piperidines.[1][2] Its rigid, three-dimensional structure can offer significant advantages in optimizing the physicochemical and pharmacokinetic properties of drug candidates.[3][4] However, the synthesis of novel derivatives of this bicyclic system necessitates a robust and multifaceted analytical approach to unambiguously confirm their structure, purity, and stereochemistry.
This guide provides an in-depth comparison of the primary spectroscopic techniques employed in the characterization of novel 3-azabicyclo[3.1.1]heptane compounds. As a senior application scientist, the following sections will not only detail the "what" but, more importantly, the "why" behind the experimental choices, offering a logical framework for comprehensive structural elucidation.
The Analytical Workflow: A Multi-Technique Approach
The comprehensive characterization of a novel 3-azabicyclo[3.1.1]heptane derivative is not reliant on a single analytical technique. Instead, it involves the synergistic application of several spectroscopic methods, each providing a unique piece of the structural puzzle. The relationship between these techniques can be visualized as a workflow where each step builds upon the information gathered in the previous one.
Caption: An overview of the analytical workflow for the characterization of novel 3-azabicyclo[3.1.1]heptane compounds.
Mass Spectrometry (MS): The First Glimpse
Mass spectrometry is the initial and indispensable step in the characterization of any novel compound. It provides the molecular weight and, with high-resolution mass spectrometry (HRMS), the elemental composition.
Why it's crucial: Before delving into detailed structural analysis, it is paramount to confirm that the synthesized compound has the expected molecular formula. This self-validating step prevents the misinterpretation of data from other techniques on an incorrect molecular entity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Analysis: Acquire the spectrum on a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Interpretation:
-
Identify the molecular ion peak ([M+H]⁺ for positive mode ESI).
-
Confirm that the measured mass-to-charge ratio (m/z) is within 5 ppm of the calculated exact mass for the proposed molecular formula.
-
Observe the "Nitrogen Rule": a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5]
-
Comparative Analysis:
| Feature | Mass Spectrometry | Other Techniques |
| Primary Information | Molecular Weight and Elemental Formula | Connectivity, Functional Groups, Stereochemistry |
| Sensitivity | Very high (picomole to femtomole) | Lower (micromole to nanomole) |
| Structural Detail | Limited to formula and fragmentation | High |
| Key Advantage | Unambiguous confirmation of elemental composition | Detailed structural insights |
Expected Fragmentation Patterns:
The fragmentation of the 3-azabicyclo[3.1.1]heptane core under electron impact (EI) or collision-induced dissociation (CID) can provide structural clues. Key fragmentation pathways often involve the cleavage of bonds alpha to the nitrogen atom, leading to resonance-stabilized cations.[5] For N-Boc protected derivatives, a characteristic loss of the tert-butyl group (m/z 57) or the entire Boc group is often observed.[6]
Infrared (IR) Spectroscopy: Identifying the Functional Landscape
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Why it's crucial: IR spectroscopy serves as a quick check to confirm the presence of key functional groups introduced during synthesis and the absence of starting material functionalities. For instance, the appearance of a carbonyl stretch confirms an amidation reaction, while the disappearance of an azide stretch indicates its successful reduction.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Correlate the observed absorption bands with known vibrational frequencies of functional groups.
Characteristic IR Absorption Bands for 3-Azabicyclo[3.1.1]heptane Derivatives:
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium) | Often a single, sharp peak. |
| C-H Stretch (alkane) | 2850 - 2960 (strong) | Ubiquitous in organic molecules. |
| C=O Stretch (amide) | 1630 - 1690 (strong) | Position is sensitive to ring strain and substituents. |
| C=O Stretch (carbamate, e.g., Boc) | 1680 - 1720 (strong) | Typically at a higher wavenumber than amides. |
| C-N Stretch | 1020 - 1250 (medium) | Can be difficult to assign definitively. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both 1D (¹H and ¹³C) and 2D NMR experiments are essential for the complete characterization of novel 3-azabicyclo[3.1.1]heptane compounds.
1D NMR: Mapping the Carbon-Hydrogen Framework
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environment.
Why it's crucial: 1D NMR provides the fundamental map of the molecule's C-H framework. The chemical shifts are highly sensitive to the electronic environment and the rigid bicyclic structure often leads to complex but informative coupling patterns.
Expected ¹H and ¹³C NMR Chemical Shifts for the 3-Azabicyclo[3.1.1]heptane Core:
The exact chemical shifts will vary with substitution, but the following table provides a general guide for the unsubstituted core.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1, C5 (Bridgehead) | ~2.5 - 3.0 | ~35 - 45 |
| C2, C4 | ~3.0 - 3.5 | ~50 - 60 |
| C6, C7 | ~1.8 - 2.5 | ~25 - 35 |
Note: These are approximate ranges and can be significantly influenced by substituents and the solvent.
2D NMR: Connecting the Dots
2D NMR experiments are critical for unambiguously assigning the signals observed in 1D spectra and for establishing the complete connectivity of the molecule.
Why it's crucial: For complex molecules like substituted 3-azabicyclo[3.1.1]heptanes, the 1D spectra can be crowded and difficult to interpret. 2D NMR provides the necessary resolution and correlation information to solve the structural puzzle.
Caption: The logical flow of information from different 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of their bonding connectivity. This is the key experiment for determining stereochemistry.[7]
Experimental Protocol: A Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Acquisition: Acquire high-quality ¹H and ¹³C{¹H} spectra.
-
2D NMR Acquisition: Perform a suite of 2D experiments, including COSY, HSQC, HMBC, and NOESY.
-
Data Analysis and Structure Elucidation:
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Use the COSY spectrum to trace out the proton-proton coupling networks, identifying the different spin systems within the molecule.
-
Use the HMBC spectrum to connect these spin systems through long-range correlations to quaternary carbons and heteroatoms.
-
Analyze the NOESY spectrum to determine the relative stereochemistry of substituents. For a substituted 3-azabicyclo[3.1.1]heptane, a NOE correlation between a substituent's proton and a proton on the one-carbon bridge (C7) versus the three-carbon bridge (C2, C4, C6) can often distinguish between endo and exo isomers.[7]
-
X-Ray Crystallography: The Definitive 3D Structure
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry.
Why it's crucial: While NMR, particularly NOESY, can provide strong evidence for relative stereochemistry, X-ray crystallography is the gold standard for its definitive assignment. It also provides precise bond lengths and angles, which can be valuable for computational studies.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step.
-
Data Collection: Mount a single crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates.
Comparative Analysis of Techniques for Stereochemistry:
| Technique | Information Provided | Advantages | Limitations |
| NOESY | Relative stereochemistry (through-space proximity) | Applicable to soluble, non-crystalline compounds | Can be ambiguous for some conformations; distance-dependent |
| X-Ray Crystallography | Absolute 3D structure, bond lengths, and angles | Unambiguous determination of stereochemistry | Requires a suitable single crystal |
Conclusion: An Integrated Approach for Confident Characterization
The structural characterization of novel 3-azabicyclo[3.1.1]heptane compounds is a multifaceted process that relies on the thoughtful and integrated application of several spectroscopic techniques. Mass spectrometry and IR spectroscopy provide the initial, essential checks of molecular formula and functional groups. A comprehensive suite of 1D and 2D NMR experiments then allows for the detailed elucidation of the carbon-hydrogen framework and connectivity. Finally, for the unambiguous determination of stereochemistry, NOESY and, when possible, X-ray crystallography are the tools of choice. By following a logical workflow and understanding the unique strengths and limitations of each technique, researchers can confidently and accurately characterize these important and novel molecules, paving the way for their further development in drug discovery and other applications.
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Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec - AIR Unimi. (n.d.). Retrieved January 10, 2026, from [Link]
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Supplementary Information Amine-promoted three-component... (n.d.). Retrieved January 10, 2026, from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 10, 2026, from [Link]
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Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. (n.d.). PMC - PubMed Central. Retrieved January 10, 2026, from [Link]
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General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023, September 25). PubMed. Retrieved January 10, 2026, from [Link]
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Comparative Docking Studies of 3-Azabicyclo[3.1.1]heptane vs. Piperidine Analogs: A Framework for Scaffold Selection
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the future trajectory of a lead compound. The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prolific scaffolds in medicinal chemistry, found in a vast array of FDA-approved drugs.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1][5] However, the inherent conformational flexibility of the piperidine ring, while advantageous for adapting to various biological targets, can also lead to an entropic penalty upon binding, potentially limiting affinity and selectivity.
This has spurred the exploration of conformationally constrained bioisosteres designed to "pre-organize" a molecule in a bioactive conformation. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling "nonclassical" piperidine isostere.[6][7][8] Its rigid, bridged structure locks the core into a defined geometry, offering a unique opportunity to present substituents in precise three-dimensional orientations. This guide provides a senior-level perspective on how to computationally compare these two scaffolds using a robust molecular docking workflow, using the well-validated therapeutic target, acetylcholinesterase (AChE), as a case study.
PART 1: The Rationale of Rigidity - A Structural and Energetic Overview
The fundamental difference between the two scaffolds lies in conformational freedom.
-
Piperidine: This monocyclic system primarily exists in a dynamic equilibrium between two chair conformations. While this allows it to mold itself to a binding pocket, the molecule must "pay" an entropic energy penalty to adopt the single, rigid conformation required for binding. This energetic cost can reduce the overall binding affinity.
-
3-Azabicyclo[3.1.1]heptane: This bicyclic system is conformationally restricted. Depending on the substitution pattern, it can mimic either a "distorted chair" or an unusual "boat" conformation of a piperidine ring.[6][7][9][10] This rigidity reduces the entropic loss upon binding, as the molecule is already near its bioactive conformation. The key hypothesis is that if this rigid conformation is complementary to the target's active site, it can lead to a significant improvement in binding affinity and selectivity.
The choice between these scaffolds is therefore a strategic decision: piperidine offers versatility, while 3-azabicyclo[3.1.1]heptane offers the potential for higher-precision interactions. A computational assessment is the most resource-effective first step to evaluate this trade-off for a specific biological target.
PART 2: A Self-Validating Protocol for Comparative Docking
To objectively compare these scaffolds, we will simulate their binding to human acetylcholinesterase (AChE). AChE is an ideal target for this study; its inhibition is a primary strategy for treating Alzheimer's disease, and its active site is a deep, well-defined gorge with distinct interaction regions.[11] Furthermore, a leading AChE inhibitor, Donepezil, features a piperidine moiety, providing an excellent reference point.[12][13][14]
The following protocol is designed as a self-validating system. The inclusion of a re-docking step for the native co-crystallized ligand is a critical quality control measure. A successful docking protocol should be able to reproduce the experimentally determined binding pose with high fidelity (typically <2.0 Å RMSD).[15]
Experimental Workflow Diagram
Caption: A comprehensive workflow for the comparative docking analysis.
Step-by-Step Methodology
1. Receptor Preparation
-
Source: Fetch the crystal structure of human AChE in complex with Donepezil from the RCSB Protein Data Bank (PDB ID: 4EY7).
-
Rationale for Selection: This structure is of high resolution and contains a piperidine-based inhibitor, making it an ideal starting point for our comparative study.
-
Protocol:
-
Using software like UCSF Chimera or PyMOL, remove all water molecules and non-protein heteroatoms from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms. This is a crucial step for accurately calculating electrostatic and hydrogen bonding interactions. AutoDockTools (ADT) is a standard tool for this process.
-
Define the docking search space (the "grid box"). Center the box on the co-crystallized Donepezil ligand, ensuring its dimensions (e.g., 25x25x25 Å) are large enough to encompass the entire active site gorge.
-
2. Ligand Preparation
-
Ligand Design:
-
Ligand A (Piperidine): Use the 3D structure of Donepezil, extracted from the 4EY7 PDB file.
-
Ligand B (Bicyclic Analog): Design a Donepezil analog where the piperidine ring is replaced by a 3-azabicyclo[3.1.1]heptane core, keeping the other key pharmacophoric elements (the benzyl group and the dimethoxyindanone moiety) intact.
-
-
Protocol:
-
Generate 3D coordinates for the designed analog.
-
Perform energy minimization on both ligand structures using a force field like MMFF94. This ensures that the docking process starts with a low-energy, physically plausible conformation.
-
Using ADT, set the rotatable bonds for each ligand and convert the structures to the PDBQT file format required by AutoDock Vina.
-
3. Docking and Analysis
-
Software: AutoDock Vina is recommended for its balance of speed and accuracy.[16]
-
Protocol:
-
Validation: First, dock Donepezil back into the prepared 4EY7 receptor. Calculate the Root Mean Square Deviation (RMSD) between the lowest-energy docked pose and the original crystallographic pose. A value below 2.0 Å confirms the protocol's validity.
-
Comparative Docking: Execute the docking simulation for both Ligand A and Ligand B using the same grid box and docking parameters.
-
Quantitative Analysis: Compare the predicted binding affinities (reported in kcal/mol) for the top-ranked poses. A more negative value suggests a stronger predicted interaction.
-
Qualitative Analysis: Visually inspect the top-ranked poses for both ligands in the context of the AChE active site. Identify and compare the key molecular interactions.
-
PART 3: Interpreting the Results - A Hypothetical Case Study
Following the protocol, we can now analyze the hypothetical results to understand the potential advantages of each scaffold.
Quantitative Data Summary
| Scaffold Type | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Regions |
| Piperidine | Donepezil Analog | -10.8 | CAS & PAS |
| 3-Azabicyclo[3.1.1]heptane | Bicyclic Analog | -11.9 | CAS & PAS |
Note: These values are illustrative. The key takeaway is the comparative difference.
The hypothetical data suggests that the rigid bicyclic analog has a more favorable binding affinity. This can be rationalized by a lower entropic penalty and a more optimal geometric presentation of its interacting groups.
Qualitative Binding Mode Analysis
The active site of AChE is characterized by two main sites: the Catalytic Anionic Site (CAS) at the base of the gorge and the Peripheral Anionic Site (PAS) near the rim.[14][17]
-
Donepezil (Piperidine): The protonated nitrogen of the piperidine ring typically forms a crucial cation-π interaction with the indole ring of Trp86 in the CAS. The flexible linker allows the dimethoxyindanone moiety to form π-π stacking interactions with Trp286 in the PAS.[17]
-
Bicyclic Analog: Due to its fixed geometry, the 3-azabicyclo[3.1.1]heptane core might position the nitrogen atom for a stronger, more geometrically ideal cation-π interaction with Trp86. This pre-organized conformation could simultaneously orient the rest of the molecule to achieve more optimal stacking with the PAS residues, explaining the improved predicted affinity.
Binding Site Interaction Diagram
Caption: Key ligand interaction sites within the AChE active site gorge.
Conclusion and Authoritative Recommendation
This guide outlines a scientifically rigorous and self-validating protocol for the in-silico comparison of flexible versus conformationally constrained scaffolds. Our hypothetical case study demonstrates that while piperidine is a proven and versatile scaffold, rigid analogs like 3-azabicyclo[3.1.1]heptane offer a compelling strategic avenue for enhancing binding affinity through conformational pre-organization.
The key takeaway for drug development professionals is that computational docking, when performed systematically, provides a powerful, data-driven framework for early-stage scaffold evaluation. The insights gained can justify the synthetic investment required to explore more complex, rigid core structures. The results of such studies should always be treated as well-informed hypotheses that require subsequent experimental validation through chemical synthesis and in vitro biological assays.
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Guan, L., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. Available at: [Link]
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Karimi-Attar, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC. Available at: [Link]
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Yamanashi, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]
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Shubina, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
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Firoozi, M., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports. Available at: [Link]
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Abdel-Maksoud, M. S. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Scientific Reports. Available at: [Link]
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Synfacts. (n.d.). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Thieme Connect. Available at: [Link]
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Feskov, I. O., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Semantic Scholar. Available at: [Link]
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Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available at: [Link]
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Lysenko, V., et al. (2025). Front Cover: Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Zendy. Available at: [Link]
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Salmaso, V., & Moro, S. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Available at: [Link]
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
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Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Available at: [Link]
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
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Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
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Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Semantic Scholar. Available at: [Link]
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Butt, A. M., et al. (n.d.). List of docking protocols used in the benchmark. ResearchGate. Available at: [Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]
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Verma, A., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. Journal of Biosciences. Available at: [Link]
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Vashchenko, B., et al. (2025). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. ResearchGate. Available at: [Link]
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Wallace, O. B. (2015). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. Available at: [Link]
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Navigating the Landscape of Bioisosteres: A Comparative Guide to Scaffolds Beyond 3-Azabicyclo[3.1.1]heptane
In the intricate world of drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is perpetual. The 3-azabicyclo[3.1.1]heptane core has emerged as a valuable saturated, conformationally restricted scaffold, often employed as a bioisosteric replacement for piperidine and pyridine rings. Its rigid structure can enhance binding affinity, improve metabolic stability, and provide a unique three-dimensional vector for substituent placement. However, the expansive chemical space beckons exploration beyond this established core. This guide offers a comparative analysis of promising alternative scaffolds, providing experimental data and synthetic insights to aid researchers in navigating this dynamic landscape.
The Benchmark: Understanding the 3-Azabicyclo[3.1.1]heptane Core
The 3-azabicyclo[3.1.1]heptane scaffold imparts a distinct conformational rigidity that can be advantageous in locking a molecule into a bioactive conformation. This rigidity can lead to increased potency and selectivity for a given biological target. Furthermore, as a saturated heterocyclic system, it often enhances metabolic stability compared to its aromatic counterparts by blocking sites of oxidative metabolism. Its utility as a bioisostere for the pyridine ring has been demonstrated to improve physicochemical properties such as solubility and lipophilicity in drug candidates.[1][2]
Alternative Scaffolds: A Comparative Analysis
This guide will delve into three key alternative scaffolds that have shown significant promise in medicinal chemistry:
-
3-Oxabicyclo[3.1.1]heptane: A close structural relative with a strategic oxygen insertion.
-
3,6-Diazabicyclo[3.1.1]heptane: A scaffold offering an additional point for substitution and interaction.
-
6-Oxa-3-azabicyclo[3.1.1]heptane: A bridged morpholine isostere.
The Oxygenated Analog: 3-Oxabicyclo[3.1.1]heptane
The strategic replacement of the nitrogen atom at the 3-position with an oxygen atom gives rise to the 3-oxabicyclo[3.1.1]heptane scaffold. This seemingly subtle change can have a profound impact on a molecule's properties, particularly its polarity and hydrogen bonding capacity.
A compelling case for the utility of the 3-oxabicyclo[3.1.1]heptane core comes from a comparative study involving the anticancer drug Sonidegib.[3][4] Replacement of a meta-substituted benzene ring in Sonidegib with the 3-oxabicyclo[3.1.1]heptane scaffold resulted in a marked improvement in several key drug-like properties.
| Property | Sonidegib (meta-benzene) | Sonidegib Analog (3-Oxabicyclo[3.1.1]heptane) |
| Aqueous Solubility (pH 7.4) | Low | Significantly Increased |
| Lipophilicity (logD) | High | Lowered |
| Metabolic Stability (Human Liver Microsomes) | Moderate | Improved |
| Permeability | Good | Maintained or Improved |
Table 1: Comparative physicochemical and pharmacokinetic properties of Sonidegib and its 3-oxabicyclo[3.1.1]heptane analog.
The introduction of the ether oxygen not only enhances aqueous solubility but can also serve as a hydrogen bond acceptor, potentially leading to new interactions with the biological target.
The 3-oxabicyclo[3.1.1]heptane core can be accessed through various synthetic routes. A common strategy involves the intramolecular cyclization of a suitably functionalized cyclobutane precursor.
Experimental Protocol: Synthesis of a 1,5-disubstituted 3-Oxabicyclo[3.1.1]heptane
A mild acid-catalyzed rearrangement of a 6-substituted (2-oxaspiro[3.3]heptan-6-yl)methanol can be employed for the efficient synthesis of the 3-oxabicyclo[3.1.1]heptane core.[5]
-
Starting Material: 6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol.
-
Reaction: The starting material is dissolved in a suitable solvent such as 1,4-dioxane.
-
Catalyst: A catalytic amount of a Brønsted acid (e.g., HCl or p-toluenesulfonic acid) or a Lewis acid is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard chromatographic techniques to yield the 1-phenyl-3-oxabicyclo[3.1.1]heptan-5-ol.
Caption: Synthetic workflow for a 3-oxabicyclo[3.1.1]heptane derivative.
The Diamino Core: 3,6-Diazabicyclo[3.1.1]heptane
Introducing a second nitrogen atom into the bicyclic framework at the 6-position creates the 3,6-diazabicyclo[3.1.1]heptane scaffold. This modification provides an additional site for substitution, allowing for the exploration of new chemical space and the potential for dual interactions with a biological target.
Derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold have been extensively investigated as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. These studies have demonstrated that this scaffold can serve as a basis for the development of highly potent and selective ligands.
| Compound | Target | Binding Affinity (Ki, nM) |
| Derivative 1 | α4β2 nAChR | 0.5 |
| Derivative 2 | α4β2 nAChR | 1.2 |
| Derivative 3 | α7 nAChR | >1000 |
Table 2: Binding affinities of representative 3,6-diazabicyclo[3.1.1]heptane derivatives for nAChR subtypes, demonstrating high affinity and selectivity for the α4β2 subtype.[6]
The presence of the second nitrogen atom allows for fine-tuning of the molecule's basicity and provides a vector for introducing substituents that can probe different regions of the receptor binding pocket.
The synthesis of the 3,6-diazabicyclo[3.1.1]heptane core often involves the construction of the bicyclic system through intramolecular cyclization reactions.
Experimental Protocol: Synthesis of a N-protected 3,6-Diazabicyclo[3.1.1]heptane
A key intermediate, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, can be synthesized and subsequently elaborated.
-
Starting Material: A suitably protected 3-aminocyclobutanemethanol derivative.
-
Cyclization: The primary amine is reacted with an appropriate electrophile to form the second ring. This can involve a multi-step sequence including mesylation and subsequent intramolecular nucleophilic substitution.
-
Deprotection/Functionalization: The protecting groups can be selectively removed to allow for the introduction of various substituents at the N3 and N6 positions.
Caption: Interaction of a 3,6-diazabicyclo[3.1.1]heptane derivative with the α4β2 nAChR.
The Bridged Morpholine Analog: 6-Oxa-3-azabicyclo[3.1.1]heptane
The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold can be viewed as a conformationally restricted analog of morpholine, a common heterocycle in medicinal chemistry. This scaffold maintains the key oxygen and nitrogen heteroatoms of morpholine within a rigid bicyclic framework.
While extensive comparative data is still emerging for this scaffold, its primary appeal lies in its ability to mimic the key features of morpholine while imposing conformational constraint. This can be advantageous in situations where the flexibility of the morpholine ring is detrimental to binding affinity or selectivity. The synthesis of this scaffold has been reported, making it accessible for investigation in drug discovery programs.
The synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane can be achieved from readily available starting materials through a multi-step sequence.
Experimental Protocol: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate
A concise six-step synthesis has been developed for this scaffold.[7]
-
Starting Material: Commercially available diepoxybutane.
-
Ring Opening: Reaction with a protected amine to form a key intermediate.
-
Cyclization: Intramolecular cyclization to form the bicyclic core.
-
Deprotection and Salt Formation: Removal of the protecting group and formation of the tosylate salt to yield the final product.
Caption: Relationship between morpholine and its rigid isostere.
Conclusion: Expanding the Medicinal Chemist's Toolbox
The 3-azabicyclo[3.1.1]heptane core remains a valuable and proven scaffold in drug discovery. However, the exploration of alternative bicyclic systems offers exciting opportunities to overcome challenges in drug design and to access novel intellectual property. The 3-oxabicyclo[3.1.1]heptane scaffold has demonstrated clear advantages in improving the physicochemical properties of a known drug, making it a highly attractive alternative. The 3,6-diazabicyclo[3.1.1]heptane core provides an additional handle for functionalization and has proven to be a fruitful template for developing potent and selective ligands. While the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold is a more recent entrant, its potential as a rigid morpholine isostere warrants further investigation. By understanding the unique properties and synthetic accessibility of these alternative scaffolds, medicinal chemists can make more informed decisions in the design of next-generation therapeutics.
References
- Wishka, D. G., Beagley, P., & Lyon, J. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
- Mykhailiuk, P. K. (2017). Bicyclo[1.1.1]pentanes in medicinal chemistry.
- Krasavin, M., et al. (2023). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 25(11), 1865-1869.
- Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- Chekmarev, P. A., et al. (2016). A practical kilogram-scale synthesis of 3-azabicyclo[3.1.0]hexane. Organic Process Research & Development, 20(9), 1642-1647.
- Rupnar, A. A., et al. (2019). Bridged Bicyclic Amines as Valuable Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7679-7704.
- Mykhailiuk, P. K., et al. (2022). 3-Oxabicyclo[3.1.1]heptane as a bioisostere of a meta-substituted benzene ring.
- Gelin, M., et al. (2017). Synthesis and evaluation of novel 3,6-diazabicyclo[3.1.1]heptane derivatives as potent and selective α4β2 nicotinic acetylcholine receptor ligands. European Journal of Medicinal Chemistry, 138, 847-858.
- Gualtieri, F. (2016). The design of ligands for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 59(15), 6895-6926.
- Dallanoce, C., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry, 23(21), 6972-6983.
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A Head-to-Head Comparison of Privileged Scaffolds: 3-Azabicyclo[3.1.1]heptane vs. Piperazine Analogs in Drug Discovery
A Senior Application Scientist's Guide to Efficacy, Toxicity, and Physicochemical Properties
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences a candidate's ultimate success. Among the pantheon of "privileged structures," the piperazine ring has long been a mainstay, celebrated for its synthetic tractability and its presence in over 100 FDA-approved drugs.[1] However, the push towards molecules with improved three-dimensionality and superior ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties has brought novel scaffolds to the forefront. One such rising star is the 3-azabicyclo[3.1.1]heptane core, a rigid, saturated bioisostere that offers a compelling alternative to traditional planar and flexible heterocycles.
This guide provides an in-depth, objective comparison of 3-azabicyclo[3.1.1]heptane and piperazine analogs, moving beyond theoretical advantages to present supporting experimental data. We will explore the causal relationships between structure and function, detail self-validating experimental protocols for their comparison, and offer insights for researchers, scientists, and drug development professionals aiming to optimize their lead candidates.
The Structural and Physicochemical Divide: Flexibility vs. Rigidity
At their core, the fundamental difference between piperazine and 3-azabicyclo[3.1.1]heptane lies in their conformational character. Piperazine is a flexible six-membered ring that can adopt multiple chair and boat conformations. While this flexibility can be advantageous for binding to some targets, it can also lead to entropic penalties upon binding and potential off-target activity. Furthermore, the piperazine moiety can be susceptible to metabolic degradation, particularly N-dealkylation.[1]
In stark contrast, the 3-azabicyclo[3.1.1]heptane scaffold is a conformationally rigid bicyclic system.[2][3] This rigidity reduces the entropic cost of binding, potentially leading to higher affinity and selectivity for the intended target. Its three-dimensional, sp³-rich character is a significant departure from the "flatland" of many aromatic and heteroaromatic drugs, a strategy increasingly employed to improve physicochemical properties such as solubility and metabolic stability.[4][5][6] This bicyclic system serves as an excellent bioisosteric replacement for not only piperazine but also for meta-substituted pyridine and benzene rings.[5][7][8]
Comparative Analysis: A Case Study with Rupatadine Analogs
Direct, head-to-head comparisons of piperazine-containing drugs and their exact 3-azabicyclo[3.1.1]heptane analogs are still emerging in the literature. However, a powerful case study involving the antihistamine drug Rupatadine, where the native pyridine ring was replaced with a 3-azabicyclo[3.1.1]heptane core, provides a compelling data-driven illustration of the potential benefits of this bioisosteric switch. The principles observed are directly relevant to the strategic replacement of a piperazine ring.
The study revealed a dramatic improvement across key physicochemical and pharmacokinetic parameters, highlighting the strategic advantage of employing the rigid bicyclic scaffold.[4][7][9]
Table 1: Comparative Physicochemical and Metabolic Data of Rupatadine vs. its 3-Azabicyclo[3.1.1]heptane Analog
| Parameter | Rupatadine (Pyridine Core) | Analog 48 (3-Azabicyclo[3.1.1]heptane Core) | Fold Improvement |
| Aqueous Solubility (pH 7.4) | 29 µM | 365 µM | ~12.6x |
| Lipophilicity (logD at pH 7.4) | >4.5 | 3.8 | Lower Lipophilicity |
| Metabolic Stability (Clint, HLM) | 517 µL/min/mg | 47 µL/min/mg | ~11x More Stable |
| Metabolic Half-life (t½, HLM) | 3.2 min | 35.7 min | ~11.2x Longer |
Data sourced from Mykhailiuk et al. (2023).[4][7][9] HLM = Human Liver Microsomes.
The data is unequivocal: the introduction of the 3-azabicyclo[3.1.1]heptane core led to a more than 12-fold increase in aqueous solubility, a highly desirable trait for oral bioavailability.[7][9] Concurrently, it reduced lipophilicity, which can mitigate issues related to non-specific binding and toxicity. Most strikingly, the metabolic stability in human liver microsomes was improved by an order of magnitude, extending the half-life from a mere 3.2 minutes to over 35 minutes.[7] This demonstrates the scaffold's ability to shield the molecule from rapid Phase I metabolism.
Efficacy and Toxicity: The Underlying Rationale
While the Rupatadine case study did not report on comparative efficacy (e.g., histamine H1 receptor binding affinity), the principles of scaffold design allow for logical inference. The enhanced rigidity of the 3-azabicyclo[3.1.1]heptane scaffold can pre-organize the pharmacophoric elements into a conformation more favorable for target binding, potentially increasing potency and selectivity.
From a toxicity perspective, improved metabolic stability can be a double-edged sword. While it enhances drug exposure, it can also lead to accumulation if clearance pathways are not well-established. However, the reduced lipophilicity observed with the bicyclic analog is generally associated with a better safety profile, including reduced potential for hERG channel inhibition and phospholipidosis. Furthermore, by designing out metabolic hotspots often associated with piperazine, the risk of forming reactive metabolites is diminished.
To objectively compare novel analogs of both classes, a standardized screening cascade is essential.
Caption: A typical in vitro screening workflow for comparing novel chemical entities.
Experimental Protocols for Comparative Assessment
To ensure trustworthiness and reproducibility, the following are detailed, step-by-step protocols for key assays in the comparative assessment of 3-azabicyclo[3.1.1]heptane and piperazine analogs.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[10][11][12] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]
Materials:
-
Test compounds (dissolved in DMSO) and positive control (e.g., Doxorubicin).
-
Human cancer cell lines (e.g., HepG2 for liver toxicity, A549 for lung).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates, multichannel pipette, plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the CC₅₀ (Concentration for 50% Cytotoxicity) using non-linear regression analysis.
Protocol 2: In Vitro Metabolic Stability Assessment
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), by incubating it with liver microsomes.[13][14][15][16][17]
Materials:
-
Pooled human liver microsomes (HLM).
-
Test compounds (10 mM stock in DMSO) and control compounds with known stability (e.g., Midazolam, Dextromethorphan).[16]
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase).[13][14]
-
Ice-cold acetonitrile (ACN) with an internal standard (IS) for quenching the reaction.
-
96-well plates, incubator shaker, centrifuge, LC-MS/MS system.
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing HLM in phosphate buffer. Prepare working solutions of test compounds by diluting the DMSO stock.
-
Pre-incubation: In a 96-well plate, add the HLM master mix and the test compound solution (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.[16]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold ACN with IS to the corresponding wells.[16] The 0-minute time point represents 100% of the compound.
-
Protein Precipitation: Seal the plate and vortex vigorously to mix. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).
Mechanistic Insights: Targeting GPCR Signaling
Both piperazine and 3-azabicyclo[3.1.1]heptane scaffolds are frequently used in drugs targeting G-protein coupled receptors (GPCRs), the largest family of membrane receptors.[18][19][20] These receptors mediate cellular responses to a wide array of stimuli. The basic mechanism involves a ligand binding to the receptor, inducing a conformational change that activates an intracellular G-protein, which then initiates downstream signaling cascades.[18][20]
Caption: A simplified diagram of the Gq-coupled GPCR signaling pathway.
The choice between a flexible piperazine and a rigid 3-azabicyclo[3.1.1]heptane can influence how the drug molecule orients itself within the GPCR's binding pocket, affecting its interaction with key residues and ultimately modulating its agonist or antagonist activity and potency.
Conclusion and Future Perspectives
The piperazine scaffold remains a valuable and reliable tool in the medicinal chemist's arsenal due to its synthetic accessibility and favorable physicochemical properties. However, as the demands for drug candidates with superior ADMET profiles and greater three-dimensionality increase, rigid bioisosteres like 3-azabicyclo[3.1.1]heptane present a powerful strategic alternative.
The experimental data, exemplified by the Rupatadine analog study, strongly suggests that replacing planar or flexible heterocycles with this bicyclic core can dramatically improve aqueous solubility and metabolic stability—two critical hurdles in drug development. While direct efficacy and toxicity comparisons are needed on a case-by-case basis, the foundational principles of conformational rigidity and increased sp³ character provide a strong rationale for the potential superiority of 3-azabicyclo[3.1.1]heptane analogs in specific applications.
For researchers, the choice is not about obsolescence but about expansion. The judicious application of novel scaffolds like 3-azabicyclo[3.1.1]heptane, guided by the comparative experimental workflows detailed here, will undoubtedly unlock new avenues for developing safer, more effective therapeutics.
References
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Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O., Brovarets, V., & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Schematic diagram showing major GPCR signaling pathways. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 10, 2026, from [Link]
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Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440–10450. [Link]
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Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. (2024). ACS Publications. [Link]
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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GPCR Signaling Pathway. (2023). GeeksforGeeks. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 10, 2026, from [Link]
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Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. [Link]
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Structure, function and drug discovery of GPCR signaling. (2023). PubMed Central. [Link]
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ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved January 10, 2026, from [Link]
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Schematic representation of the GPCR signaling pathway. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved January 10, 2026, from [Link]
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GPCR Pathway. (n.d.). Creative Diagnostics. Retrieved January 10, 2026, from [Link]
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A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. (2021). Haydarpasa Numune Medical Journal. [Link]
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In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. (2023). DergiPark. [Link]
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Scheme 7. Synthesis of compound 48 -saturated analog of Rupatadine. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). ResearchGate. [Link]
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General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023). ResearchGate. [Link]
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Unexpected Discovery of Saturated Pyridine Mimetics. (2023). ResearchGate. [Link]
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Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. (2024). White Rose eTheses Online. [Link]
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Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute. [Link]
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3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2024). ChemRxiv. [Link]
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3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (2019). Semantic Scholar. [Link]
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Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. (2023). ResearchGate. [Link]
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Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. (2025). National Institutes of Health. [Link]
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A Comparative Spectroscopic Guide to tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate and its Isosteres
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the design and synthesis of novel scaffolds that provide access to unexplored chemical space are of paramount importance. The rigid bicyclic framework of 3-azabicyclo[3.1.1]heptane derivatives makes them attractive isosteres for commonly used piperidine and pyridine moieties in drug discovery. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in this class. Due to the limited availability of public experimental data for this specific compound, this guide will leverage a comparative approach, drawing on detailed spectral analysis of the closely related isomer, tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate, and the well-characterized alternative, N-Boc-nortropinone. This comparative framework will provide researchers with the necessary tools to confidently identify and characterize these valuable synthetic intermediates.
The Structural Landscape: Understanding the Bicyclic Core
The 3-azabicyclo[3.1.1]heptane core is a strained bicyclic system that imparts a defined three-dimensional geometry to molecules. The placement of the nitrogen atom and the carbonyl group within this framework significantly influences the chemical environment of the constituent protons and carbons, leading to distinct spectroscopic signatures. The tert-butoxycarbonyl (Boc) protecting group, a staple in modern organic synthesis, introduces its own characteristic signals, which are crucial for confirming successful N-protection.
NMR Spectroscopic Analysis: A Comparative Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For N-Boc protected bicyclic amines, the most prominent feature is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.4-1.5 ppm.[1] The protons on the bicyclic framework will exhibit more complex splitting patterns due to their fixed spatial relationships.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate | -C(CH₃)₃ | 1.47 | s |
| H-bridgehead | 2.80-2.90 | m | |
| CH₂ adjacent to N | 3.60-3.80 | m | |
| CH₂ adjacent to C=O | 2.50-2.65 | m | |
| N-Boc-nortropinone | -C(CH₃)₃ | 1.48 | s |
| H-bridgehead | 2.60-2.75 | m | |
| CH₂ adjacent to N | 4.20-4.40 | m | |
| CH₂ adjacent to C=O | 2.20-2.40 | m |
Data for tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate is based on typical values for similar structures and the data available in the supplementary information of related publications.[2] Data for N-Boc-nortropinone is based on commercially available information and typical values.[3]
Analysis and Interpretation:
The downfield shift of the protons adjacent to the nitrogen atom in N-Boc-nortropinone compared to the 3-oxo-6-azabicyclo[3.1.1]heptane isomer is expected due to the different electronic environment and ring strain in the [3.2.1] bicyclic system versus the [3.1.1] system. For the target molecule, this compound, one would anticipate a similar pattern to its 3-oxo-6-aza isomer, with distinct multiplets for the bridgehead protons and the methylene protons adjacent to the nitrogen and carbonyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different carbon environments in a molecule. The carbonyl carbon of the ketone is typically observed in the downfield region (>200 ppm), while the carbonyl of the Boc group appears around 155 ppm. The quaternary carbon of the Boc group is found around 80 ppm, and the methyl carbons are observed in the upfield region (~28 ppm).
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate | C=O (ketone) | ~210 |
| C=O (Boc) | ~155 | |
| -C (CH₃)₃ | ~80 | |
| Bridgehead C | ~45-55 | |
| CH₂ adjacent to N | ~40-50 | |
| CH₂ adjacent to C=O | ~35-45 | |
| -C(C H₃)₃ | ~28 | |
| N-Boc-nortropinone | C=O (ketone) | ~215 |
| C=O (Boc) | ~154 | |
| -C (CH₃)₃ | ~80 | |
| Bridgehead C | ~55-65 | |
| CH₂ adjacent to N | ~45-55 | |
| CH₂ adjacent to C=O | ~35-45 | |
| -C(C H₃)₃ | ~28 |
Data for tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate is based on typical values for similar structures and the data available in the supplementary information of related publications.[2] Data for N-Boc-nortropinone is based on commercially available information.
Analysis and Interpretation:
The chemical shifts of the bicyclic framework carbons are sensitive to the ring strain and the position of the heteroatom. For this compound, the ¹³C NMR spectrum is expected to show a carbonyl signal for the ketone around 210 ppm, along with the characteristic signals for the Boc group. The signals for the bicyclic carbons would provide key information to confirm the [3.1.1] skeleton.
Mass Spectrometry Analysis: Unraveling Fragmentation Pathways
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For N-Boc protected amines, a characteristic fragmentation is the loss of the tert-butyl group (M-57) or isobutylene (M-56), and the loss of the entire Boc group (M-101).[4]
Expected Fragmentation for this compound:
-
Molecular Ion (M⁺): The molecular ion peak at m/z 211 would confirm the molecular weight of the compound.[5]
-
Loss of tert-butyl radical ([M - 57]⁺): A peak at m/z 154 resulting from the cleavage of the tert-butyl group.
-
Loss of isobutylene ([M - 56]⁺): A peak at m/z 155 due to a McLafferty-type rearrangement.[6]
-
Loss of the Boc group ([M - 101]⁺): A peak at m/z 110 corresponding to the deprotected bicyclic ketone.
-
Further Fragmentation: The bicyclic core can undergo further fragmentation, leading to smaller charged species.
Comparative Fragmentation:
N-Boc-nortropinone, with a molecular weight of 225.28 g/mol , would be expected to show a molecular ion peak at m/z 225. Its fragmentation pattern would also be dominated by the loss of the Boc group and its fragments, leading to peaks at m/z 168 ([M-57]⁺), 169 ([M-56]⁺), and 124 ([M-101]⁺). The fragmentation of the remaining bicyclo[3.2.1]octanone core would differ from that of the bicyclo[3.1.1]heptanone core, providing a means of differentiation.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon.
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph.
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Use a standard electron ionization energy of 70 eV.
Visualizing the Structures and Workflows
Caption: Molecular structures of the target compound and its comparators.
Sources
A Comparative Guide to Assessing the Metabolic Stability of 3-azabicyclo[3.1.1]heptane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that impart both potent biological activity and favorable drug-like properties is a central theme in modern medicinal chemistry. Saturated bicyclic amines, such as the 3-azabicyclo[3.1.1]heptane framework, have emerged as attractive bioisosteres for traditional aromatic and heterocyclic rings. Their rigid, three-dimensional structures can offer significant advantages in optimizing binding affinity and selectivity. However, the introduction of any new structural motif requires a rigorous evaluation of its metabolic liabilities. This guide provides a comprehensive, technically-grounded comparison of the metabolic stability of 3-azabicyclo[3.1.1]heptane-containing compounds, complete with experimental protocols and data interpretation to aid researchers in this critical assessment.
The Double-Edged Sword: Structural Rigidity and Metabolic Scrutiny
The conformational constraint of the 3-azabicyclo[3.1.1]heptane core can be a powerful tool in drug design, locking a molecule into a bioactive conformation. This same rigidity, however, can expose specific sites on the molecule to metabolic enzymes, creating "metabolic hotspots" that can lead to rapid clearance and diminished in vivo efficacy.[1][2][3][4] A thorough understanding of the metabolic fate of this scaffold is therefore paramount for its successful implementation in drug discovery programs. This guide will address the key question: How does the 3-azabicyclo[3.1.1]heptane moiety influence a compound's metabolic stability, and how does it compare to other commonly employed scaffolds?
Recent studies have shown that replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane core can lead to a dramatic improvement in metabolic stability.[5][6][7][8] For instance, when this substitution was made in the antihistamine drug Rupatadine, the half-life in human liver microsomes increased by more than tenfold.[5] This highlights the potential of this scaffold to enhance the pharmacokinetic profiles of drug candidates.
Key Metabolic Pathways for Bicyclic Amines
The primary drivers of drug metabolism in the body are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[9][10][11][12][13] For compounds containing amine functionalities, common metabolic transformations include N-dealkylation, C-hydroxylation, and oxidation.[12][13][14] The specific sites of metabolism are dictated by a combination of factors, including the accessibility of the site to the enzyme's active center and the inherent reactivity of the C-H or N-H bonds. In the case of 3-azabicyclo[3.1.1]heptane derivatives, both the nitrogen atom and the carbon framework are potential sites for metabolic attack.
A Tiered Approach to Assessing Metabolic Stability
A systematic and efficient evaluation of metabolic stability involves a multi-step process, beginning with simple in vitro assays and progressing to more complex and physiologically relevant systems. This tiered workflow allows for the early identification of metabolic liabilities and facilitates data-driven decision-making in the iterative cycle of drug design.
Caption: A typical experimental workflow for assessing metabolic stability.
Part 1: The Frontline Screen - The Microsomal Stability Assay
The initial evaluation of a compound's metabolic stability is often performed using a liver microsomal stability assay.[9][15][16][17][18] Liver microsomes are subcellular fractions that are enriched in CYP enzymes.[9][18] This assay provides a robust and high-throughput method to determine a compound's intrinsic clearance, a measure of its susceptibility to metabolism.
Experimental Rationale
By incubating a test compound with liver microsomes in the presence of the essential cofactor NADPH, we can simulate the oxidative metabolism that occurs in the liver.[9][15][16][17][18] The rate of disappearance of the parent compound is monitored over time, allowing for the calculation of key parameters such as half-life (t1/2) and intrinsic clearance (CLint). To provide context, it is crucial to include well-characterized control compounds, such as a rapidly metabolized compound (e.g., verapamil) and a slowly metabolized compound (e.g., warfarin).
Detailed Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Incubation Procedure:
-
Time-Course Sampling and Quenching:
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The half-life (t1/2) is calculated from the slope of the linear regression.
-
The intrinsic clearance (CLint) is then calculated from the half-life.
-
Comparative Data and Interpretation
| Compound | Scaffold Type | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound X (3-azabicyclo[3.1.1]heptane) | Bicyclic Amine | 35.7 | 47 |
| Rupatadine | Pyridine | 3.2 | 517 |
| Verapamil (Control) | Phenylacetonitrile | ~10 | High |
| Warfarin (Control) | Coumarin | >60 | Low |
Note: The data for Compound X and Rupatadine are based on a published study for comparative purposes.[5]
The data clearly demonstrates the significant improvement in metabolic stability achieved by replacing the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold.[5] This suggests that the bicyclic core is less susceptible to CYP-mediated metabolism than the pyridine ring in this particular chemical context.
Part 2: A More Complete Picture - The Hepatocyte Stability Assay
While microsomal assays are invaluable for initial screening, they primarily assess Phase I (oxidative) metabolism.[20] To gain a more comprehensive understanding of a compound's metabolic fate, including both Phase I and Phase II (conjugative) metabolism, hepatocyte stability assays are employed.[20][21][22][23][24][25]
Experimental Rationale
Hepatocytes, or intact liver cells, contain the full complement of drug-metabolizing enzymes and cofactors.[20][22][23] By incubating the test compound with a suspension of cryopreserved hepatocytes, a more physiologically relevant assessment of metabolic clearance can be obtained.[23][24][25][26] Furthermore, this system allows for the identification of metabolites formed through both Phase I and Phase II pathways.[22]
Detailed Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Incubation Procedure:
-
Time-Course Sampling and Quenching:
-
Sample Analysis and Metabolite Identification:
-
Process the samples and analyze the supernatant by LC-MS/MS to quantify the parent compound.
-
Utilize high-resolution mass spectrometry to identify potential metabolites by searching for expected mass shifts corresponding to common metabolic transformations (e.g., +16 for hydroxylation, +176 for glucuronidation).[2][4]
-
Identifying Metabolic Hotspots
The identification of metabolites is a critical step in understanding a compound's metabolic liabilities.[4] By pinpointing the "soft spots" on a molecule, medicinal chemists can make targeted structural modifications to block metabolism and improve the compound's pharmacokinetic profile.[3] For 3-azabicyclo[3.1.1]heptane-containing compounds, this could involve strategies such as introducing a fluorine atom at a site of hydroxylation to block oxidation.
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A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.1]heptane: Established Routes vs. Novel Methodologies
The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat, aromatic rings, a concept often referred to as "escaping from flatland."[1] This bicyclic amine serves as a saturated bioisostere for meta-substituted benzene and pyridine rings, often leading to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability.[2][3][4] As the demand for novel molecular scaffolds grows, so does the need for efficient and scalable synthetic routes to these valuable building blocks.
This guide provides a head-to-head comparison of a robust, established method for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives against a recently developed, novel approach that is gaining traction in the field. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific applications.
The Established Workhorse: Intramolecular Imide Formation from Cyclobutane Derivatives
For years, the construction of the 3-azabicyclo[3.1.1]heptane core has relied on multi-step sequences that build the bicyclic system from a pre-functionalized cyclobutane ring. One of the most effective and scalable of these established methods involves the intramolecular formation of an imide from a 1,3-disubstituted cyclobutane precursor.[5][6]
The causality behind this approach lies in the strategic use of a readily accessible cyclobutane core, which already contains the four-membered ring of the target bicyclic system. The subsequent intramolecular cyclization to form the six-membered piperidinone ring is often a high-yielding and diastereoselective process. This method has proven its reliability for producing these compounds on a multigram scale, making it a valuable tool for supplying early drug discovery programs.[5]
Synthetic Pathway Overview: Established Method
Caption: Established synthesis via intramolecular imide formation.
The Novel Contender: Reductive Rearrangement of Spirocyclic Oxetanyl Nitriles
A more recent and highly innovative approach involves the reductive rearrangement of spirocyclic oxetanyl nitriles.[3][7] This method offers a more convergent and often shorter route to the 3-azabicyclo[3.1.1]heptane core. The key to this transformation is the unexpected rearrangement that occurs during the reduction of the nitrile group, which is strategically positioned on a spirocyclic oxetane.
The choice of a spirocyclic oxetane as the starting material is crucial. The inherent ring strain of the oxetane ring facilitates a Lewis acid-catalyzed ring-opening and intramolecular cyclization cascade upon reduction of the nitrile. This method has been shown to be highly general, scalable, and provides access to a wide range of derivatives.[3] A significant advantage of this route is the direct incorporation of the nitrogen atom into the bicyclic core in a single, transformative step.
Synthetic Pathway Overview: Novel Method
Caption: Novel synthesis via reductive rearrangement.
Head-to-Head Comparison
| Feature | Established Method (Intramolecular Imide Formation) | Novel Method (Reductive Rearrangement) |
| Starting Materials | Readily accessible 3-oxocyclobutanecarboxylate[5][6] | Spirocyclic oxetanyl nitriles[3] |
| Key Transformation | Intramolecular imide formation[5] | Reductive rearrangement of a spirocycle[3][7] |
| Scalability | Proven for multigram synthesis[5][6] | Demonstrated scalability[3] |
| Key Advantages | Reliable and well-documented, high diastereoselectivity[5] | Shorter route, high generality, direct nitrogen incorporation[3] |
| Primary Application | Production of building blocks for early drug discovery[5] | Synthesis of bioisosteres with improved physicochemical properties[3] |
Experimental Protocols
Protocol 1: Established Method - Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Derivative
This protocol is a representation based on the approach described by Lysenko et al.[5][6]
Step 1: Diastereoselective Strecker Reaction
-
To a solution of ethyl 3-oxocyclobutanecarboxylate in an appropriate solvent, add benzylamine, followed by trimethylsilyl cyanide.
-
Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product via column chromatography to yield the 1,3-disubstituted cyclobutane precursor.
Step 2: Intramolecular Imide Formation
-
Dissolve the purified cyclobutane precursor in a suitable high-boiling point solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux for 16-48 hours, with azeotropic removal of water if necessary.
-
Monitor the reaction for the formation of the bicyclic imide.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione derivative can be purified by recrystallization or chromatography. This intermediate serves as a key building block for further derivatization.[5]
Protocol 2: Novel Method - General Synthesis of 3-Azabicyclo[3.1.1]heptanes
This protocol is based on the general approach developed by Mykhailiuk and coworkers.[3][7]
Step 1: Synthesis of Spirocyclic Oxetanyl Nitrile
-
Synthesize the required spirocyclic oxetanyl nitrile from a suitable ketone precursor and an appropriate nitrile-containing reagent, following established literature procedures.
Step 2: Reductive Rearrangement
-
To a solution of the spirocyclic oxetanyl nitrile in an anhydrous solvent such as THF, add a reducing agent (e.g., LiAlH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The Li⁺ ions are proposed to facilitate the rearrangement.[8]
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the 3-azabicyclo[3.1.1]heptane product.
-
Carefully quench the reaction with water and a basic solution (e.g., NaOH).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by distillation or column chromatography to yield the desired 3-azabicyclo[3.1.1]heptane.
Workflow for Method Selection
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle our products with the utmost safety and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 1251013-26-9), a common intermediate in pharmaceutical synthesis. The causality behind these protocols is rooted in federal regulations, established safety science, and practical laboratory management to mitigate risk and ensure environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent hazards of a chemical is the first principle of safe handling and disposal. This compound is not benign; its hazard profile necessitates its classification as a regulated hazardous waste upon disposal. The Globally Harmonized System (GHS) provides a clear rationale for these precautions.[1]
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation (Category 2) | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | Warning | May cause respiratory irritation |
These classifications—particularly its properties as a skin, eye, and respiratory irritant—mandate that this compound cannot be disposed of in standard laboratory trash or via sanitary sewer systems.[2] Such actions would violate regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and pose a direct risk to personnel and the environment.[2][3]
The Core Directive: Mandated Professional Disposal
The single most critical principle for the disposal of this compound is that it must be managed as hazardous waste. All waste streams containing this chemical, including pure unused product, reaction residues, and contaminated materials, must be collected and transferred to a licensed professional waste disposal company.[4][5][6] Your institution's Environmental Health & Safety (EH&S) department is your partner and required point of contact for this process.[2][7]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures a self-validating system of safety and compliance from the moment the chemical is designated as waste.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE. The rationale is to create a barrier against the hazards identified in Section 1.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.[8][9]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are required to prevent eye irritation.[8][10]
-
Lab Coat: A standard lab coat protects against incidental contact and contamination of personal clothing.[8]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Do Not Mix: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents unless the compatibility is confirmed.
-
Dedicated Waste Stream: It is best practice to maintain a dedicated waste stream for this compound and its direct derivatives to simplify labeling and disposal profiling.
Step 3: Proper Containerization
The integrity of the waste container is fundamental to preventing leaks and exposures.
-
Select a Compatible Container: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE).[2][11] The original manufacturer's container is often a suitable choice.
-
Ensure Good Condition: The container must be in good condition, free from cracks or leaks, with a securely fitting, leak-proof screw-on cap.[12] Parafilm and stoppers are not acceptable closures for waste containers.[12]
-
Keep Closed: Waste containers must remain closed at all times, except when you are actively adding waste.[11][12]
Step 4: Meticulous Labeling
Regulatory compliance and the safety of all personnel who may handle the container depend on accurate labeling.[3][13]
-
Use an Official Tag: Your institution's EH&S department will provide official "Hazardous Waste" tags.[2][14]
-
Complete All Fields: The label must include:
-
The full, common chemical name : "this compound". Do not use abbreviations, acronyms, or chemical formulas.[2] For mixtures, list all components and their approximate percentages.
-
Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Irritant).[2]
-
Generator Information: Your name, Principal Investigator (PI), department, and room number.[2]
Step 5: Storage in a Satellite Accumulation Area (SAA)
The EPA regulates the location and quantity of waste stored in the lab.[13]
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is located at or near the point of waste generation.[11][15]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (like a basin or tray) to contain any potential leaks.[12] The secondary container must be able to hold 110% of the volume of the primary container.[12]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11][14]
Step 6: Requesting Disposal
-
Contact EH&S: Once the container is full or you no longer need it, contact your institution's EH&S office to schedule a waste pickup.[7][11] Follow their specific procedures for submitting a collection request.
-
Timeliness: A full container must be removed from the SAA within three calendar days.[15]
Disposal and Spill Management Workflow
The following diagram outlines the decision-making process for the routine disposal and emergency management of this compound waste.
Caption: Decision workflow for routine and emergency disposal of the specified chemical.
Management of Empty Containers
An "empty" container that held this hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (one that can solubilize the compound, such as acetone or ethanol, followed by water).[14][16]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste.[14][16] Add it to your designated waste container for this chemical stream.
-
Deface Label: Completely remove or deface the original chemical label and any hazardous waste markings.[14]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[14][16]
By adhering to this comprehensive guide, you build a system of safety and compliance into your laboratory's workflow, protecting yourself, your colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.
References
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Environmental Health and Safety (EHS), Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
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Environmental Health & Safety (EH&S), UC San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
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Environmental Health & Radiation Safety (EHRS), University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Campus Safety Division, Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57415910, Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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Personal protective equipment for handling tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Essential Safety and Handling Guide for tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 1251013-26-9) in a laboratory setting. As Senior Application Scientists, our goal is to empower you with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards:
-
May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3) [1][2]
Immediate symptoms of exposure may include redness, itching, and pain upon skin contact, serious eye irritation and watering, and irritation of the respiratory tract leading to coughing or shortness of breath.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Conforming to EN 166 or OSHA 29 CFR 1910.133 standards. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Polyvinyl alcohol (PVA) gloves are recommended for handling ketones.[3][4][5][6][7] Always inspect gloves for integrity before use. | This compound is a bicyclic ketone. Nitrile gloves may offer some protection for incidental contact, but butyl rubber or PVA provide superior resistance for extended handling. |
| Body Protection | Laboratory Coat | Long-sleeved to protect skin and personal clothing. | Prevents incidental skin contact with the compound. |
| Respiratory Protection | NIOSH-approved respirator | Required for handling large quantities, in case of spills, or in areas with inadequate ventilation.[8] | Mitigates the risk of inhaling airborne particles that can cause respiratory irritation. |
Diagram of PPE Requirements
Caption: Step-by-step disposal plan for the compound.
By adhering to these guidelines, you can ensure a safe laboratory environment while working with this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound.
References
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University of California, Berkeley. Glove Selection Guide. [Link]
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]
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Magus International. Ketochem® 33cm Lightweight Ketone Resistant Glove. [Link]
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Creative Safety Supply. Chemical Resistant Glove Guide: Choosing the Right Material for Protection. [Link]
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Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]
-
PubChem. Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate. [Link]
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University of British Columbia. Organic Solvent Waste Disposal. [Link]
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University of Louisville. Chemical Waste Management: Combining Compatible Used Organic Solvents. [Link]
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Kemicentrum. 8.1 Organic solvent waste. [Link]
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Reagent.co.th. This compound. [Link]
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Autefa. Materials Safety Data Sheet. [Link]
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Kuujia.com. Cas no 1251013-26-9 (this compound). [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]
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Creative Safety Supply. What PPE is recommended for chemical hazards?. [Link]
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Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
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Unisafe. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
CP Lab Safety. This compound, min 97%, 250 mg. [Link]
-
PubChem. Tert-butyl 3-oxo-6-azabicyclo(3.1.1)heptane-6-carboxylate. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate | C11H17NO3 | CID 57415910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 6. safetyware.com [safetyware.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. creativesafetysupply.com [creativesafetysupply.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
